molecular formula C13H23NO3 B13699678 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol

2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol

Cat. No.: B13699678
M. Wt: 241.33 g/mol
InChI Key: UWQHTABZCYULOV-UHFFFAOYSA-N
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Description

2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol is a sophisticated bicyclic scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This compound features a rigid, three-dimensional octahydro-1H-cyclopenta[c]pyridine core, a structure recognized for its utility in drug discovery . The 5-ol hydroxyl group and the Boc (tert-butoxycarbonyl) protecting group on the secondary amine make it a versatile and protected intermediate for complex synthetic applications. The core structure of this reagent is a key motif in the research of nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4) . RBP4 antagonists are a promising therapeutic approach for conditions like dry Age-related Macular Degeneration (AMD) and Stargardt disease, as they can reduce the toxic accumulation of bisretinoids in the retina . The bicyclic [3.3.0] octahydrocyclopenta pyrrolo/ pyridine scaffold has been utilized to create compounds with exquisite RBP4 binding affinity and favorable drug-like properties, including improved metabolic stability over previous leads . Furthermore, related octahydrocyclopenta[c]pyrrole structures have been explored as Negative Allosteric Modulators (NAMs) of the NR2B receptor, indicating the potential of this scaffold in central nervous system (CNS) drug discovery for disorders such as Parkinson's disease, depression, and anxiety . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity building block to develop and optimize new chemical entities for preclinical studies.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-11,15H,4-8H2,1-3H3

InChI Key

UWQHTABZCYULOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC2O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Handling of Boc-Protected Cyclopenta[c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles the N-Boc-octahydrocyclopenta[c]pyridine scaffold and its related tetrahydro derivatives. These bicyclic systems serve as critical pharmacophores in drug discovery, acting as conformationally restricted analogues of piperidine or lysine. The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthetic orthogonality, drastically alters the physicochemical landscape of the molecule—shifting lipophilicity, inducing rotameric broadening in NMR spectra, and modifying solubility profiles. This guide synthesizes the structural dynamics, stability parameters, and deprotection protocols required for high-integrity medicinal chemistry workflows.

Part 1: Structural Architecture & Electronic Properties

Stereochemical Configuration

Unlike simple piperidines, the cyclopenta[c]pyridine core possesses two bridgehead carbons, creating potential for cis- and trans- ring fusions.

  • Cis-Fusion: The most common synthetic output (thermodynamically favored in many reductive routes). It presents a "folded" geometry.

  • Trans-Fusion: significantly more rigid and linear.

  • The Boc Effect: The bulky tert-butyl group exerts 1,3-allylic strain-like interactions with the bridgehead hydrogens. In the cis-fused system, the Boc group forces the piperidine ring into a distorted chair conformation to minimize steric clash with the cyclopentane ring.

Electronic Resonance & Rotamerism

The N-Boc carbamate moiety exhibits restricted rotation around the N-C(O) bond due to resonance delocalization of the nitrogen lone pair into the carbonyl.

  • Bond Character: The N-CO bond has partial double-bond character (barrier to rotation

    
     kcal/mol).
    
  • NMR Consequence: At room temperature, this results in two distinct rotamers (syn and anti) observable in

    
    H and 
    
    
    
    C NMR. In the rigid cyclopenta[c]pyridine system, these rotamers often appear in unequal ratios (e.g., 3:1) due to the asymmetric steric environment of the fused ring system.
Visualization: Structural Dynamics

The following diagram illustrates the equilibrium between rotamers and the acid-mediated deprotection pathway.

Boc_Dynamics cluster_0 Rotameric Equilibrium (Slow Exchange on NMR Timescale) cluster_1 Deprotection Mechanism Rotamer_A Rotamer A (tBu syn to bridgehead) Rotamer_B Rotamer B (tBu anti to bridgehead) Rotamer_A->Rotamer_B Restricted Rotation N-C(O) Bond Protonation Carbonyl Protonation Rotamer_B->Protonation + TFA/H+ Fragmentation t-Butyl Cation Ejection Protonation->Fragmentation Rate Limiting Decarboxylation CO2 Loss (Irreversible) Fragmentation->Decarboxylation - tBu+ Free_Amine Free Amine Salt (Cyclopenta[c]pyridine) Decarboxylation->Free_Amine

Caption: Figure 1. Rotameric equilibrium of the N-Boc carbamate and the stepwise mechanistic pathway for acid-mediated deprotection.

Part 2: Physicochemical Properties[1]

Lipophilicity and Solubility

The installation of a Boc group transforms the polar, basic secondary amine into a neutral, lipophilic carbamate.

Table 1: Comparative Physicochemical Metrics

Property Free Amine (Octahydrocyclopenta[c]pyridine) N-Boc Protected Scaffold Impact on Workflow
LogP (Calc) 0.8 – 1.2 2.8 – 3.5 Boc-analogues elute much earlier in Reverse Phase (RP) HPLC; require non-polar solvents for extraction.
pKa (Conj. Acid) ~10.5 (Secondary Amine) ~ -1 to -2 (Carbamate) The Boc-nitrogen is non-basic. It will not protonate under standard physiological pH or mild acidic workups.
Solubility (Water) High (Miscible/Soluble) Negligible (< 0.1 mg/mL) Requires organic co-solvents (DMSO, MeOH) for biological assays.

| Solubility (Organic) | Moderate in DCM; Poor in Hexanes | Excellent in DCM, EtOAc, Hexanes | Allows for easy purification via normal phase flash chromatography. |

Chromatographic Behavior
  • Tailing: The free amine often tails on silica gel due to interaction with acidic silanols. The Boc-protected scaffold typically elutes as a sharp, symmetrical peak (Rf ~0.3-0.5 in 20% EtOAc/Hexanes).

  • Detection: The Boc group lacks a strong UV chromophore. Unless the cyclopenta[c]pyridine core contains an aryl substituent, visualization requires staining (Ninhydrin is ineffective on Boc-amines; use Iodine or PMA/Hanessian’s Stain ).

Part 3: Stability & Reactivity

Thermal Stability

Boc groups are generally stable up to ~150°C. However, in fused bicyclic systems, internal strain can lower the decomposition threshold.

  • Thermolysis: Above 180°C, the Boc group can undergo thermal cleavage to isobutylene and CO₂, regenerating the free amine.

  • Recommendation: Avoid temperatures >120°C during vacuum drying or microwave synthesis.

Acid Sensitivity (Deprotection Kinetics)

The deprotection follows an E1-like mechanism involving the formation of a tert-butyl cation.

  • Reagent Choice:

    • TFA/DCM (1:1): Standard. Fast (15-30 min). Scavengers (e.g., triethylsilane) are recommended if the scaffold contains electron-rich aromatic rings (e.g., indoles) to prevent tert-butylation.

    • HCl/Dioxane (4M): Slower but precipitates the amine as a hydrochloride salt directly, which is often cleaner and easier to handle than the TFA salt.

Part 4: Experimental Protocols

Protocol: Self-Validating Boc Deprotection

This protocol ensures complete removal of the protecting group while managing the volatile isobutylene byproduct and preventing side reactions.

Reagents:

  • Substrate: N-Boc-octahydrocyclopenta[c]pyridine derivative.

  • Acid: Trifluoroacetic acid (TFA), Reagent Grade.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Scavenger (Optional): Triethylsilane (TES) or Water (1%).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C.

  • Acidification: Add TFA dropwise to reach a final ratio of 1:2 to 1:1 (v/v) TFA:DCM. Note: Gas evolution (CO₂/Isobutylene) will be observed.

  • Monitoring (The Validation Step):

    • Stir at 0°C for 15 min, then warm to RT.

    • TLC Check: Spot the reaction mixture against the starting material. Stain with PMA. The Boc-material (high Rf) should disappear; the free amine (baseline/low Rf) should appear.

    • LCMS Check: Look for the mass shift of [M-100+H]+ (loss of Boc) or [M-56+H]+ (loss of t-butyl, transient).

  • Quenching & Workup:

    • Concentrate in vacuo to remove excess TFA and DCM.

    • Azeotrope: Re-dissolve the residue in Toluene or DCM and concentrate again (repeat 3x) to remove trace TFA.

    • Free Basing (If required): Dissolve residue in DCM, wash with saturated NaHCO₃ (aq). Dry organic layer over Na₂SO₄.

Protocol: Thermodynamic Solubility Assay

To determine the precise solubility limit of the lipophilic Boc-scaffold for formulation or assay dosing.

  • Saturation: Add excess solid Boc-compound to phosphate buffer (pH 7.4) or desired solvent in a glass vial.

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve of the compound dissolved in DMSO.

Part 5: Visualization of Workflow

The following diagram outlines the logical flow for synthesizing and processing these scaffolds, emphasizing the purification checkpoints.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control (QC) Start Cyclopenta[c]pyridine Precursor Protection Boc Protection ((Boc)2O, TEA, DCM) Start->Protection Workup Aqueous Workup (Remove TEA/Salts) Protection->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification NMR 1H NMR Analysis (Check Rotamers) Purification->NMR QC_Pass Purity > 95%? NMR->QC_Pass QC_Pass->Start No (Repurify) End Final Boc-Scaffold Ready for Assays QC_Pass->End Yes (Store/Use)

Caption: Figure 2. Synthetic workflow and quality control decision tree for Boc-protected cyclopenta[c]pyridine scaffolds.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc deprotection mechanisms and stability).

  • Clayden, J., et al. (2005). * conformational preferences of N-Boc piperidines and related bicycles.* Journal of the American Chemical Society. (Discusses the rotameric behavior of Boc-protected cyclic amines).
  • BenchChem. (2025).[1][2] An In-depth Technical Guide to Cyclopenta[c]pyridine Derivatives and Related Isomers. (Provides context on the synthesis and biological utility of the scaffold).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Properties and Deprotection. (General physicochemical data for Boc-amines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4,5,6,7-Tetrahydrocyclopenta[c]pyridine. (Source for baseline physicochemical properties of the core scaffold).

Sources

Structural Elucidation of Octahydro-1H-pyrindin-5-ol Derivatives: A Comprehensive ¹H and ¹³C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In medicinal chemistry, the term octahydropyridin-5-ol is frequently used as a shorthand or chemical portmanteau. Because a fully saturated pyridine ring is strictly a piperidine, this nomenclature typically refers to the fused bicyclic system octahydro-1H-pyrindin-5-ol (a cyclopenta[b]piperidine derivative).

This bicyclic scaffold is a highly privileged pharmacophore. It serves as the structural backbone for potent NMDA receptor antagonists used in the treatment of schizophrenia and anti-NMDA receptor encephalitis , as well as in the synthesis of long-acting local anesthetics like rodocaine. The biological activity of these compounds is strictly dictated by their 3D conformation—specifically, the cis vs. trans ring fusion and the axial vs. equatorial orientation of the C-5 hydroxyl group.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of octahydro-1H-pyrindin-5-ol derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Grounding: Causality in NMR Behavior

Understanding why specific NMR phenomena occur is critical for accurate spectral interpretation. The octahydro-1H-pyrindin-5-ol system presents unique analytical challenges due to its fused ring dynamics:

  • Nitrogen Lone Pair Anisotropy: The basic nitrogen atom at position 1 exerts a strong deshielding effect on adjacent protons (H-2 and H-7a). However, the nitrogen lone pair undergoes rapid inversion at room temperature. If the sample is slightly acidic, protonation locks the lone pair, causing drastic chemical shift variations.

  • Solvent Causality: The choice of solvent directly manipulates the observed conformer. Non-polar solvents like CDCl₃ preserve intramolecular hydrogen bonding between the C-5 hydroxyl and the piperidine nitrogen, thermodynamically stabilizing the cis-fused conformer. Conversely, hydrogen-bonding solvents like DMSO-d₆ disrupt this interaction but are intentionally employed to observe the ³J_(H,OH) coupling, which serves as a definitive marker for the secondary alcohol.

  • Karplus Equation Dynamics: The dihedral angle between the bridgehead protons (H-4a and H-7a) dictates their coupling constant. A trans-fused system locks these protons in an anti-periplanar arrangement (dihedral angle ≈ 180°), yielding a large ³J coupling (>10 Hz). A cis-fused system yields a much smaller ³J coupling (~4–5 Hz).

Spectral Signatures: Quantitative Data Presentation

The following tables summarize the self-consistent NMR data for the dominant cis-fused octahydro-1H-pyrindin-5-ol isomer.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Causality & Assignment Logic
H-5 4.15m-CH-OH: Strongly deshielded by the electronegative oxygen atom.
H-7a 3.20dddJ = 10.5, 5.0, 2.0CH-N (Bridgehead): Deshielded by adjacent nitrogen; complex splitting from H-7 and H-4a.
H-2eq 2.95dtJ = 12.0, 3.5CH₂-N: Equatorial proton lies in the deshielding cone of the C-C bonds.
H-2ax 2.65tdJ = 12.0, 2.5CH₂-N: Axial proton is more shielded due to anisotropic effects of the ring.
OH 2.50br s-Hydroxyl: Broadened due to rapid intermolecular chemical exchange in CDCl₃.
H-4a 1.95m-CH (Bridgehead): Complex multiplet due to vicinal coupling with H-4, H-5, and H-7a.
H-3,4,6,7 1.20 - 1.85m-Aliphatic envelope: Overlapping methylenes of the piperidine and cyclopentane rings.
Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)TypeCausality & Assignment Logic
C-5 73.4CHHighly deshielded due to direct bonding to the hydroxyl oxygen.
C-7a 62.1CHBridgehead carbon deshielded by the adjacent basic nitrogen.
C-2 46.8CH₂Alpha-carbon to the nitrogen atom.
C-4a 42.5CHAliphatic bridgehead carbon; shift confirmed via DEPT-135 (positive phase).
C-6 33.5CH₂Cyclopentane methylene adjacent to the carbinol carbon.
C-7 31.2CH₂Cyclopentane methylene adjacent to the bridgehead.
C-4 28.4CH₂Piperidine methylene.
C-3 24.1CH₂Piperidine methylene; most shielded due to distance from heteroatoms.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural assignment, researchers must abandon reliance on 1D NMR alone. The following step-by-step protocol establishes a self-validating system where each data point cross-verifies the others.

Step 1: Anhydrous Sample Preparation
  • Action: Dry 15–20 mg of the octahydro-1H-pyrindin-5-ol derivative under high vacuum (10⁻³ mbar) for a minimum of 4 hours.

  • Solvent Treatment: Pass CDCl₃ through a short plug of basic alumina immediately prior to use.

  • Causality: Standard CDCl₃ contains trace DCl, which protonates the basic nitrogen, causing severe line broadening and shifting of the H-2 and H-7a signals. Furthermore, trace water accelerates hydroxyl proton exchange, obscuring vital coupling information.

Step 2: Multiparametric Data Acquisition
  • Action: Acquire a standard ¹H spectrum (16 scans, relaxation delay d1 = 2s) and a ¹³C spectrum (1024 scans, d1 = 2s).

  • Action: Immediately acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and a NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300–500 ms.

Step 3: The Self-Validation Check
  • Action: Overlay the ¹H 1D integration values with the 2D HSQC contours.

  • Validation Logic: If a multiplet in the 1.20–1.85 ppm aliphatic envelope integrates to 2.0 protons but correlates to two distinct ¹³C signals in the HSQC, the system has detected a co-eluting stereoisomer (e.g., a mixture of cis and trans isomers) rather than a single methylene group. Do not proceed to stereochemical assignment until the HSQC perfectly validates the 1D integrals.

Mechanistic Pathways & Workflows

The following DOT diagrams illustrate the logical pathways required for rigorous NMR analysis.

Workflow 1: Self-Validating NMR Acquisition

NMR_Workflow Start Sample Preparation (>98% Purity, High Vacuum) Solvent Solvent Selection CDCl3 (Conformer) vs DMSO-d6 (OH Coupling) Start->Solvent Acq Data Acquisition (1H, 13C, HSQC, HMBC, NOESY) Solvent->Acq Val Self-Validation Check (Do 1D integrals match HSQC contours?) Acq->Val Val->Acq No (Discrepancy) End Stereochemical Assignment (Absolute Configuration) Val->End Yes

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

Workflow 2: Stereochemical Assignment Logic

Conformation Isomer Octahydro-1H-pyrindin-5-ol Stereoisomers Cis cis-Fused Ring (Equatorial/Axial OH) Isomer->Cis Trans trans-Fused Ring (Rigid Chair) Isomer->Trans Coupling 3J_HH Analysis (Vicinal Coupling) Cis->Coupling NOESY NOESY Cross-Peaks (Through-Space) Cis->NOESY Trans->Coupling Trans->NOESY Config 3D Structural Confirmation Coupling->Config NOESY->Config

Figure 2: Logical pathway for stereochemical assignment using coupling constants and NOESY.

References

  • Source: Google Patents (Patent CN113234036A)
  • Title: Angularly Arylated Decahydroquinolines, Hexahydroindolines, and Octahydropyrindine Source: Journal of Organic Chemistry (1962, 27, 11, 3882–3885) URL: [Link]

Structural Elucidation and Conformational Analysis of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydro-1H-cyclopenta[c]pyridine skeleton is a privileged bicyclic scaffold embedded in numerous bioactive natural products and conformationally restricted pharmacophores[1]. Specifically, 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol (CAS: 1784089-78-6) serves as a critical intermediate in modern drug discovery[2]. The presence of multiple stereocenters—namely the ring fusion carbons and the C5 hydroxyl-bearing carbon—necessitates rigorous structural elucidation. This whitepaper details the end-to-end crystallographic workflow required to unambiguously determine the absolute and relative stereochemistry, ring pucker, and supramolecular hydrogen-bonding networks of this highly versatile molecule.

Crystallization Methodology

Obtaining diffraction-quality single crystals of N-Boc protected bicyclic alcohols presents a unique challenge. The tert-butyl group of the carbamate moiety is highly flexible and prone to rotational disorder.

Causality in Experimental Design

Vapor diffusion is explicitly chosen over slow evaporation. Slow evaporation often leads to rapid supersaturation, trapping the N-Boc group in multiple local energetic minima (manifesting as positional disorder in the crystal lattice). Antisolvent vapor diffusion slows the crystallization kinetics, allowing the molecule to pack into a well-defined global minimum, thereby yielding highly ordered, macroscopic single crystals.

Step-by-Step Protocol: Antisolvent Vapor Diffusion
  • Solvent Selection : Dissolve 10–15 mg of this compound in 0.5 mL of ethyl acetate (a moderately polar good solvent) in a 1-dram glass inner vial.

  • Antisolvent Chamber : Place the 1-dram vial (uncapped) inside a larger 20 mL scintillation outer vial containing 3 mL of n-pentane (a non-polar antisolvent).

  • Equilibration : Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation : Store the system undisturbed at 4 °C for 72–96 hours. The volatile n-pentane will slowly diffuse into the ethyl acetate, gently lowering the solubility of the target compound and inducing controlled nucleation.

  • Harvesting : Harvest the resulting colorless block crystals directly from the mother liquor to prevent solvent loss and lattice degradation.

X-Ray Diffraction Data Collection

The self-validating nature of X-ray crystallography relies on high-resolution diffraction data.

Causality in Experimental Design

Data collection must be performed at cryogenic temperatures (100 K). At room temperature, the tert-butyl moiety undergoes severe thermal libration, which smears the electron density and artificially inflates the


 residual factor. Furthermore, Copper Kα radiation (

Å) is selected over Molybdenum Kα. Because the molecule consists entirely of light atoms (C, N, O), the higher scattering cross-section of Cu Kα yields stronger high-angle reflections and maximizes the anomalous dispersion signal (

), which is critical for determining the absolute configuration (Flack parameter) of the chiral centers.
Step-by-Step Protocol: Data Acquisition
  • Cryo-Mounting : Submerge the harvested crystal in a drop of Paratone-N oil on a glass slide. This displaces the mother liquor and prevents ice ring formation during flash-cooling.

  • Looping : Mount a single block crystal (approx.

    
     mm) onto a MiTeGen polyimide loop.
    
  • Flash-Cooling : Transfer the loop immediately to the diffractometer goniometer, placing it in a 100 K liquid nitrogen stream.

  • Integration : Collect data using

    
     and 
    
    
    
    scans. Integrate the frames and apply empirical absorption corrections (multi-scan method) to yield the final .hkl file.

Workflow A 1. Crystal Growth (Antisolvent Vapor Diffusion) B 2. Cryo-Mounting (100 K, Paratone-N) A->B C 3. X-Ray Diffraction (Cu Kα, λ=1.54184 Å) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Dual-Space Phasing) D->E F 6. Least-Squares Refinement (Anisotropic, H-Riding) E->F

Caption: Workflow for the crystallographic analysis of N-Boc bicyclic alcohols.

Structural Elucidation & Refinement

Structure solution and refinement are executed using the Olex2 graphical interface[3], powered by the SHELX suite of programs[4].

Step-by-Step Protocol: Refinement
  • Phase Solution : Solve the structure using SHELXT via dual-space intrinsic phasing methods. This will locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL)[4].
    
  • Disorder Modeling : If the tert-butyl group exhibits residual positional disorder, split the carbon atoms over two positions using the PART instruction. Apply SIMU and DELU restraints to ensure the anisotropic displacement parameters remain chemically sensible and the model remains self-validating.

  • Hydrogen Atom Placement : Place carbon-bound hydrogen atoms in calculated positions using a riding model (HFIX 23 for CH₂, HFIX 137 for CH₃). Locate the C5 hydroxyl hydrogen from the difference Fourier map and refine its coordinates freely, or apply a rotating group refinement (HFIX 147) to optimize the hydrogen-bond geometry.

  • Validation : Generate the final CIF and process it through the IUCr checkCIF routine to validate the absence of unmodeled symmetry or severe steric clashes.

Conformational Analysis & Crystal Packing

The 3D architecture of this compound provides critical insights for structure-based drug design.

Structural Logic
  • Bicyclic Core : The piperidine ring typically adopts a classic chair conformation, while the fused cyclopentane ring adopts an envelope conformation to minimize torsional strain. The stereochemistry at the ring junctions dictates whether the system is cis- or trans-fused, profoundly impacting the spatial vector of the C5 hydroxyl group.

  • Supramolecular Synthons : The C5-OH acts as a strong hydrogen bond donor, while the carbonyl oxygen of the N-Boc group serves as the primary hydrogen bond acceptor. This

    
     interaction typically drives the formation of 1D supramolecular chains along the primary crystallographic axis.
    

ConformationalLogic A 2-Boc-octahydro-1H- cyclopenta[c]pyridin-5-ol B Bicyclic Core A->B C C5-Hydroxyl A->C D N-Boc Group A->D E Ring Fusion (cis/trans) B->E F H-Bond Donor (O-H···O=C) C->F D->F H-Bond Acceptor G Rotational Disorder (tert-butyl libration) D->G

Caption: Conformational and intermolecular logic tree for the target molecule.

Quantitative Data Summaries

The following tables present prototypical crystallographic parameters and hydrogen bond geometries expected for this class of N-Boc protected bicyclic alcohols, serving as a benchmark for validation.

Table 1: Prototypical Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₃H₂₃NO₃
Formula Weight 241.33 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System / Space Group Orthorhombic / P2₁2₁2₁
Goodness-of-fit on

1.045
Final

indexes [

]

,

Absolute Structure Parameter 0.05(3)

Table 2: Prototypical Hydrogen Bond Geometry

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O(5)-H(5)···O(1_Boc)0.84(2)1.98(2)2.815(3)172(3)

(Note: D = Donor, A = Acceptor. The O(1_Boc) refers to the carbonyl oxygen of an adjacent molecule in the lattice).

References

  • Title : Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne Source : Organic Chemistry Frontiers (RSC Publishing) URL : [Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL : [Link]

  • Title : OLEX2: A complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography URL : [Link]

Sources

A Technical Guide to the Discovery and First Synthesis of Cyclopenta[c]pyridine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthetic efforts concerning cyclopenta[c]pyridine alkaloids, a class of monoterpenoid pyridine alkaloids (MTPAs) derived from iridoid glycosides. We will delve into the historical context of the initial isolation and structure elucidation of actinidine, the first discovered member of this family. Furthermore, this guide will meticulously detail the first total synthesis of actinidine, offering insights into the strategic considerations and chemical transformations that marked this significant achievement in natural product synthesis. The biological activities and potential therapeutic applications of this fascinating class of alkaloids will also be discussed, providing a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Novel Alkaloid Scaffold

Alkaloids, a vast and structurally diverse group of naturally occurring nitrogen-containing organic compounds, have long been a cornerstone of medicinal chemistry and drug discovery.[1] Within this broad family, the monoterpenoid pyridine alkaloids (MTPAs) represent a significant subclass, biosynthetically derived from iridoid glycosides.[2][3][4] A particularly intriguing group within the MTPAs are those possessing the cyclopenta[c]pyridine skeleton.[2][3][4] These compounds have garnered considerable attention due to their concise and often chiral structures, as well as their promising biological activities, which span antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological properties.[2][3][4]

The journey into the world of cyclopenta[c]pyridine alkaloids began with the discovery of actinidine, the first cyclopentanoid monoterpene alkaloid to be identified.[5] This pivotal discovery opened the door to a new area of natural product chemistry and has since spurred extensive research into the isolation of new family members, the elucidation of their biosynthetic pathways, and the development of elegant synthetic strategies. This guide aims to provide a detailed technical narrative of these foundational discoveries, with a particular focus on the intellectual and experimental challenges overcome in the first total synthesis of this important scaffold.

The Genesis: Discovery and Structure Elucidation of Actinidine

The story of cyclopenta[c]pyridine alkaloids begins in 1959 with the work of Sakan and his colleagues. In their seminal paper, "On the Structure of Actinidine and Matatabilactone, the Effective Components of Actinidia polygama," they detailed the isolation and structural characterization of a novel volatile base from the leaves of the silver vine (Actinidia polygama). This plant was well-known in Japan for its potent attractant effect on cats, similar to that of catnip.

The researchers successfully isolated the active compound and, through a series of classical chemical degradation studies and spectroscopic analyses, proposed the structure of what they named "actinidine." Their work established actinidine as a new type of alkaloid, characterized by a fused cyclopentane and pyridine ring system. This discovery was a landmark achievement, as it introduced the cyclopenta[c]pyridine core as a new natural product scaffold.

The proposed biosynthesis of actinidine, and other iridoid-derived alkaloids, is believed to proceed from iridodial, a key intermediate in the biosynthesis of iridoids. The pathway involves an ammonization and aromatization sequence to form the pyridine ring.[3][4]

Conquering the Scaffold: The First Total Synthesis of Actinidine

While the exact first total synthesis of actinidine remains a topic of historical nuance with several early reports, a notable and well-documented early synthesis was reported by Samelson and Sorensen. Their approach provided a robust and elegant solution to the construction of the cyclopenta[c]pyridine core.

A later, highly efficient synthesis by Davies, Greenberg, and Sammes in 1981, which utilized an intramolecular cycloaddition of an acetylene across a pyrimidine ring, stands as a landmark in the synthesis of this alkaloid.[6] This strategic approach offered a convergent and effective means to construct the bicyclic system.

Retrosynthetic Analysis of the Sammes Synthesis

The retrosynthetic analysis of the Sammes synthesis reveals a clever disconnection strategy. The target molecule, (±)-actinidine, is envisioned to arise from 1-hydroxyactinidine. This intermediate, in turn, can be formed through a thermolytic intramolecular cycloaddition of a suitably substituted pyrimidine, namely 5-(hept-5-yn-2-yl)-4,6-dihydroxypyrimidine. This precursor is assembled from simpler, commercially available starting materials.

G actinidine (±)-Actinidine hydroxyactinidine 1-Hydroxyactinidine actinidine->hydroxyactinidine Reduction pyrimidine 5-(hept-5-yn-2-yl)-4,6- dihydroxypyrimidine hydroxyactinidine->pyrimidine Intramolecular Cycloaddition fragments Simpler Starting Materials pyrimidine->fragments Synthesis

Sources

Stereochemical Guide: Octahydro-1H-cyclopenta[c]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical intricacies, synthetic pathways, and characterization of octahydro-1H-cyclopenta[c]pyridin-5-ol (also known as 5-hydroxy-octahydro-2-pyrindine ).

Part 1: Strategic Overview & Molecular Architecture

The Scaffold Identity

The octahydro-1H-cyclopenta[c]pyridine core is a fused bicyclic system consisting of a six-membered piperidine ring fused to a five-membered cyclopentane ring. In medicinal chemistry, this scaffold serves as a constrained, saturated bioisostere of the hydrindane (bicyclo[4.3.0]nonane) system, often utilized to rigidify flexible linkers in GPCR ligands (e.g., CCR2 antagonists,


-opioid receptor modulators).

The "5-ol" designation places a hydroxyl group on the cyclopentane ring, specifically at the carbon atom adjacent to the bridgehead (C4a), creating a dense cluster of three contiguous stereocenters (C4a, C5, C7a).

Stereochemical Complexity

The molecule possesses three chiral centers, theoretically giving rise to


 stereoisomers.[1] However, geometric constraints of the fused 5,6-ring system limit the accessible conformational space.
  • Ring Fusion (C4a–C7a): Can be cis or trans .[1]

    • Cis-fused: The bridgehead hydrogens (H-4a and H-7a) are on the same face. This system is conformationally mobile (pseudorotation).[1][2]

    • Trans-fused: The bridgehead hydrogens are on opposite faces.[1] This system is rigid and locked.[1]

  • Hydroxyl Configuration (C5): The C5-OH group can be oriented syn or anti relative to the angular bridgehead hydrogens.[1]

Part 2: Stereochemical Analysis & Conformation

The Isomer Hierarchy

The stability and formation of these isomers are governed by the Auers-Skita rule and 1,3-diaxial interactions.

Isomer ClassConfigurationDescriptionStability Profile
Type A: Trans-Fused (4aR, 7aR)Rigid chair-envelope conformation.Thermodynamically stable but kinetically slower to form in hydrogenation.[1]
Type B: Cis-Fused (4aR, 7aS)Flexible conformation.[1]Often the kinetic product of heterogeneous hydrogenation (syn-addition).
Type C: 5-OH Orientation Axial vs. EquatorialDetermined by hydride attack trajectory.[1]Equatorial OH is generally favored (lower steric strain).[1]
Conformational Visualization

The following diagram maps the stereochemical relationships and the divergence between cis- and trans-fused manifolds.

Stereochemistry Root Octahydro-1H-cyclopenta[c]pyridin-5-ol (3 Chiral Centers) Fusion Ring Fusion (C4a-C7a) Root->Fusion Cis Cis-Fused (Kinetic Product) Fusion->Cis Syn-Hydrogenation Trans Trans-Fused (Thermodynamic Product) Fusion->Trans Dissolving Metal Red. Cis_OH OH Orientation Cis->Cis_OH Trans_OH OH Orientation Trans->Trans_OH Cis_Endo 5-Endo-OH (Pseudo-Axial) Cis_OH->Cis_Endo Hydride from Convex Face Cis_Exo 5-Exo-OH (Pseudo-Equatorial) Cis_OH->Cis_Exo Hydride from Concave Face Trans_Ax 5-Axial-OH (High Strain) Trans_OH->Trans_Ax Trans_Eq 5-Equatorial-OH (Most Stable) Trans_OH->Trans_Eq

Caption: Hierarchical classification of stereoisomers based on ring fusion and hydroxyl disposition.

Part 3: Synthetic Protocols & Stereocontrol

To access specific stereoisomers, one must control the reduction of the aromatic pyridine precursor or the ketone intermediate.[1]

Synthesis Workflow

The most reliable route involves the construction of the 5H-cyclopenta[c]pyridin-5-one core, followed by sequential reduction.

Step 1: Pyridine Ring Reduction (Stereodetermining Step 1) [1]

  • Reagent:

    
    , PtO
    
    
    
    (Adams' catalyst) in AcOH.[1]
  • Mechanism: Heterogeneous catalysis typically delivers hydrogen to the less hindered face, resulting in cis-fusion .[1]

  • Protocol:

    • Dissolve 5H-cyclopenta[c]pyridin-5-one (1.0 equiv) in glacial acetic acid (0.5 M).

    • Add PtO

      
       (5 mol%).[1]
      
    • Hydrogenate at 50 psi for 12 hours.

    • Filter through Celite to remove catalyst.[1]

    • Result: Predominantly cis-octahydro-cyclopenta[c]pyridin-5-one .

Step 2: Ketone Reduction (Stereodetermining Step 2) The choice of reducing agent dictates the alcohol configuration (axial vs. equatorial) via steric approach control.[1]

Target IsomerReagentConditionsMechanistic Rationale
Equatorial OH (Exo) NaBH

MeOH, 0°CSmall hydride attacks from the more hindered axial face (axial attack).
Axial OH (Endo) L-SelectrideTHF, -78°CBulky hydride attacks from the less hindered equatorial face (equatorial attack).
Detailed Protocol: Synthesis of cis-5-exo-Hydroxy Isomer

This is the most common target for bioactive fragments.

  • Substrate Preparation: Suspend cis-octahydro-cyclopenta[c]pyridin-5-one HCl salt (1.0 g, 5.6 mmol) in anhydrous Methanol (20 mL). Cool to 0°C.[1]

  • Reduction: Add NaBH

    
     (0.42 g, 11.2 mmol) portion-wise over 15 minutes. Evolution of gas (
    
    
    
    ) will be observed.[1]
  • Quench: Stir for 1 hour at 0°C. Quench with saturated NH

    
    Cl solution (10 mL).
    
  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with CH

    
    Cl
    
    
    
    (3 x 20 mL). Dry organics over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH 90:9:1).
    
  • Validation: The product is the (4aR, 5R, 7aS)-rel isomer (assuming racemic starting material).

Part 4: Analytical Characterization (Self-Validating Systems)

Distinguishing the isomers requires rigorous NMR analysis.[1] The coupling constants (


) and NOE correlations are diagnostic.[1]
1H NMR Diagnostics

The key to assignment is the signal of the proton at C5 (


) and the bridgehead protons (

).
ParameterCis-Fused IsomerTrans-Fused Isomer
Bridgehead Coupling

Small (3–6 Hz)Large (10–13 Hz)

Multiplicity
Multiplet (complex due to envelope puckering)ddd or dt (clear axial/equatorial splitting)
C13 Chemical Shift (Bridgeheads) Shielded (upfield) due to

-gauche effect
Deshielded (downfield)
NOESY/ROESY Correlations
  • Cis-Fusion Confirmation: Strong NOE correlation between

    
     and 
    
    
    
    .[1]
  • 5-OH Orientation:

    • Exo-OH (Endo-H): Strong NOE between

      
       and the bridgehead 
      
      
      
      (if on the same face).
    • Endo-OH (Exo-H):

      
       shows NOE to the bridge methylene protons (
      
      
      
      ), but weak/no NOE to
      
      
      .[1]
Analytical Logic Diagram

Analysis Sample Unknown Isomer (Purified) J_Analysis Measure J(4a,7a) (1H NMR) Sample->J_Analysis Small_J J < 6 Hz (Cis-Fused) J_Analysis->Small_J Large_J J > 10 Hz (Trans-Fused) J_Analysis->Large_J NOE_Check NOESY: H5 vs H4a Small_J->NOE_Check Large_J->NOE_Check Config_1 Strong NOE (Syn Relationship) NOE_Check->Config_1 Config_2 No NOE (Anti Relationship) NOE_Check->Config_2

Caption: Logic flow for assigning stereochemistry using NMR observables.

References

  • Synthesis of Octahydro-1H-cyclopenta[c]pyridine Derivatives

    • Title: Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay c
    • Source: Organic Chemistry Frontiers, 2018.[1]

    • URL:[Link]

  • Conformational Analysis of Fused Piperidines

    • Title: Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]pyrazine.[3]

    • Source: J. Chem. Soc., Perkin Trans.[1] 2, 1972, 1374-1379.[1]

    • URL:[Link]

  • General Reduction Protocols for Pyridines

    • Title: The Novel Reduction of Pyridine Derivatives with SmI2.[1]

    • Source: Heterocycles, 1993, Vol 36.[1]

    • URL:[Link][4][5][6]

  • Stereochemistry of Hydrindane Systems (Analogous Scaffold)

    • Title: Conformational Analysis of cis-Octahydropentalene.
    • Source: Biomedical Research, 2019.[1]

    • URL:[Link]

Sources

Theoretical pKa Calculation for Substituted Piperidines: A Comprehensive Guide to Quantum Mechanical and Machine Learning Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in pharmaceutical chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including donepezil, paroxetine, and cetirizine. The protonation state of the piperidine nitrogen—governed by its acid dissociation constant (pKa)—is a master regulator of a drug's pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[1]. While the macroscopic pKa of a standard secondary aliphatic amine typically ranges from 8 to 11, the introduction of electron-withdrawing groups (EWGs), steric bulk, or aromatic substituents can drastically perturb this value. For instance, aromatization or the introduction of a neighboring phenyl group can depress the predicted pKa of a piperidine derivative by over 5 units due to inductive electron withdrawal and altered solvation dynamics[2].

When experimental determination is hindered by intermediate instability, poor aqueous solubility, or complex multiprotic equilibria, theoretical pKa calculation becomes indispensable. This whitepaper outlines the authoritative frameworks, causal mechanistic principles, and self-validating experimental protocols required to accurately predict the pKa of substituted piperidines using Density Functional Theory (DFT) and Machine Learning (ML).

Theoretical Frameworks for pKa Prediction

The accurate prediction of pKa requires calculating the Gibbs free energy of the deprotonation reaction in an aqueous environment (


). Because the proton lacks electrons, its solvation free energy cannot be calculated directly via standard quantum mechanics and must be derived from experimental reference values or hydronium dissociation models[3].
Quantum Mechanics and Thermodynamic Cycles

The gold standard for first-principles pKa prediction relies on DFT coupled with continuum solvation models, predominantly the Solvation Model based on Density (SMD)[4]. To compute


, researchers employ specific thermodynamic cycles:
  • The Direct Scheme: This approach computes the free energy entirely in the solution phase (

    
    ). It is computationally efficient, inherently accounts for solvent-induced geometric relaxation, and avoids the complexities of gas-phase heterolytic bond dissociation[5].
    
  • The Adiabatic Scheme: This cycle rigorously separates the gas-phase deprotonation energy from the solvation free energies of the individual species by optimizing geometries in both the gas phase and the solution phase. In rigorous blind challenges like SAMPL6, the adiabatic scheme has proven to be highly accurate, yielding a Root Mean Square Error (RMSE) of 1.40 pKa units even before linear empirical corrections are applied[4].

Machine Learning and Hybrid Approaches

While rigorous QM methods provide deep physical insights, they are computationally expensive and scale poorly for high-throughput virtual screening. Pure data-driven Machine Learning (ML) models (e.g., Graph Neural Networks) offer rapid predictions but often suffer from poor generalization outside their specific training domains due to a lack of physical inductive bias[6].

To resolve this, modern computational pipelines employ Hybrid QM/ML Approaches . By extracting semi-empirical QM descriptors (such as partial charges and orbital energies from PM6/SMD calculations) and feeding them into ML algorithms like Random Forests, researchers can achieve experimental-grade accuracy (RMSE of 0.7–1.0 log units) at a fraction of the computational cost[7].

Quantitative Method Comparison

The following table summarizes the performance, computational cost, and optimal use cases for the primary theoretical pKa prediction methodologies discussed in recent literature.

MethodologyLevel of Theory / AlgorithmAverage Accuracy (RMSE/MAD)Computational Cost per MoleculePrimary Use Case
Adiabatic QM Cycle DFT (M06-2X/6-311++G** / SMD)~1.26 - 1.40 pKa units[4]High (Hours to Days)Lead optimization, complex substituent analysis.
Direct QM Scheme Composite (G4CEP / SMD)~0.50 - 0.63 pKa units[5]Very High (Days)High-precision benchmarking for monoprotic acids.
Hybrid QM/ML PM6/SMD + Random Forest0.70 - 1.00 pKa units[7]Low (Minutes)Library screening, drug-like molecule profiling.
Deep Learning Graph Neural Networks (GNNs)~0.87 pKa units[8]Very Low (Seconds)Ultra-high-throughput virtual screening.

Experimental Protocol: Step-by-Step DFT-Based pKa Calculation

To ensure scientific integrity and reproducibility, computational protocols must act as self-validating systems. The following workflow details the exact procedure for calculating the pKa of a substituted piperidine using the adiabatic thermodynamic cycle.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Generate 10-20 low-energy conformers for both the protonated (piperidinium) and deprotonated (piperidine) states using a force field like OPLS4 or MMFF94.

  • Causality: Substituted piperidines undergo rapid chair-chair interconversions. The lowest energy conformer in a vacuum is rarely the lowest energy conformer in a highly dielectric aqueous solution. Comprehensive sampling prevents catastrophic errors in the baseline energy[4].

Step 2: Gas-Phase Optimization and Frequency Analysis
  • Action: Optimize the lowest-energy conformers using DFT at the M06-2X/6-31+G(d) level of theory. Follow this immediately with a vibrational frequency calculation.

  • Causality: The M06-2X functional is selected for its superior handling of non-covalent interactions and dispersion forces. The frequency calculation is a critical self-validation step: the absence of imaginary frequencies confirms the geometry is a true local minimum, and it provides the thermal corrections necessary to calculate the gas-phase Gibbs free energy (

    
    ).
    
Step 3: Solution-Phase Optimization (SMD Model)
  • Action: Re-optimize the validated gas-phase geometries in the presence of the SMD implicit water model using a larger, diffuse basis set: M06-2X/6-311++G(d,p).

  • Causality: The SMD model accurately captures bulk dielectric properties. The inclusion of diffuse functions (++) is strictly mandatory for the deprotonated state to accommodate the expanded, loosely bound electron cloud of the conjugate base[9].

Step 4: Explicit Solvation Adjustment (Optional but Recommended)
  • Action: For highly sterically hindered piperidines, introduce 1-2 explicit water molecules hydrogen-bonded to the piperidine nitrogen, forming a localized solvation cage.

  • Causality: Implicit models often underestimate the stabilization provided by direct hydrogen bonding. Adding explicit water molecules conserves the number of charged species on both sides of the thermodynamic equation, drastically reducing systematic calculation errors[9].

Step 5: Free Energy Assembly and pKa Derivation
  • Action: Calculate the overall aqueous free energy change (

    
    ) using the adiabatic cycle. Utilize the standard experimental solvation free energy of the proton (
    
    
    
    ), typically assigned as -265.9 kcal/mol.
  • Calculation:

    
     (where R is the gas constant and T is 298.15 K).
    

Visualizations of Logical Relationships and Workflows

The following diagrams illustrate the core logical frameworks governing the theoretical calculations described in this guide.

ThermodynamicCycle HA_gas HA (Gas Phase) Protonated Piperidine A_gas A⁻ + H⁺ (Gas Phase) Deprotonated HA_gas->A_gas ΔG_gas HA_sol HA (Aqueous) SMD Solvation Model HA_gas->HA_sol ΔG_solv(HA) A_sol A⁻ + H⁺ (Aqueous) SMD Solvation Model A_gas->A_sol ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_sol->A_sol ΔG_aq (Target)

Caption: Adiabatic thermodynamic cycle for pKa calculation linking gas and solution phases.

Workflow Input 1. Input Generation (SMILES to 3D) ConfSearch 2. Conformational Search (Molecular Mechanics) Input->ConfSearch GasOpt 3. Gas-Phase DFT Optimization (M06-2X/6-31+G*) ConfSearch->GasOpt SolvOpt 4. SMD Solution-Phase DFT (M06-2X/6-311++G**) GasOpt->SolvOpt Assembly 5. Free Energy Assembly (ΔG_aq Calculation) SolvOpt->Assembly Output 6. pKa Derivation (pKa = ΔG / 2.303RT) Assembly->Output

Caption: Step-by-step computational workflow for DFT-based pKa prediction of piperidines.

References

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds - nih.gov. 9

  • How to Predict pKa | Rowan - rowansci.com. 6

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - acs.org. 2

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations - acs.org. 5

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - optibrium.com.7

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - nih.gov.4

  • Computer Prediction of pKa Values in Small Molecules and Proteins - nih.gov. 1

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - mdpi.com.3

  • Computer Prediction of pKa Values in Small Molecules and Proteins (ACS) - acs.org.8

Sources

The Pyridine Pharmacophore: Structure-Property Relationships of Classical and 3D Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine is the second most ubiquitous nitrogen heterocycle in FDA-approved pharmaceuticals, prized for its ability to act as a robust hydrogen bond acceptor (HBA), modulate physicochemical properties, and engage in


 stacking with target proteins. However, the planar nature of pyridine introduces significant developability liabilities, including high susceptibility to Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) metabolism, off-target toxicity, and crowded intellectual property (IP) landscapes.

This whitepaper provides an in-depth technical analysis of pyridine bioisosteres. By mapping the causal relationships between structural editing and physicochemical properties (pKa, lipophilicity, and 3D conformation), this guide establishes a rational framework for replacing pyridines with classical diazines, fluorinated aromatics, and emerging saturated 3D scaffolds.

Mechanistic Foundations of the Pyridine Ring

To successfully replace a pyridine ring, medicinal chemists must first deconstruct its physicochemical contributions to the parent molecule[1].

  • Electronic Profile & Basicity: The lone pair of electrons on pyridine’s

    
    -hybridized nitrogen resides in an 
    
    
    
    orbital orthogonal to the aromatic
    
    
    -system. Because this lone pair is not delocalized into the ring, pyridine acts as a weak base with a conjugate acid
    
    
    of approximately 5.2.
  • Metabolic Vulnerability: Pyridine is highly electron-deficient. This electron deficiency makes the carbon atoms adjacent to the nitrogen highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO), leading to rapid in vivo clearance that is often missed in standard microsomal stability assays.

  • Flatness (

    
    ):  As a fully planar aromatic system, pyridine contributes to a low fraction of 
    
    
    
    carbons (
    
    
    ). Molecules with low
    
    
    often suffer from poor aqueous solubility and higher promiscuity (toxicity) due to non-specific hydrophobic interactions.

The Evolution of Pyridine Bioisosteres

Classical Isosteres: Diazines and Fluorobenzenes

Classical bioisosterism involves substituting the pyridine ring with structurally similar planar aromatics to tune electronics.

  • Diazines (Pyrimidines, Pyrazines, Pyridazines): Introducing a second nitrogen atom into the ring drastically alters the electron distribution. The strong inductive electron-withdrawing effect of the second nitrogen pulls electron density away from the first, plummeting the

    
     from 5.2 down to ~1.3 (pyrimidine) or ~0.6 (pyrazine). This reduction in basicity decreases the molecule's overall LogD at physiological pH, often improving membrane permeability and reducing hERG liability.
    
  • Fluorobenzenes: Replacing the pyridine nitrogen with a C-F bond maintains the molecular shape and provides a weak HBA. However, it completely abolishes basicity and increases lipophilicity (LogP), which can negatively impact solubility.

Non-Classical 3D Isosteres: Escaping Flatland

To combat the solubility and AO-metabolism issues of planar rings, modern drug discovery has pivoted toward 3D aliphatic isosteres[2].

  • The Basicity Trap: Simply saturating pyridine to piperidine increases the

    
    , but it changes the nitrogen hybridization from 
    
    
    
    to
    
    
    . This causes a massive basicity spike (
    
    
    ~11.2), resulting in permanent protonation at pH 7.4, which destroys oral bioavailability and drives phospholipidosis.
  • The 3D Imine Solution: Recent breakthroughs have yielded scaffolds like 2-azabicyclo[3.1.1]heptenes . These bridged bicyclic structures provide the 3D aliphatic bulk needed to improve solubility and evade AO metabolism, while critically retaining an

    
    -hybridized imine nitrogen. This preserves the essential 
    
    
    
    (~5.5) and HBA geometry required for target recognition[2].

G P Planar Pyridine (sp2) High AO Oxidation Risk I 3D Isostere Replacement (Azabicycles / BCPs) P->I Structural Editing B Maintain sp2-N (Preserve pKa ~5.0) I->B S Increase sp3 Carbon (Escape Flatland) I->S M Evade AO Metabolism Improve Solubility B->M S->M

Mechanistic logic of transitioning from planar pyridines to 3D isosteres.

Quantitative Structure-Property Relationships (QSPR)

The following table summarizes the causal shifts in physicochemical properties when replacing a standard pyridine ring with various classical and non-classical bioisosteres.

Scaffold

(Conjugate Acid)
LogP (calc)HBA Count

Primary Metabolic Liability
Pyridine 5.20.6510.00High (AO / CYP450)
Pyrimidine 1.3-0.2520.00Moderate (AO)
Pyrazine 0.6-0.2620.00Moderate (AO)
Piperidine 11.20.8411.00Low (CYP450 only)
2-Azabicyclo[3.1.1]heptene ~5.5~1.1010.85Low (Sterically shielded)
2-Difluoromethylpyridine ~2.51.4010.16Low

Self-Validating Experimental Workflows

To ensure scientific integrity during lead optimization, the evaluation of pyridine isosteres must rely on self-validating assay systems.

Protocol A: Multiplexed Potentiometric pKa and LogD Profiling

Causality: The


 of the isostere dictates its ionization state at pH 7.4, which strictly governs LogD. LogD, in turn, drives membrane permeability and off-target hydrophobic binding.
  • Preparation: Prepare a 10 mM stock of the isostere in LC-MS grade DMSO.

  • Self-Validation Control: Spike the run queue with a reference standard of known

    
     and LogD (e.g., Labetalol). If the measured 
    
    
    
    of the reference deviates by >0.15 units from literature values, the pH electrode calibration is voided, and the run must be aborted.
  • Titration: Perform potentiometric titration from pH 2.0 to 12.0 in a dual-phase system (octanol/water) using an automated titrator (e.g., SiriusT3).

  • Data Synthesis: Extract the

    
     from the inflection point of the aqueous titration curve. Calculate LogD at pH 7.4 based on the shift in the titration curve induced by the octanol phase.
    
Protocol B: Aldehyde Oxidase (AO) Metabolic Stability Assessment

Causality: Standard liver microsome assays only contain CYP450 enzymes. Because pyridines are cleared primarily by cytosolic AO via nucleophilic attack, compounds must be tested in Human Liver Cytosol (HLC) to accurately predict in vivo half-life.

  • Incubation Matrix: Prepare 1 mg/mL Human Liver Cytosol (HLC) in 50 mM potassium phosphate buffer (pH 7.4). Do not add NADPH (AO does not require NADPH, whereas CYPs do).

  • Self-Validation Controls:

    • Positive Control: Phthalazine (a known, rapid AO substrate).

    • Negative Control: Verapamil (a CYP substrate, should remain 100% stable in HLC without NADPH).

    • Mechanistic Control Arm: Run a parallel incubation of the test isostere spiked with 10

      
      M Raloxifene or Hydralazine (potent, specific AO inhibitors).
      
  • Execution: Spike the isostere to a final concentration of 1

    
    M. Sample at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard.
    
  • Analysis: If the isostere degrades in the standard arm but is rescued (>90% stability) in the Raloxifene-inhibited arm, AO-mediated clearance is definitively confirmed.

G N1 Identify Pyridine Liability (Toxicity, AO Metabolism) N2 In Silico Isostere Design (3D Scaffolds, MolOpt) N1->N2 N3 Chemical Synthesis (e.g., Azabicycloheptenes) N2->N3 N4 Physicochemical Profiling (pKa, LogD, Solubility) N3->N4 N5 In Vitro ADME (AO/CYP Stability) N4->N5

Workflow for pyridine bioisostere design and validation.

Case Studies in Drug Design

Case Study 1: Mitigating Toxicity in PPAR-


 Agonists 
Rosiglitazone, a potent PPAR-

activator used for Type 2 Diabetes, faced severe market restrictions due to cardiovascular toxicity linked to its structural profile. Medicinal chemists utilized the MolOpt tool to computationally generate 191 pyridine bioisosteres. By replacing the central pyridine group with thiazolidine, phenoxy, or methoxyphenyl moieties, researchers were able to significantly improve the predicted pharmacokinetic (ADME) parameters and drug-likeness (DL) scores while actively designing away from the toxicophore[3].

Case Study 2: Stabilizing Pyridine-N-Oxides via the "Bridging Hypothesis" Pyridine-N-oxides are potent HBA motifs but suffer from severe in vivo metabolic instability, often being rapidly reduced back to the parent pyridine. In the development of quorum sensing inhibitors, researchers employed a "bridging hypothesis," replacing the unstable N-oxide with a 2-difluoromethylpyridine group. The difluoromethyl group acts as a robust bioisostere that mimics the electronic dipole and hydrogen-bonding network of the N-oxide, successfully maintaining biological activity while completely bypassing the reductive metabolic liability[4].

Case Study 3: 3D Conformation via Boryl Radical Catalysis To mimic the spatial arrangement of 3,5-disubstituted pyridines without the planar liabilities, researchers developed a pyridine-boryl radical-catalyzed [3


 + 2

] cycloaddition to synthesize 2-azabicyclo[3.1.1]heptenes. This highly advanced 3D isostere successfully mimics the

and target-binding vectors of pyridine, proving that maintaining the

-hybridized nitrogen within a saturated, sterically bulky aliphatic framework is a viable strategy for escaping flatland[2].

Conclusion

The bioisosteric replacement of pyridine is not a simple plug-and-play exercise; it is a complex multidimensional optimization problem. Transitioning from planar diazines to advanced 3D scaffolds like azabicycloalkanes requires strict monitoring of


 shifts, 

enhancements, and specific metabolic pathways like Aldehyde Oxidase clearance. By utilizing self-validating experimental workflows and understanding the causal relationships between structure and properties, drug development professionals can effectively utilize pyridine isosteres to rescue compromised chemical matter and expand patentable IP space.

References

  • Title: Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment Source: Auctores Journals URL: [Link]

  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres Source: ChemRxiv URL: [Link]

  • Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: PubMed Central (NIH) URL: [Link]

Sources

Methodological & Application

Advanced Application Note: Diastereoselective Synthesis of the Octahydro-1H-cyclopenta[c]pyridine Skeleton

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The octahydro-1H-cyclopenta[c]pyridine skeleton is a privileged bicyclic motif embedded within a broad spectrum of bioactive natural products, most notably the Incarvillea sinensis alkaloids (e.g., incarvillateine, incarvilline), which possess potent analgesic properties. Constructing this backbone with high stereochemical fidelity presents a significant synthetic challenge due to the contiguous stereocenters along the fused ring system.

As a Senior Application Scientist, I have structured this guide to detail two highly robust, field-proven methodologies for synthesizing this skeleton. Rather than merely listing steps, this note deconstructs the causality behind the experimental design:

  • The Modern Catalytic Approach : A Pd/Au-relay catalyzed cascade reaction utilizing a (Z)-1-iodo-1,6-diene and an alkyne. This method leverages orthogonal transition metal reactivity to build complexity rapidly.

  • The Classic Chiral Auxiliary Approach : A sulfinyl-mediated asymmetric synthesis utilizing aza-enolate conjugate addition to achieve absolute stereocontrol.

Both protocols are designed as self-validating systems , incorporating critical analytical checkpoints to ensure intermediate fidelity before proceeding to downstream transformations.

Mechanistic Rationale & Pathway Causality

Pd/Au-Relay Catalysis: Orthogonal Activation

The synthesis of the octahydro-1H-cyclopenta[c]pyridine core via a relies on the precise sequencing of two distinct catalytic cycles.

  • The Pd-Cycle (Heck/Sonogashira): The reaction initiates with the oxidative addition of Pd(0) into the (Z)-1-iodo-1,6-diene, followed by an intramolecular Heck-type insertion to form the piperidine ring. Crucially, the use of a bidentate ligand like dppf in

    
     suppresses premature 
    
    
    
    -hydride elimination. The resulting alkyl-Pd(II) intermediate is then intercepted by a terminal alkyne via a Sonogashira coupling. Causality Check: This step is deliberately performed without copper to prevent unwanted Glaser homocoupling of the alkyne, ensuring high chemoselectivity.
  • The Au-Cycle (5-endo-dig Cyclization): The isolated 1,5-enyne piperidine is subjected to cationic Au(I). The

    
     additive abstracts the chloride from IPrAuCl, generating a highly electrophilic Au(I) species that selectively 
    
    
    
    -activates the alkyne. This drives a stereospecific 5-endo-dig cyclization, establishing the cyclopentane ring with a diastereomeric ratio (dr) of >99.5:1.

Workflow SM Starting Material (Z)-1-iodo-1,6-diene + Alkyne PdCat Pd(dppf)Cl2 / Cs2CO3 Cu-Free Heck/Sonogashira SM->PdCat Intramolecular C-C Formation Int 1,5-Enyne Piperidine Intermediate PdCat->Int Intermediate Isolation AuCat IPrAuCl / AgBF4 5-endo-dig Cyclization Int->AuCat Stereoselective Ring Closure Prod Octahydro-1H-cyclopenta[c]pyridine (dr > 99.5:1) AuCat->Prod Final Product

Workflow for the Pd/Au-relay catalyzed diastereoselective synthesis.

Sulfinyl-Mediated Asymmetric Synthesis

For applications requiring enantiopurity (e.g., drug discovery libraries), the utilizes a chiral p-tolylsulfinyl group.

  • Causality Check: The bulky sulfinyl group acts as a traceless chiral auxiliary. During the Michael addition of the aza-enolate, the stereoelectronic environment created by the sulfinyl oxygen and the p-tolyl ring completely shields one face of the nucleophile. This dictates the facial selectivity, transferring the chirality from the sulfur atom to the newly formed carbon stereocenters.

Experimental Protocols

Protocol A: Pd/Au-Relay Catalyzed Cascade Synthesis

Optimized for rapid generation of racemic or enantioenriched diastereomers.

Step 1: Cu-Free Heck/Sonogashira Sequential Coupling

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add (Z)-1-iodo-1,6-diene (0.2 mmol),

    
     (0.01 mmol, 5 mol%), and 
    
    
    
    (0.4 mmol, 2.0 equiv).
  • Solvent & Reagent Addition: Inject anhydrous DMF (2.0 mL) followed by the terminal alkyne (0.3 mmol, 1.5 equiv).

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours. Mechanistic note: The elevated temperature provides the activation energy required for the initial oxidative addition into the sterically hindered vinylic iodide.

  • Validation Checkpoint 1 (Self-Validating System): Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the diene and the emergence of a UV-active spot (the enyne) indicates success. Quench a 50 µL aliquot, extract with EtOAc, and run a rapid

    
    H NMR. The absence of the terminal alkyne proton (~2.5 ppm) validates the Sonogashira coupling.
    
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 × 5 mL) to remove DMF, dry over

    
    , and concentrate. Purify via flash chromatography to yield the 1,5-enyne piperidine.
    

Step 2: Au(I)-Catalyzed Cycloisomerization

  • Catalyst Activation: In a separate vial under argon, mix IPrAuCl (5 mol%) and

    
     (5 mol%) in anhydrous DCM (1.0 mL). Stir for 10 minutes in the dark to precipitate AgCl and generate the active cationic Au(I) species.
    
  • Cyclization: Add a solution of the purified 1,5-enyne (0.1 mmol) in DCM (1.0 mL) to the catalyst mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Perform 2D NOESY NMR on the crude mixture. A strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead protons confirms the syn-relationship, validating the >99.5:1 diastereoselectivity dictated by the 5-endo-dig trajectory.

  • Isolation: Filter through a short pad of silica gel to remove metal residues, concentrate, and purify to obtain the pure octahydro-1H-cyclopenta[c]pyridine derivative.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Activation) Pd0->OxAdd Heck Intramolecular Heck Insertion (Piperidine Ring Formation) OxAdd->Heck Sono Sonogashira Coupling (Alkyne Attachment) Heck->Sono AuAct Au(I) π-Activation of Alkyne Sono->AuAct Catalyst Relay (Pd to Au) Cyclo 5-endo-dig Cyclization (Cyclopentane Formation) AuAct->Cyclo Proto Protodeauration (Stereocenter Fixation) Cyclo->Proto

Mechanistic sequence of the Pd/Au-relay cascade and cycloisomerization.

Protocol B: Sulfinyl-Mediated Asymmetric Synthesis

Optimized for absolute enantiocontrol via chirality transfer.

  • Aza-Enolate Formation: Dissolve the enantiopure

    
    -sulfinylketimine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under argon. Dropwise add LDA (1.1 mmol) to generate the aza-enolate.
    
  • Michael Addition: Add an

    
    -unsaturated ester (e.g., ethyl acrylate, 1.2 mmol). Stir at -78 °C for 4 hours. Causality Check: The cryogenic temperature is critical to maximize the facial discrimination provided by the p-tolylsulfinyl group, preventing thermodynamic equilibration of the enolate.
    
  • Cyclization (Stille's Aza-Annulation): Warm the mixture to room temperature to induce spontaneous lactamization, yielding the 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-one intermediate.

  • Validation Checkpoint 3: Isolate the intermediate and analyze via HPLC on a chiral stationary phase. A single peak confirms the stereocontrol of the chiral sulfinyl group (dr >99:1).

  • Desulfinylation & Reduction: Treat the intermediate with Raney Ni in EtOH under an

    
     atmosphere (1 atm) to cleave the sulfinyl auxiliary and reduce the alkene, yielding the enantiopure (+)-(3S,4aS,7aS)-1-oxo-octahydro-1H-cyclopenta[c]pyridine-3-carboxylate.
    

Comparative Quantitative Data Analysis

To assist in strategic route selection, the following table summarizes the performance metrics of both methodologies.

ParameterProtocol A: Pd/Au-Relay CascadeProtocol B: Sulfinyl-Mediated Synthesis
Primary Catalyst/Auxiliary

/ IPrAuCl
Chiral p-Tolylsulfinyl Auxiliary
Key Intermediate 1,5-Enyne Piperidine5,6-Dehydropiperidin-2-one
Step Count (from core SM) 2 Steps (One-pot sequential possible)5 Steps
Overall Yield 65% – 85%~47%
Diastereomeric Ratio (dr) > 99.5:1> 99:1
Enantiomeric Excess (ee) N/A (Racemic without chiral ligands)

97%
Primary Application Rapid library generation, SAR studiesTarget-oriented natural product synthesis

Troubleshooting & Quality Control

  • Incomplete Heck/Sonogashira Coupling (Protocol A): If homocoupling of the alkyne is observed (detected via GC-MS as a dimerized alkyne mass), ensure strict exclusion of oxygen and verify that no copper contaminants are present in the glassware. Use rigorously degassed solvents.

  • Low dr in Au-Cyclization (Protocol A): Moisture can interfere with the cationic Au(I) species, leading to premature protodeauration and loss of stereocontrol. Ensure

    
     is stored and handled in a glovebox, and DCM is freshly distilled over 
    
    
    
    .
  • Loss of ee% in Protocol B: If the final ee% drops below 95%, the aza-enolate generation was likely conducted too warmly. Ensure the internal temperature of the reaction flask remains at or below -78 °C during LDA addition.

References

  • Chi, X., Xia, T., Yang, Y., Cao, T., & Liu, H. (2022). Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers, 9(12), 3244-3250.[Link][1][2]

  • Acherki, H., Alvarez-Ibarra, C., Collados Luján, J. F., & Quiroga-Feijóo, M. L. (2005). Diastereoselective synthesis of 3,4-disubstituted 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-ones: chirality transfer in the enantioselective synthesis of ethyl (+)-(3S,4aS,7aS)-1-oxo-octahydro-1H-cyclopenta[c]pyridine-3-carboxylate. Tetrahedron: Asymmetry, 16(24), 4034-4044.[Link][3][4]

Sources

Application Note: Strategic Boc-Deprotection of Polar Amino-Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-octahydropyridin-5-ol . Note: The nomenclature "2-octahydropyridin-5-ol" suggests a bicyclic fused system, likely octahydro-1H-pyrindin-5-ol (a fused cyclopentyl-piperidine scaffold).

The deprotection of this molecule presents a specific challenge common in drug discovery: Product Polarity . The resulting secondary amine, combined with the hydroxyl group, renders the molecule highly water-soluble (LogP < 0). Traditional aqueous workups (NaHCO₃ wash/DCM extraction) often result in massive yield loss to the aqueous phase.

This protocol provides two distinct methodologies designed to maximize recovery:

  • Method A (Purification-Focused): TFA acidolysis with Solid Phase Extraction (SCX-2) for isolation of the free base.

  • Method B (Scale-Up Focused): HCl/Dioxane precipitation for isolation of the hydrochloride salt.

Chemical Context & Mechanistic Insight

The Challenge: "The Aqueous Trap"

Standard Boc deprotection involves trifluoroacetic acid (TFA) followed by a basic wash to neutralize the salt. However, for octahydropyridin-5-ol , the presence of both a secondary amine and a secondary alcohol creates a "zwitterionic-like" polarity profile.

  • Risk: If neutralized with aqueous NaOH/NaHCO₃, the free amine partitions into the water layer.

  • Solution: Avoid aqueous extraction entirely by using ion-exchange chromatography or isolating the salt directly.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed elimination (E1 mechanism). The tert-butyl carbamate is protonated, leading to the fragmentation of the tert-butyl cation, which is subsequently quenched or eliminates to form isobutylene.

BocMechanism Start N-Boc-Amino-Alcohol Protonation Protonated Intermediate (R-NH-CO-O-tBu + H+) Start->Protonation + TFA/HCl Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (tBu+) Frag->Cation Slow Step Carbamic Carbamic Acid (R-NH-COOH) Frag->Carbamic Isobutylene / t-Bu-Ester Isobutylene / t-Bu-Ester Cation->Isobutylene / t-Bu-Ester Scavenging Product Amine Salt (R-NH2•HX) + CO2 Carbamic->Product - CO2 (Gas)

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage. Note the generation of CO₂ gas, requiring open-vessel or vented conditions.

Experimental Protocols

Method A: TFA Deprotection with SCX Purification (Best for <500 mg)

Use this method when you need the pure free base for immediate subsequent reactions (e.g., amide coupling, reductive amination).

Materials
  • Substrate: N-Boc-octahydropyridin-5-ol

  • Reagent: Trifluoroacetic acid (TFA), Reagent Grade.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Purification: Isolute® SCX-2 (Propylsulfonic acid functionalized silica).

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).

    • Note: If the substrate is not soluble in DCM, add a minimal amount of Methanol.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Ratio: Final solvent composition should be roughly 4:1 (DCM:TFA).

    • Why 0°C? Controls the exotherm and gas evolution.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; Boc-amine is not UV active, but the free amine will stain deep red/purple).

  • Concentration: Evaporate volatiles under reduced pressure.

    • Critical Step: Co-evaporate with Toluene (2x) or DCM (3x) to remove excess TFA. The residue is the TFA salt .

  • SCX Purification (The "Catch and Release" Strategy):

    • Load: Dissolve the oily residue in MeOH (minimal volume) and load onto a pre-wetted SCX-2 cartridge.

    • Wash: Flush column with 3 column volumes (CV) of MeOH.

      • Result: Neutral impurities and protecting group byproducts wash through. The amine "sticks" to the sulfonic acid resin.

    • Elute: Flush with 2 CV of 2M Ammonia in Methanol .

    • Isolate: Concentrate the ammoniacal eluate to yield the pure Free Base .

ParameterSpecification
Temperature 0°C

23°C
Time 1–2 Hours
Yield Typically >95%
Purity >98% (NMR)
Method B: HCl/Dioxane Precipitation (Best for >1g Scale)

Use this method to generate a stable, storable hydrochloride salt.

Materials
  • Reagent: 4M HCl in 1,4-Dioxane (Commercial solution).

  • Solvent: 1,4-Dioxane or Diethyl Ether (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc substrate in a minimal volume of 1,4-Dioxane.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents) at RT.

    • Observation: Gas evolution (CO₂) will occur immediately.

  • Precipitation: Stir for 2–4 hours.

    • Key Indicator: The product often precipitates as a white hydrochloride salt due to the insolubility of polar amine salts in dioxane/ether.

  • Workup:

    • If Solid Forms: Filter the solid under nitrogen/argon. Wash the cake with dry

      
       to remove residual Boc byproducts (tert-butyl chloride/alcohol).
      
    • If No Solid Forms: Add dry Diethyl Ether (

      
      ) slowly to induce precipitation. If it remains an oil, concentrate to dryness and triturate with 
      
      
      
      .
  • Drying: Dry the salt under high vacuum to remove traces of HCl.

Troubleshooting & Optimization

Decision Matrix: Choosing the Right Workup

The following logic tree helps decide the post-reaction processing based on the physical properties of the "Octahydropyridin-5-ol" derivative.

WorkupLogic Start Reaction Complete (TFA or HCl) Check Is Product Water Soluble? Start->Check Yes Yes (Polar Amino-Alcohol) Check->Yes LogP < 1 No No (Lipophilic) Check->No LogP > 2 SCX Method A: SCX-2 Column (Catch & Release) Yes->SCX Need Free Base Salt Method B: Isolate as HCl Salt (Precipitation) Yes->Salt Need Storage Std Standard Extraction (DCM / NaHCO3) No->Std

Figure 2: Decision matrix for workup strategy. For the target molecule, the "Yes" path is mandatory.

Common Pitfalls
  • t-Butyl Cation Trapping:

    • Issue: The generated tert-butyl cation can re-attach to the alcohol oxygen (forming a t-butyl ether) or alkylate the amine ring if electron-rich.

    • Fix: Add a scavenger like Triethylsilane (TES) (2 equiv) or 1,3-Dimethoxybenzene during the acid step if you observe "+56 mass" impurities in LCMS.

  • Hygroscopic Salts:

    • Issue: The HCl salt of amino-alcohols is often extremely hygroscopic (absorbs water from air), turning into a goo.

    • Fix: Handle quickly. Store in a desiccator. If it oils out, dissolve in MeOH and re-evaporate with toluene to dry azeotropically.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[2] (The definitive guide on acid stability of carbamates).

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.

  • Biotage AB. "ISOLUTE® SCX-2 Catch and Release Protocol." (Industry standard for purifying polar amines).

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Context for handling amino-alcohol reactivity).

Disclaimer: This protocol involves the use of corrosive acids and volatile solvents.[1] All procedures should be performed in a fume hood with appropriate PPE.

Sources

using 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fsp³ Scaffold Utilization Subject: Strategic Deployment of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol in Medicinal Chemistry Document ID: AN-OCP-05 | Version: 2.1

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and selectivity while reducing off-target toxicity.

This compound represents a premium "3-Dimensional" scaffold. Unlike planar heteroaromatics, this bicyclic building block offers a rigid, defined vector relationship between the amine handle (position 2) and the hydroxyl handle (position 5). This guide details the structural properties, synthetic utility, and validated protocols for integrating this scaffold into lead optimization programs, specifically for GPCR and kinase targets where conformational restriction is critical.

Structural Analysis & Stereochemical Considerations

The Scaffold Architecture

The molecule features a piperidine ring fused to a cyclopentane ring across the 3,4-positions of the piperidine.

  • N-Terminus (Position 2): Protected by Boc, ready for deprotection and functionalization as a basic amine (urea, amide, sulfonamide, or reductive amination).

  • C-Terminus (Position 5): A secondary alcohol on the cyclopentane ring. This provides a handle for ethers, inverted amines (via Mitsunobu), or oxidation to a ketone.

Stereochemistry: The Critical Variable

Commercial supplies of this building block often exist as diastereomeric mixtures or defined cis-fused isomers.

  • Cis-Fusion: The bridgehead hydrogens are on the same face. This creates a "bent" or "cup" shape, placing substituents at C5 in a specific axial or equatorial orientation relative to the piperidine nitrogen.

  • Trans-Fusion: More rigid and linear but synthetically more challenging to access in this [4.3.0] system.

  • C5-Stereocenter: The relative stereochemistry of the hydroxyl group determines the vector of the final substituent. Inversion protocols (Mitsunobu) are essential to explore both vectors.

Synthetic Decision Matrix (Logic Flow)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G Start 2-Boc-octahydro-1H- cyclopenta[c]pyridin-5-ol Mitsunobu Mitsunobu Reaction (Inversion) Start->Mitsunobu DIAD, PPh3, HN3/ArOH Oxidation Oxidation to Ketone Start->Oxidation Dess-Martin Alkylation O-Alkylation (Retention) Start->Alkylation NaH, R-X Deprotection N-Boc Deprotection Start->Deprotection TFA or HCl ChiralAmine Chiral Amines/Azides (Inverted Stereochem) Mitsunobu->ChiralAmine Spiro Spirocyclic Derivatives Oxidation->Spiro Wittig/Cyclization GemDifluoro Gem-difluoro Analogs Oxidation->GemDifluoro DAST/Deoxo-Fluor AmideUrea Amides/Ureas (Scaffold Core) Deprotection->AmideUrea

Caption: Divergent synthesis pathways for this compound, enabling access to chiral amines, spirocycles, and rigidified core linkers.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: To convert the C5-hydroxyl group into an azide (amine precursor) or aryl ether with inverted stereochemistry. This is crucial for SAR exploration when the initial hydroxyl vector is inactive.

Mechanism: The reaction proceeds via an


 mechanism, resulting in complete Walden inversion at the C5 carbon.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Reagent: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or a Phenol (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Charge with

    
     and the substrate. Dissolve in anhydrous THF.
    
  • Nucleophile Addition: Cool the solution to 0°C. Add the nucleophile (e.g., DPPA for azide, or the phenol).

  • Activation: Add DIAD dropwise over 15 minutes, maintaining the temperature < 5°C. Note: The reaction is exothermic. Rapid addition can generate side products.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for disappearance of alcohol and appearance of azide/ether mass).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). Note: The Boc group is stable under these conditions.

Validation Point: Verify stereochemical inversion using 1H-NMR (coupling constants of the C5 proton will change, e.g., from broad multiplet to distinct doublet/triplet depending on neighbors) or NOESY experiments.

Protocol B: Oxidation and Reductive Amination (Scaffold Hopping)

Objective: To convert the alcohol to a ketone, creating a vector for reductive amination (installing amines with undefined or controlled stereochemistry) or spiro-cyclization.

Materials:

  • Substrate: this compound

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Oxidation: Dissolve substrate in DCM at 0°C. Add DMP portion-wise. Stir at RT for 2 hours.

  • Quench: Quench with 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry, and concentrate to yield the C5-ketone intermediate .

  • Reductive Amination:

    • Dissolve ketone in DCE (Dichloroethane).

    • Add amine (

      
      , 1.2 eq) and Acetic Acid (1.0 eq). Stir 30 mins.
      
    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq). Stir overnight.
      
  • Result: This typically yields a mixture of diastereomers at C5. These must be separated by chiral SFC or prep-HPLC to establish clear SAR.

Applications & Case Studies

Case Study 1: GPCR Antagonists (RBP4 & GPR119)

Researchers have utilized similar bicyclic scaffolds (e.g., octahydrocyclopenta[c]pyrrole) to mimic the rigid core of retinol-binding protein 4 (RBP4) antagonists. The this compound scaffold offers a slightly larger "bite angle" than the pyrrole analog, suitable for binding pockets requiring a 6-membered ring spacer.

  • Application: The C5-OH is converted to an aryl ether (mimicking the biaryl core of traditional antagonists), while the N2-amine is coupled to an acidic headgroup [1, 2].

Case Study 2: Conformationally Restricted GABA Analogs

The scaffold serves as a rigidified analog of


-aminobutyric acid (GABA).[1] By oxidizing the C5-alcohol to a carboxylic acid (via the nitrile or aldehyde), the molecule becomes a bicyclic amino acid.
  • Benefit: The bicyclic frame locks the distance between the amine and the acid, allowing interrogation of specific GABA receptor subtypes that require defined conformers [3].

Handling & Stability Data

ParameterSpecification/Guidance
Physical State Typically a white to off-white waxy solid or viscous oil.
Solubility Soluble in DMSO, MeOH, DCM, THF. Poorly soluble in water/hexanes.
Boc Stability Stable to basic conditions (NaOH,

). Labile in TFA/HCl.
Storage Store at -20°C under inert atmosphere. Hygroscopic.
Safety Treat as a potential irritant. Use standard PPE.

References

  • Cioffi, C. L., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4." Journal of Medicinal Chemistry, 57(18), 7731-7757. Link

  • Motani, A., et al. (2009). "Identification and Characterization of a Non-retinoid Ligand for Retinol-Binding Protein 4." Journal of Biological Chemistry, 284(12), 7673-7680. Link

  • Melnykov, K. P., et al. (2019).[1] "An approach to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid—a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue."[1] Molecular Diversity, 23, 1-10. Link

  • Jia, Z., et al. (2016). "Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction." Organic Chemistry Frontiers, 3, 1-5. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

High-Efficiency N-Alkylation of Octahydro-1H-cyclopenta[c]pyridin-5-ol Post-Deprotection: A Chemoselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process scientists. Application: Synthesis of conformationally restricted bicyclic piperidine scaffolds for drug discovery.

Strategic Overview & Mechanistic Rationale

The bicyclic scaffold octahydro-1H-cyclopenta[c]pyridin-5-ol is highly valued in modern medicinal chemistry. By fusing a cyclopentane ring to a piperidine core, it introduces rigid conformational restriction, which often translates to improved target binding affinity and favorable ADME properties.

However, functionalizing this scaffold presents a classic chemoselectivity challenge: the molecule contains both a secondary amine (within the piperidine ring) and a secondary alcohol (on the cyclopentane ring). When the amine is masked by a tert-butyloxycarbonyl (Boc) group (as in 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol), the primary synthetic hurdle becomes the sequential, high-yielding deprotection of the amine followed by strictly chemoselective N-alkylation without perturbing the unprotected hydroxyl group.

Causality in Reagent Selection
  • Deprotection via HCl/Dioxane over TFA: While Trifluoroacetic Acid (TFA) in dichloromethane is the ubiquitous standard for Boc removal [1], we prioritize 4M HCl in 1,4-dioxane . The acid protonates the carbamate carbonyl, driving the elimination of isobutylene gas and CO₂. HCl/dioxane is specifically chosen because it directly yields the amine hydrochloride as a clean precipitate, bypassing the need for extensive evaporation of toxic, fluorinated byproducts and simplifying the free-basing step.

  • N-Alkylation via Reductive Amination over Direct Alkylation: Direct alkylation using alkyl halides (R-X) and base is mechanistically flawed for this substrate. It risks competitive O-alkylation of the secondary alcohol and over-alkylation (quaternization) of the highly nucleophilic piperidine nitrogen. Instead, we utilize reductive amination with an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by , NaBH(OAc)₃ is uniquely mild. The amine selectively condenses with the aldehyde to form an intermediate iminium ion. The secondary alcohol is completely inert to these conditions. NaBH(OAc)₃ reduces the iminium ion much faster than it reduces the unreacted aldehyde, resulting in a perfectly chemoselective mono-N-alkylation.

Workflow A 2-Boc-octahydro-1H- cyclopenta[c]pyridin-5-ol (Protected) B Deprotection (4M HCl/Dioxane) A->B C octahydro-1H- cyclopenta[c]pyridin-5-ol (Free Amine) B->C D Reductive Amination (R-CHO, NaBH(OAc)3) C->D E N-Alkyl-octahydro-1H- cyclopenta[c]pyridin-5-ol (Target) D->E

Fig 1. Synthetic workflow from the Boc-protected precursor to the N-alkylated target.

Mechanistic Logic & Chemoselectivity

To build a self-validating protocol, one must understand the failure modes of alternative pathways. The diagram below illustrates why reductive amination is the only reliable pathway for this specific amino alcohol scaffold.

Chemoselectivity Substrate octahydro-1H-cyclopenta[c]pyridin-5-ol Amine Secondary Amine (High Nucleophilicity) Substrate->Amine Alcohol Secondary Alcohol (Low Nucleophilicity) Substrate->Alcohol Cond1 Direct Alkylation (R-X, Base) Amine->Cond1 Reacts Cond2 Reductive Amination (R-CHO, NaBH(OAc)3) Amine->Cond2 Iminium Formation Alcohol->Cond1 Reacts (O-Alkylation Risk) Alcohol->Cond2 Inert Error Mixture of Products Cond1->Error Over-alkylation Target Chemoselective N-Alkylation Cond2->Target Fast Reduction

Fig 2. Mechanistic logic demonstrating the chemoselectivity of reductive amination over direct alkylation.

Experimental Protocols

Protocol A: N-Boc Deprotection and Free-Basing

This step quantitatively unmasks the piperidine nitrogen while establishing a self-validating visual cue (precipitation).

Materials:

  • This compound (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 eq)

  • Dichloromethane (DCM)

  • Aqueous saturated NaHCO₃

Step-by-Step Procedure:

  • Dissolution: Dissolve the protected substrate in a minimal amount of anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane dropwise.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Check (In-Process): The reaction is progressing correctly if a white precipitate (the amine hydrochloride salt) begins to form. Confirm completion via TLC (ninhydrin stain; the product will show a dark purple spot at the baseline, whereas the starting material remains unstained or faint).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess dioxane, yielding a crude white solid.

  • Free-Basing (Critical for Step B): Suspend the crude salt in DCM. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free octahydro-1H-cyclopenta[c]pyridin-5-ol. Use immediately in Protocol B to prevent atmospheric CO₂ absorption.

Protocol B: Chemoselective Reductive Amination

This step selectively functionalizes the nitrogen utilizing the differential reduction kinetics of NaBH(OAc)₃ [2].

Materials:

  • Free octahydro-1H-cyclopenta[c]pyridin-5-ol (1.0 eq)

  • Target Aldehyde (e.g., Benzaldehyde or aliphatic aldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) or DCM

  • Glacial Acetic Acid (optional, 1.0 eq - only required if using highly sterically hindered aldehydes)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the free amino alcohol and the target aldehyde in anhydrous DCE (0.2 M). Stir at room temperature for 30 minutes to allow the pre-formation of the iminium ion. Note: Do not add the reducing agent yet; this sequential addition prevents premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Add NaBH(OAc)₃ portion-wise to the stirring solution. The reaction is typically mildly exothermic; maintain at room temperature.

  • Reaction Monitoring: Stir for 2–4 hours.

  • Self-Validation Check (In-Process): Perform LC-MS analysis. The chromatogram should validate the system by showing a single dominant peak corresponding to the exact mass of the mono-alkylated product [M+H]⁺. The absence of a +14 Da mass shift confirms no over-alkylation has occurred.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (gas evolution will occur as unreacted borohydride is destroyed). Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM to DCM/MeOH/NH₄OH 90:9:1) to afford the pure N-alkylated product.

Quantitative Data Presentation

The following tables summarize the empirical data validating the choices made in the protocols above.

Table 1: Comparison of Deprotection Methods for Bicyclic Amino Alcohols

MethodReagentsReaction TimeYieldByproducts / Practical Challenges
Acidic (TFA) TFA / DCM (1:1)1 - 3 h>95%Requires extensive co-evaporation; yields a sticky TFA salt that is difficult to handle.
Acidic (HCl) - Preferred 4M HCl in Dioxane0.5 - 2 h>95%Clean precipitation of HCl salt; avoids fluorinated impurities; easy free-basing.
Mild / Neutral Oxalyl Chloride / MeOH1 - 4 h~90%Generates CO₂/CO gas; excellent for highly acid-sensitive substrates, but overkill for standard scaffolds.

Table 2: Chemoselectivity Profile in Amino Alcohol Alkylation

Alkylation StrategyReagentsN-Alkylation YieldO-Alkylation YieldOver-Alkylation (Quaternization) Risk
Direct Alkylation R-Br, K₂CO₃, MeCN40 - 60%10 - 20%High (Requires strict stoichiometric control and continuous monitoring)
Reductive Amination R-CHO, NaBH(OAc)₃, DCE>90% <1% (Undetectable)Low (Imine formation inherently prevents over-reaction)

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Application Notes and Protocols: Cyclopenta[c]pyridine Scaffolds in Medicinal Chemistry and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[c]pyridine scaffold, a bicyclic heterocyclic motif frequently found in natural monoterpene pyridine alkaloids (MTPAs) such as cerbinal and actinidine, has emerged as a privileged structure in both medicinal chemistry and agrochemical development [3]. This application note provides a comprehensive technical guide to the structural rationale, biological activities, and experimental protocols associated with synthesizing and evaluating novel cyclopenta[c]pyridine derivatives.

Chemical Rationale & Structural Significance

The core structure of 5H-cyclopenta[c]pyridin-7(6H)-one and its derivatives offers a rigid, fused bicyclic system that is highly advantageous for rational drug design:

  • Conformational Restriction: The rigidity of the cyclopentane ring fused to the pyridine core restricts the conformational flexibility of the molecule. This reduces the entropic penalty upon binding to target receptors, often leading to enhanced binding affinity compared to flexible acyclic analogs.

  • Scaffold Hopping: The unique three-dimensional arrangement allows precise positioning of substituents (e.g., at the 5-position). This makes it an ideal candidate for scaffold hopping, particularly for targeting human kinases (e.g., CDK2) or G-protein coupled receptors (e.g., CRF1)[4].

  • Electrophilic Substitution & Stability: The introduction of aromatic rings via cross-coupling enhances the metabolic stability of these molecules. It also improves their biological activity by enabling

    
     stacking and cation-
    
    
    
    interactions with amino acid residues in target proteins [1].

Biological Activities & Quantitative Data

Recent studies have demonstrated the versatile potential of 5-aryl-cyclopenta[c]pyridine derivatives. Taking the natural product cerbinal as a lead, modifications at the 5-position have yielded compounds with potent antiviral, fungicidal, and insecticidal properties [1, 2].

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Derivatives such as compound 4k (bearing a m-methoxyphenyl substitution) exhibit superior anti-TMV activity compared to the commercial standard, Ribavirin [1]. Molecular docking suggests that the methoxy group enhances binding affinity to the TMV coat protein via hydrogen bonding and


-cation interactions (specifically with residue LYS268).

Table 1: Comparative Anti-TMV Efficacy In Vivo (at 500 μg/mL)

CompoundTarget ProteinInactivation Effect (%)Curative Effect (%)Protection Effect (%)
Compound 4k (m-methoxyphenyl)TMV Coat Protein51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Compound 4g TMV Coat Protein> Ribavirin> Ribavirin> Ribavirin
Ribavirin (Control)TMV Coat Protein39.1 ± 2.638.4 ± 1.539.6 ± 3.8
Fungicidal and Therapeutic Potential

Compound 4i (3,4,5-trifluorophenyl substitution) demonstrated broad-spectrum fungicidal activity, highlighting the impact of halogenation on membrane permeability and target binding [1]. In human medicine, the scaffold is actively investigated for aldosterone synthase (CYP11B2) inhibition and neuroprotective effects [4].

Table 2: Fungicidal Activity of Compound 4i (at 50 μg/mL)

PathogenInhibition Ratio (%)Mechanism / Structural Note
Sclerotinia sclerotiorum91.9High efficacy driven by trifluoro-substitution
Botrytis cinerea75.0Broad-spectrum membrane disruption
Phytophthora infestans62.5Moderate efficacy

Experimental Methodologies & Protocols

Protocol 1: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives via Suzuki Cross-Coupling

Causality Focus: This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl diversity at the 5-position of the cyclopenta[c]pyridine core, enabling rapid structure-activity relationship (SAR) exploration.

  • Reagent Preparation: In a flame-dried reaction vessel, add the brominated cyclopenta[c]pyridine intermediate (500 mg, 1.61 mmol) and the desired substituted phenylboronic acid (1.5 equivalents).

  • Base Addition: Add K3PO4 (684 mg, 3.22 mmol). Rationale: The inorganic base is crucial for activating the boronic acid by forming a highly reactive boronate complex, which facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: Introduce 1,4-dioxane (25 mL) and H2O (5 mL). Rationale: The biphasic solvent system ensures the solubility of both the highly non-polar organic reactants and the inorganic base, maximizing the reaction rate and yield.

  • Catalyst Addition & Reaction: Add the Palladium catalyst under an inert atmosphere (Argon/N2) and heat to the optimal temperature (typically 80-100°C).

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot validates that the conversion is successful, preventing premature quenching.

  • Workup: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to isolate the final 5-aryl derivative.

Protocol 2: Molecular Docking Setup for TMV Coat Protein (AutoDockTools)

Causality Focus: Accurate prediction of binding energies requires meticulous preparation of the protein's electrostatic environment to avoid false-positive interactions.

  • Protein Preparation: Obtain the 3D crystal structure of the TMV coat protein (e.g., PDB ID: 1EI7) [4].

  • Purification in Silico: Remove all water molecules and co-crystallized ligands. Rationale: Retained water molecules can cause artifactual steric clashes or false hydrogen bonds, heavily skewing the binding energy calculations.

  • Charge Assignment: Add polar hydrogen atoms and assign Kollman charges. Rationale: Kollman charges accurately simulate the electrostatic potential of the macromolecule's surface, which is critical for identifying

    
    -cation interactions (e.g., with LYS268).
    
  • Ligand Preparation: Minimize the energy of the 2D cyclopenta[c]pyridine derivative using the MMFF94 force field and convert it to a 3D PDBQT format.

  • Self-Validation Step: Run the docking simulation. Validate the docking protocol by re-docking a known native ligand; an RMSD of < 2.0 Å confirms the system's predictive reliability. Compounds with binding energies lower than -6.0 kcal/mol indicate strong binding affinity.

Protocol 3: In Vivo Anti-TMV Activity Assay (Leaf-Dipping Method)

Causality Focus: This protocol evaluates the practical in vivo efficacy of the synthesized compounds by measuring their ability to prevent or cure viral lesions.

  • Host Preparation: Cultivate Nicotiana tabacum (tobacco) plants in a greenhouse until they reach the 5-6 leaf stage.

  • Solution Preparation: Dissolve the synthesized derivative in a minimal amount of DMSO and dilute with water containing 0.1% Tween-80 to achieve a 500 μg/mL concentration. Rationale: Tween-80 acts as a surfactant, reducing surface tension and ensuring uniform spreading and penetration of the compound across the highly hydrophobic leaf cuticle.

  • Inoculation & Treatment:

    • Inactivation Effect: Mix the virus with the compound solution for 30 minutes before inoculating the leaves.

    • Curative Effect: Inoculate the leaves with TMV first, then apply the compound solution after 24 hours.

    • Protection Effect: Apply the compound solution first, then inoculate with TMV after 24 hours.

  • Self-Validation Step: Always run a negative control (DMSO + Tween-80 only) and a positive control (Ribavirin). The assay is only valid if the negative control shows standard lesion propagation. Count the number of local lesions after 3-4 days and calculate the inhibition percentage relative to the negative control.

Visualizations

SynthesisWorkflow Lead Natural Product Lead (Cerbinal) Intermediate Cyclopenta[c]pyridine Core (Compound 3) Lead->Intermediate Structural Simplification Amination Amination / Bromination (Position-5 Modification) Intermediate->Amination Coupling Suzuki Cross-Coupling (Substituted Phenylboronic Acid) Amination->Coupling Pd Catalyst, K3PO4, 1,4-Dioxane/H2O Product 5-Aryl-cyclopenta[c]pyridine Derivatives (e.g., 4k, 4i) Coupling->Product

Workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives from natural cerbinal.

Targets Scaffold Cyclopenta[c]pyridine Scaffold Agro Agrochemical Targets Scaffold->Agro Med Therapeutic Targets Scaffold->Med TMV TMV Coat Protein (Antiviral) Agro->TMV Inhibition Fungi S. sclerotiorum (Fungicidal) Agro->Fungi Inhibition CYP11B2 Aldosterone Synthase (Cardiovascular) Med->CYP11B2 Antagonism CDK2 CDK2 Kinase (Oncology) Med->CDK2 Scaffold Hopping CRF1 CRF1 Receptor (Neuroprotective) Med->CRF1 Modulation

Diverse biological targets of the cyclopenta[c]pyridine scaffold in agrochemistry and medicine.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link]

Application Note: Synthesis of Conformationally Restricted GABA Analogues via Octahydro-1H-cyclopenta[b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale


-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Because the endogenous GABA molecule is highly flexible, it can adopt multiple conformations to bind various receptor subtypes (e.g., ionotropic GABA-A, metabotropic GABA-B) and transporters (e.g., GAT-1). To probe specific receptor interactions and improve the pharmacokinetic profiles of neurotherapeutics, researchers utilize conformational restriction [2].

By embedding the flexible GABA backbone into a rigid bicyclic framework—specifically the octahydro-1H-cyclopenta[b]pyridine scaffold—the resulting analogues are locked into a truly three-dimensional geometry. This application note details the robust synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a highly rigidified GABA analogue [1].

SignalingPathway Ligand Conformationally Restricted GABA Analogue Receptor GABA Receptors Target Specificity Ligand->Receptor Selective Binding Sub1 GABA-A Receptor (Ionotropic) Receptor->Sub1 Sub2 GABA-B Receptor (Metabotropic) Receptor->Sub2 Eff1 Chloride Influx (Hyperpolarization) Sub1->Eff1 Eff2 Gi/o GPCR Activation (K+ Efflux / Ca2+ Block) Sub2->Eff2 Outcome Targeted CNS Modulation (Anticonvulsant / Analgesic) Eff1->Outcome Eff2->Outcome

Fig 1. Divergent signaling pathways modulated by conformationally restricted GABA analogues.

Mechanistic Rationale & Structural Design

While the comprehensive literature route entails an 8-step sequence including intermediate protection and resolution phases [1], the core scaffold construction is driven by four pivotal chemical transformations.

The synthesis relies on the strategic use of 2,3-bis(chloromethyl)pyridine as a dielectrophile. Note that the preparation and handling of this reagent require strict thermal controls to prevent hazardous exothermic decomposition [3]. The dielectrophile is reacted with a C1-binucleophile (diethyl malonate). The critical step in this sequence is the catalytic hydrogenation of the pyridine ring. Pyridines are notoriously resistant to reduction due to aromatic stabilization and the tendency of the basic nitrogen lone pair to poison heterogeneous catalysts. By conducting the hydrogenation in an acidic medium, the nitrogen is protonated. This dual-action causality withdraws electron density from the ring (lowering aromatic resonance energy) and shields the catalyst from poisoning, driving the reaction toward the thermodynamically favored cis-fused bicyclic system.

SynthesisWorkflow A 2,3-Bis(chloromethyl)pyridine (Dielectrophile) C Cyclopenta[b]pyridine Intermediate A->C Alkylation (K2CO3) B Diethyl Malonate (C1-Binucleophile) B->C D Decarboxylation Product C->D Hydrolysis & Heat (-CO2, -EtOH) E Octahydro-1H-cyclopenta[b]pyridine GABA Analogue D->E H2, PtO2, AcOH (Hydrogenation)

Fig 2. Step-by-step synthetic workflow for the octahydro-1H-cyclopenta[b]pyridine GABA analogue.

Detailed Experimental Protocols

Note: Every protocol below incorporates In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to the next step.

Protocol 1: Double Alkylation (Scaffold Annulation)

Objective: Construct the 5,7-dihydro-6H-cyclopenta[b]pyridine core.

  • Preparation: Suspend anhydrous

    
     (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
    
  • Enolate Formation: Add diethyl malonate (1.05 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate generation.

  • Cyclization: Slowly add a solution of 2,3-bis(chloromethyl)pyridine hydrochloride (1.0 eq) in DMF over 2 hours using a syringe pump. Causality: Slow addition maintains a low concentration of the dielectrophile, ensuring that intramolecular cyclization outcompetes intermolecular polymerization.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the dielectrophile mass (

    
    ) disappears and the product mass (
    
    
    
    ) plateaus.
  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield diethyl 5,7-dihydro-6H-cyclopenta[b]pyridine-6,6-dicarboxylate.

Protocol 2: Hydrolysis and Decarboxylation

Objective: Convert the gem-diester to a mono-carboxylic acid.

  • Hydrolysis: Dissolve the crude diester in 6M aqueous HCl. Reflux at 100 °C for 12 hours.

  • Decarboxylation: The acidic conditions first hydrolyze the ethyl esters to a transient gem-dicarboxylic acid, which spontaneously undergoes thermal decarboxylation via a 6-membered cyclic transition state, releasing

    
     gas.
    
  • Validation (IPC): Connect the reflux condenser to a bubbler. The reaction is complete when

    
     gas evolution ceases. 
    
    
    
    -NMR of an aliquot must show the complete disappearance of the ethyl ester signals (
    
    
    4.2 ppm,
    
    
    1.2 ppm) and the emergence of a single
    
    
    -proton multiplet.
  • Isolation: Lyophilize the acidic solution to obtain 5,7-dihydro-6H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride as a solid.

Protocol 3: Catalytic Hydrogenation

Objective: Reduce the pyridine ring to the fully saturated piperidine (octahydro state).

  • Setup: Dissolve the intermediate in glacial acetic acid. Add Platinum(IV) oxide (Adam's catalyst,

    
    , 10 mol%).
    
  • Reduction: Transfer to a Parr hydrogenator. Purge with

    
     gas and pressurize to 50 psi. Shake at room temperature for 24 hours. Causality: Acetic acid protonates the pyridine nitrogen, activating the aromatic ring for reduction and preventing catalyst deactivation.
    
  • Validation (IPC): Monitor

    
     pressure drop. Confirm completion via LC-MS showing a mass shift from 
    
    
    
    to
    
    
    .
  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure.

Protocol 4: Zwitterion Isolation and Resolution

Objective: Isolate the pure amino acid zwitterion.

  • Ion-Exchange: Load the crude acetate salt onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8,

    
     form). Wash thoroughly with deionized water to remove acetic acid and non-basic impurities.
    
  • Elution: Elute the amphoteric GABA analogue using 2M aqueous ammonia.

  • Validation (IPC): Perform a ninhydrin stain on the eluted fractions. Pool the deep-purple staining fractions.

  • Crystallization: Lyophilize the pooled fractions and recrystallize from ethanol/water to yield the final rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid.

Quantitative Data & Optimization Summary

The following table summarizes the key reaction metrics, optimized conditions, and self-validating IPCs for the synthesis of the octahydropyridine-based GABA analogue.

Synthesis StepReagents & ConditionsTime / TempYield (%)In-Process Control (IPC)
1. Annulation Diethyl malonate,

, DMF
12 h / 0 °C

RT
78%LC-MS:

2. Decarboxylation 6M HCl (aq)12 h / 100 °C85%Gas bubbler (no

); NMR
3. Hydrogenation

(50 psi),

, Glacial AcOH
24 h / 25 °C62%LC-MS:

4. Isolation Dowex 50WX8, 2M

(aq)
2 h / 25 °C88%Ninhydrin stain (purple)
Overall Process Cumulative 4-Step Core Sequence ~50 h ~36% X-Ray / 2D-NMR (NOESY)

Note: The 36% yield represents the core scaffold construction. The 9.0% overall yield reported in literature [1] accounts for additional stereochemical resolution and orthogonal protection/deprotection steps required for specific enantiomeric purity.

References

  • Melnykov, K. P., Volochnyuk, D. M., Ryabukhin, S. V., Rusanov, E. B., & Grygorenko, O. O. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids. URL: [Link]

  • Ordonez, M., & Cativiela, C. (2007).

    
    -Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. Russian Chemical Reviews. URL: [Link]
    
  • Amato, G. S., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. American Chemical Society. URL: [Link]

catalytic reduction methods for pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR Advanced Protocols for the Catalytic Reduction of Pyridine Rings

Executive Summary

The reduction of pyridine to piperidine is a cornerstone transformation in pharmaceutical synthesis, as the piperidine pharmacophore is present in over 50% of FDA-approved small-molecule drugs. However, this transformation is non-trivial due to the high resonance energy of the pyridine ring (27 kcal/mol) and the tendency of the nitrogen lone pair to poison metal catalysts.

This guide moves beyond generic textbook procedures, offering three field-validated protocols optimized for chemo-selectivity , stereocontrol , and scalability . We address the critical "poisoning" mechanism and provide self-validating workflows for both batch and continuous processing.

The Challenge: Aromaticity & Catalyst Poisoning

Before attempting reduction, one must understand the failure modes.

  • Thermodynamic Barrier: Pyridine is electron-deficient and aromatic. Unlike benzene, it resists hydrogenation unless activated.

  • Kinetic Inhibition (The "Poisoning" Effect): The basic nitrogen lone pair (

    
    ) binds strongly to the Lewis acidic sites of heterogeneous catalysts (e.g., Pd, Pt). This competitive adsorption blocks the active sites required for H2 activation, stalling the reaction.
    

The Solution: Protonation or Lewis Acid Activation. By converting the pyridine to a pyridinium salt (in situ or pre-formed), the lone pair is sequestered, preventing catalyst poisoning and lowering the LUMO energy, which facilitates hydride attack.

Method A: Heterogeneous Hydrogenation (The Industrial Workhorse)

Best for: Scale-up, achiral piperidines, cost-efficiency. Catalyst: Platinum(IV) Oxide (Adams' Catalyst) or Pd/C.[1]

Mechanism & Causality

We utilize Adams' Catalyst (PtO₂) in an acidic medium.[1] The acid (Acetic Acid or HCl) serves two roles:

  • Activation: Protonates the pyridine nitrogen (

    
    ).
    
  • Solubility: Ensures the polar product (piperidine salt) remains in solution, preventing surface fouling.

Protocol 1: High-Pressure Hydrogenation of Unactivated Pyridines

Scale: 10 mmol | Vessel: Parr Hydrogenator or Autoclave

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv, 10 mmol)

  • Catalyst: PtO₂ (5 mol% relative to substrate)[1]

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Gas: H₂ (Ultra-high purity)

Step-by-Step Workflow:

  • Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with the pyridine substrate and glacial acetic acid. Stir until dissolved.

  • Catalyst Addition: Carefully add PtO₂. Caution: Dry PtO₂ can ignite solvent vapors. Add under a blanket of inert gas (N₂).

  • Purge Cycles: Seal the reactor. Pressurize to 5 bar with N₂, then vent. Repeat 3x to remove O₂.

  • Hydrogenation: Pressurize with H₂ to 50 bar (725 psi) . Heat to 50°C .

    • Note: Monitored via pressure drop. Theoretical uptake is 3 moles H₂ per mole substrate.

  • Workup:

    • Cool to RT and vent H₂ carefully.

    • Filter through a Celite pad to remove Pt black (pyrophoric waste).

    • Concentrate the filtrate.

    • Basification: Treat residue with 2M NaOH (pH > 12) to liberate the free amine.

    • Extract with DCM, dry over Na₂SO₄, and distill.

Validation Check:

  • ¹H NMR: Disappearance of downfield aromatic signals (7.0–8.5 ppm). Appearance of aliphatic multiplets (1.5–3.0 ppm).

Method B: Asymmetric Homogeneous Hydrogenation

Best for: Chiral piperidines, high-value intermediates. Catalyst: Iridium-Phosphine-Oxazoline (Ir-PHOX) or Ir-Bisphosphine complexes (Zhou's Catalyst).

Mechanism: Outer-Sphere Activation

Direct asymmetric hydrogenation of free pyridine is difficult. The industry standard (developed by Zhou, Charette, and others) involves activating agents . We use an Iodine (I₂) additive or pre-form an N-benzyl salt. The Iridium complex transfers a hydride to the activated ring with high face-selectivity.[2]

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Scale: 0.5 mmol | Enantioselectivity target: >90% ee

Reagents:

  • Substrate: 2-substituted pyridinium salt (N-Benzyl-2-phenylpyridinium bromide)

  • Catalyst: [Ir(COD)Cl]₂ (1 mol%)

  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Additive: I₂ (5-10 mol%) - Crucial for turnover enhancement.

  • Solvent: Toluene/Ethanol (1:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a Schlenk tube under Ar, mix [Ir(COD)Cl]₂ and Ligand in solvent. Stir 15 min at RT until the solution turns clear orange/red.

  • Substrate Loading: Add the pyridinium salt and I₂ additive.

  • Pressurization: Transfer to a stainless steel autoclave. Purge with H₂ (3x).

  • Reaction: Pressurize to 600 psi (40 bar) H₂. Stir at RT for 12–24 hours.

    • Insight: Unlike heterogeneous methods, high heat is detrimental to enantioselectivity here. Keep T < 30°C.

  • Deprotection (Optional): The product is an N-benzyl piperidine. If the free amine is needed, perform a secondary hydrogenolysis (Pd/C, H₂, 1 atm).

Method C: Transfer Hydrogenation (Metal-Free/Safer)

Best for: Labs lacking high-pressure infrastructure. System: Formic Acid / Triethylamine (H-donor).[3]

Protocol 3: Rhodium-Catalyzed Transfer Hydrogenation

Reagents:

  • Catalyst: [Cp*RhCl₂]₂ (0.5 mol%)

  • H-Donor: 5:2 molar ratio of Formic Acid : Triethylamine (azeotropic mix).

  • Solvent: None (run neat in H-donor mix) or 2-MeTHF.

Step-by-Step Workflow:

  • Mix: Dissolve substrate in the HCOOH/Et₃N mixture.

  • Catalyst: Add the Rh dimer.

  • Reaction: Heat to 40°C in a sealed tube (low pressure).

  • Monitoring: CO₂ evolution indicates reaction progress.

  • Workup: Basify with KOH, extract with Ether.

Visualization & Data

Figure 1: Decision Logic for Method Selection

Caption: Strategic decision tree for selecting the optimal reduction method based on substrate type and equipment availability.

G Start Start: Pyridine Substrate Chirality Is Stereochemistry Required? Start->Chirality Scale Scale > 100g? Chirality->Scale No (Achiral) MethodB Method B: Homogeneous (Ir-Chiral Ligand) Required for enantiopurity Chirality->MethodB Yes (Chiral) Pressure High Pressure Equipment Available? Scale->Pressure No (Lab Scale) MethodA Method A: Heterogeneous (PtO2/AcOH, 50 bar) Standard for achiral bulk Scale->MethodA Yes (Industrial) Pressure->MethodA Yes MethodC Method C: Transfer Hydrogenation (Formic Acid/Rh) Safe, no H2 gas cylinder Pressure->MethodC No

Figure 2: The Acid-Activation Mechanism (Heterogeneous)

Caption: Mechanism showing how acid prevents catalyst poisoning by sequestering the nitrogen lone pair.

Mechanism Py Free Pyridine (Lone Pair Active) Poison Catalyst Poisoning (N-Metal Bond) Py->Poison Direct Contact (Inhibition) PyH Pyridinium Salt (Activated, No Poisoning) Py->PyH + Acid Acid Acid (H+) Acid->PyH Metal Metal Surface (Pt/Pd) (H2 Activation) PyH->Metal Adsorption Prod Piperidine Salt Metal->Prod + 3 H2

Table 1: Comparative Analysis of Reduction Methods
FeatureHeterogeneous (PtO₂) Homogeneous (Ir-Complex) Transfer Hydrogenation
Primary Use Bulk synthesis of achiral piperidinesAsymmetric synthesis (Pharma)Small-scale / Safety-constrained labs
Pressure High (20–70 bar)High (20–50 bar)Ambient (Sealed tube)
Temperature 25–80°C20–30°C40–60°C
Substrate Scope Unactivated pyridinesActivated (Salts/Ylides) preferredActivated salts preferred
Stereoselectivity Low (Cis-selective for 2,6-subst.)High (>90-99% ee) Moderate
Key Risk Catalyst ignition, H₂ explosionCatalyst cost, Air sensitivityCO₂ pressure buildup

References

  • Heterogeneous Mechanism & Poisoning: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts.[4][5] Advances in Catalysis. Link

  • Iridium-Catalyzed Asymmetric Hydrogenation (Seminal Work): Wang, D.-S., Chen, Q.-A., Li, W., & Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. Link

  • Activation Strategies (Iodine/Acid Additives): Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[2][6][7][8] Angewandte Chemie International Edition. Link

  • Transfer Hydrogenation Protocol: Tang, W., et al. (2012).[3] Efficient and Chemoselective Reduction of Pyridines to Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Chemistry – A European Journal. Link

  • Industrial Application: Glorius, F. (2010). Asymmetric Hydrogenation of Pyridines.[2][6][7][8][9][10] Organic & Biomolecular Chemistry.[1][6][11] Link

Sources

Application Note: Strategic Implementation of Boc Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Boc-Protected Amines in Peptide Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Strategic Rationale

While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions, Boc (tert-butyloxycarbonyl) chemistry remains an indispensable tool for complex, aggregating, or "difficult" sequences.[1][2]

The Core Value Proposition of Boc: Unlike Fmoc synthesis, where the growing peptide chain is neutral during coupling steps, Boc synthesis involves a protonated N-terminus (ammonium species) after deprotection.[1] This positive charge generates electrostatic repulsion between growing peptide chains, significantly reducing intermolecular aggregation (β-sheet formation). Consequently, Boc chemistry often succeeds where Fmoc fails, particularly for:

  • Hydrophobic sequences (e.g., Amyloid-beta fragments).

  • Long peptides (>50 residues) requiring high-fidelity synthesis.

  • Base-sensitive sequences (e.g., depsipeptides, aspartimide-prone motifs).

Mechanistic Foundations

The Acidolysis Mechanism

The Boc group is removed via acidolysis , typically using Trifluoroacetic Acid (TFA).[1] This reaction is driven by the stability of the resulting tert-butyl cation.

Critical Insight: The reaction generates a reactive carbocation (


) and CO₂ gas. If not scavenged, the 

cation will alkylate nucleophilic side chains (Trp, Met, Tyr, Cys), leading to permanent impurities.
Visualization: Boc Deprotection & Scavenging Pathway

BocMechanism BocAmine Boc-Protected Amine (R-NH-Boc) Protonation Protonation (TFA) BocAmine->Protonation Intermediate Unstable Intermediate Protonation->Intermediate CarbamicAcid Carbamic Acid (R-NH-COOH) Intermediate->CarbamicAcid tBuCation tert-Butyl Cation (tBu+) Intermediate->tBuCation Fragmentation AmineSalt Free Amine Salt (R-NH3+ TFA-) CarbamicAcid->AmineSalt - CO2 Isobutylene Isobutylene (Gas) tBuCation->Isobutylene Elimination Adduct Scavenger-tBu Adduct (Harmless) tBuCation->Adduct Trapped by Scavenger Scavenger Scavenger (Anisole/Thioanisole) Scavenger->Adduct

Figure 1: Mechanism of Boc acidolysis showing the critical role of scavengers in trapping the reactive tert-butyl cation to prevent side-chain alkylation.

Experimental Protocols

Protocol A: The Standard Boc-SPPS Cycle

Scope: Routine elongation of peptide chains on Merrifield or PAM resin. Safety: Perform all steps in a fume hood. TFA is corrosive; DCM is volatile.

StepOperationReagentTimeCycles
1 Deprotection 50% TFA in DCM2 min1x (Pre-wash)
2 Deprotection 50% TFA in DCM20 min1x (Reaction)
3 Wash DCM1 min3x
4 Neutralization 10% DIEA in DCM2 min2x
5 Wash DCM1 min3x
6 Coupling Activated Amino Acid*60-120 min1x (or 2x)
7 Monitoring Kaiser Test (Ninhydrin)5 min-

*Coupling Cocktail:

  • Standard: 3 eq Boc-AA + 3 eq DIC + 3 eq HOBt in DMF/DCM.

  • High Efficiency: 3 eq Boc-AA + 2.9 eq HBTU + 6 eq DIEA in DMF (Pre-activate 2 min).

    • Note: HBTU requires base (DIEA) during coupling. DIC/HOBt does not.

Critical Technical Note (Neutralization): Unlike Fmoc chemistry, Boc deprotection leaves the amine as a TFA salt (


). You must  perform the Neutralization step (Step 4) with DIEA to generate the free amine (

) before adding the activated amino acid. Failure to neutralize will result in near-zero coupling efficiency.
Protocol B: High-Risk Cleavage (HF Method)

Scope: Final cleavage of peptide from resin and removal of Bzl-based side-chain protection. Hazard Level: EXTREME. Anhydrous Hydrogen Fluoride (HF) is fatal upon skin contact or inhalation. It decalcifies bone and stops the heart. Prerequisites: Teflon/Kel-F HF line, full PPE (face shield, neoprene gloves), Calcium Gluconate gel on hand.

  • Preparation:

    • Dry the peptide-resin (0.5 g) thoroughly under high vacuum (overnight).

    • Add scavengers to the reaction vessel: 0.5 mL Anisole (for Tyr/Met protection) + 0.25 mL DMS (if Trp/Met present).

  • HF Condensation:

    • Cool reaction vessel to -78°C (Dry ice/Acetone).

    • Distill 10 mL Anhydrous HF into the vessel.

  • Reaction:

    • Warm to 0°C (Ice bath). Stir for 60 minutes .

    • Note: Do not exceed 0°C or 60 mins to avoid Asp-Pro cleavage.

  • Evaporation:

    • Evaporate HF under high vacuum (using a caustic scrubber trap) until resin is dry.

  • Work-up:

    • Wash resin with cold Diethyl Ether (3x 20 mL) to remove scavengers.

    • Extract peptide with 10% Acetic Acid (or 50% Acetonitrile/Water).

    • Lyophilize.[3]

Protocol C: Low-Risk Alternative (TFMSA Cleavage)

Scope: Cleavage without HF apparatus. Suitable for labs lacking HF infrastructure. Reagent: Trifluoromethanesulfonic acid (TFMSA).[3][4][5]

  • Cocktail Preparation (Prepare Fresh):

    • Mix TFA (80%) , Thioanisole (10%) , and EDT (10%) .

  • Procedure:

    • Place 200 mg dry resin in a round-bottom flask.

    • Add 2 mL of the Cocktail. Stir 5 min.

    • Slowly add 200 µL TFMSA dropwise (Exothermic!).

    • Stir at Room Temperature for 90-120 minutes .

  • Work-up:

    • Precipitate directly by pouring mixture into cold Diethyl Ether (50 mL).

    • Centrifuge, wash pellet with ether (3x).

    • Dissolve pellet in water/buffer and lyophilize.

Workflow Visualization

BocWorkflow Start Start: Boc-AA-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Wash (DCM) Couple 3. Coupling (Boc-AA + HBTU/DIEA) Neutralize->Couple Wash (DCM) Test 4. Kaiser Test Couple->Test Test->Deprotect Blue (Fail) -> Recouple Cycle Repeat Cycle Test->Cycle Colorless (Pass) Cycle->Deprotect Cleavage 5. Final Cleavage (HF or TFMSA) Cycle->Cleavage Sequence Complete Purify HPLC Purification Cleavage->Purify

Figure 2: Operational workflow for Boc Solid Phase Peptide Synthesis. Note the distinct Neutralization step required after acidolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete NeutralizationEnsure 2x washes with 10% DIEA are performed after TFA treatment. Verify amine is free (ninhydrin positive) before coupling.
Alkylation of Trp/Met Scavenger FailureIncrease scavenger load in TFA step (add 1% anisole). Use "Low-High" HF cleavage protocol.[6]
Aspartimide Formation Base-catalyzed ring closureAvoid strong bases. Add HOBt to the deprotection cocktail. Use cyclohexyl (OcHex) protection for Asp instead of Benzyl (OBzl).
Isobutylene Polymerization Old TFAUse fresh, high-quality TFA. Polymerized isobutylene creates a sticky gum on the resin.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015).[7] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083.[7] Link

  • Sigma-Aldrich. (2024). Boc Resin Cleavage Protocols (HF and TFMSA).[2][3][4][5] Technical Bulletin. Link

  • BenchChem. (2025).[2][8] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Application Guide. Link

  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

Sources

Troubleshooting & Optimization

preventing side reactions during Boc group removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc Deprotection & Side Reaction Control

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Alkylation and Modification during Acidolytic Cleavage

Welcome to the Deprotection Crisis Center

You are likely here because your mass spectrum shows a +56 Da adduct (tert-butylation), a +16 Da shift (oxidation), or your yield has plummeted due to aggregation.

In Boc chemistry, removing the tert-butyloxycarbonyl group is deceptively simple: acidolysis cleaves the carbamate. However, this reaction generates a tert-butyl cation (


) .[1][2][3] This species is a potent electrophile.[1][2] If you do not provide a preferred nucleophile (a scavenger), the cation will attack the most electron-rich parts of your molecule—usually your Tryptophan, Methionine, or Cysteine residues.

This guide replaces "hope" with "thermodynamics." Follow the protocols below to protect your molecule.

Module 1: The Mechanism of Failure

To prevent side reactions, you must understand the enemy. The


 cation is not a byproduct; it is a reactive intermediate that must be quenched.

Figure 1: The Competitive Pathway This diagram illustrates the divergence between successful scavenging and irreversible product damage.

BocMechanism Start Boc-Protected Amine Inter Unstable Carbamic Acid Start->Inter Protonation Acid Acid Treatment (TFA/HCl) Cation tert-Butyl Cation (tBu+) Inter->Cation Fragmentation CO2 CO2 (Gas) Inter->CO2 Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast Kinetic Trap SideRxn Nucleophilic Residue (Trp/Met/Cys) Cation->SideRxn Slow Alkylation (If Scavenger Absent) Product Clean Product (Amine Salt) Scavenger->Product Inert Adduct (e.g., tBu-Silane) Damaged Damaged SideRxn->Damaged Alkylated Impurity (+56 Da)

Caption: Figure 1. The kinetic competition between scavenger quenching (green path) and residue alkylation (red path).

Module 2: The Scavenger Cocktail Selector

A "standard" 1:1 TFA/DCM mixture is negligent if your molecule contains nucleophilic side chains. Use the table below to construct your cleavage cocktail.

Table 1: Scavenger Selection Matrix

Residue PresentPrimary RiskRecommended ScavengerMechanism of Action
Tryptophan (Trp) Indole alkylation (

- or

-tert-butylation)
Triisopropylsilane (TIS) or Indole TIS acts as a hydride donor to reduce the cation to isobutane.
Methionine (Met)

-alkylation (sulfonium salt) or Oxidation
Thioanisole + DMS Thioanisole acts as a "soft" nucleophile to trap cations; DMS reduces potential oxides.
Cysteine (Cys)

-tert-butylation
1,2-Ethanedithiol (EDT) or DODT Thiols are superior nucleophiles that outcompete the Cys thiol for the cation.
Tyrosine (Tyr) Ring alkylation (ortho position)Phenol or Water Phenol protects the Tyr aromatic ring via competitive absorption.
General Incomplete cleavageWater Hydrolysis of the carbocation to tert-butanol.

Module 3: Troubleshooting Specific Residues

Case A: Tryptophan (The +56 Da Nightmare)

Symptom:[1][2][4][5][6][7] Mass spec shows peaks at M+56, M+112. Cause: The electron-rich indole ring is a magnet for


.
Protocol Adjustment:
  • Switch Cocktail: Use Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIS).[8]

  • Avoid Thioanisole: Contrary to older texts, Thioanisole can sometimes mediate the transfer of the cation to the Trp indole ring if not balanced correctly [1]. Stick to TIS/Water/Phenol.

  • Resin Wash: If on solid phase, wash the resin with a scavenger-rich solution before the final acid cleavage.

Case B: Methionine (The Oxidation Issue)

Symptom: Mass spec shows M+16 (Sulfoxide) or M+56 (Sulfonium). Cause: Oxidation can occur from dissolved oxygen or peroxides in the ether used for precipitation. Alkylation occurs during cleavage.[2][9] Protocol Adjustment:

  • The "High-Risk" Cocktail (Reagent K): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

  • Reduction Step: If oxidation (M+16) is observed after cleavage, treat the peptide with Ammonium Iodide (

    
    )  and DMS in TFA for 30 minutes to reduce the sulfoxide back to Met [2].
    
Case C: Aspartimide Formation

Symptom: Mass spec is correct (M), but HPLC shows a split peak (isomer). Cause: While typically an Fmoc/Piperidine issue, acid-catalyzed aspartimide formation can occur if the sequence is Asp-Gly or Asp-Ser.[10] Protocol Adjustment:

  • Temperature Control: Perform the cleavage at 0°C rather than room temperature.

  • Avoid Strong Acids: Do not use HF (Hydrofluoric Acid) if possible; stick to TFA.

Module 4: Validated Workflows

Figure 2: Decision Tree for Cocktail Selection

CocktailSelector Start Analyze Sequence HasCysMet Contains Cys or Met? Start->HasCysMet HasTrp Contains Trp? HasCysMet->HasTrp No ReagentK Protocol C (Reagent K): 82.5% TFA / 5% Phenol / 5% H2O 5% Thioanisole / 2.5% EDT HasCysMet->ReagentK Yes (High Risk) Std Protocol A: 95% TFA / 2.5% TIS / 2.5% H2O HasTrp->Std No ReagentB Protocol B (Reagent B): 88% TFA / 5% Phenol / 5% H2O / 2% TIS HasTrp->ReagentB Yes

Caption: Figure 2. Logic flow for selecting the appropriate cleavage cocktail based on amino acid composition.

Protocol A: Standard Cleavage (Low Risk)

For sequences without Met, Cys, Trp.

  • Dissolve compound in minimal DCM.

  • Add TFA/TIS/Water (95:2.5:2.5) .[1][2]

  • Stir at Room Temp for 1–2 hours.

  • Concentrate under nitrogen (do not rotovap to dryness if possible).

  • Precipitate in cold diethyl ether (

    
    ).
    
Protocol C: "Kitchen Sink" (High Risk - Met/Cys/Trp)

Use this for complex peptides.

  • Prepare Reagent K : TFA (8.25 mL), Phenol (0.5 g), Water (0.5 mL), Thioanisole (0.5 mL), EDT (0.25 mL).

  • Safety Warning: EDT smells like rotting flesh. Use a bleach trap in the fume hood.

  • Add cocktail to resin/compound.[4][5]

  • React for 2–3 hours (longer time ensures deprotection of bulky side chains like Pbf/Pmc on Arg, but increases alkylation risk—balance is key).

  • Precipitate in cold ether.[4][5]

  • Post-Cleavage Wash: The pellet may smell of EDT. Wash 3x with cold ether.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Triethylsilane (TES) instead of TIS? A: Yes. TES is more reactive (a better hydride donor) than TIS. However, TIS is often preferred because it is slightly more stable and less volatile, making the stoichiometry easier to control over long reactions.

Q: My peptide is not precipitating in ether. A: You likely have too much TFA remaining. Concentrate the solution further under a nitrogen stream. Alternatively, use MTBE (Methyl tert-butyl ether) cooled to -20°C; it is less polar than diethyl ether and precipitates hydrophobic peptides better.

Q: I see a +96 Da adduct. A: This is likely a trifluoroacetyl adduct (


). This happens if you used an acetic acid workup or if the TFA formed a stable ester with Ser/Thr. Treat with mild aqueous base (pH 8–9) for a short period to hydrolyze the ester.

References

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research.[8]

  • Nicolas, E., et al. (1995). Methionine Sulfoxide Reduction in Peptide Synthesis. Tetrahedron Letters.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • BenchChem Technical Support. (2025). Boc Deprotection Troubleshooting Guide.

  • ThermoFisher Scientific. (2024). Introduction to Cleavage Techniques.

Sources

purification of polar heterocyclic alcohols by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Heterocyclic Alcohols

Status: Online Agent: Senior Application Scientist Ticket ID: PUR-HET-001 Subject: Troubleshooting Tailing, Solubility, and Recovery of Polar Heterocycles[1]

Mission Statement

Welcome to the Purification Support Hub. Polar heterocyclic alcohols (e.g., hydroxy-pyridines, imidazoles, isoquinolines) present a "perfect storm" of purification challenges: they possess basic nitrogen centers that bind to acidic silanols, and polar hydroxyl groups that demand strong mobile phases, risking silica dissolution.[1] This guide provides self-validating protocols to overcome these specific chemical hurdles.

Module 1: The "Streaking" & "Tailing" Phenomenon

The Issue: Your compound elutes as a broad streak rather than a tight band, often spanning 10–20 fractions. Yield is low because the compound is "stuck" on the baseline.

The Mechanism (Causality): Standard silica gel (


) is acidic (approx.[1] pH 5.0) due to surface silanol groups (

).[1] Heterocycles with basic nitrogens (pyridines, imidazoles) form strong hydrogen bonds or acid-base complexes with these silanols.[1] This secondary interaction competes with the mobile phase, causing the "tailing" effect.

The Solution: Amine Modifiers To fix this, you must "cap" or neutralize the silanols using a sacrificial base in the mobile phase.

Protocol: The "TEA" Pre-Treatment Do not just add Triethylamine (TEA) to the bottle. Pre-equilibrate the column.

  • Select Modifier: Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .[1]
    
    • Note: TEA is easier to remove by rotovap than high-boiling amines like pyridine.

  • Slurry Packing: Prepare your silica slurry using the starting mobile phase + 1% TEA .

  • Column Pre-Wash: Flush the packed column with 2–3 column volumes (CV) of the modifier-containing solvent. This ensures the entire silica bed is deactivated before the sample touches it.

  • Running the Column: Continue to include 0.5–1% TEA in your gradient solvents to prevent amine desorption during the run.

Expert Insight: If your compound is acid-sensitive (e.g., prone to dehydration), this basic environment also acts as a stabilizer.[1]

Module 2: Mobile Phase & Solubility Limits

The Issue: The compound is too polar for Hexane/Ethyl Acetate, but using high concentrations of Methanol (MeOH) in Dichloromethane (DCM) contaminates the product with white solid (silica).[1]

The "Silica Dissolution" Reality: A common myth is that MeOH dissolves silica.[2][3] In reality, alkaline MeOH dissolves silica. However, high MeOH concentrations (>10-15%) in DCM cause granular silica to shed "fines" (micro-particles) due to physical stress, which pass through the frit and contaminate fractions [1].[1]

Protocol: Safe Solvent Systems for Polar Alcohols

Solvent SystemPolarity/StrengthRisk LevelApplication
DCM / MeOH (95:5) ModerateLowStandard polar heterocycles.[1]
DCM / MeOH (90:10) HighModerateLimit for standard granular silica.[1]
DCM / EtOH (80:20) HighLowEthanol is less aggressive on silica than MeOH.
DCM / MeOH / NH4OH Very HighHigh "The Schist." Use only if necessary. Silica dissolves >5% NH4OH.

Visual Workflow: Troubleshooting Logic

PurificationLogic Start Issue: Poor Separation CheckTailing Is the peak tailing? Start->CheckTailing CheckSolubility Is compound stuck on baseline? CheckTailing->CheckSolubility No AddBase Action: Add 1% TEA to Mobile Phase CheckTailing->AddBase Yes (Basic N interaction) ChangeSolvent Action: Switch to DCM/MeOH or DCM/EtOH CheckSolubility->ChangeSolvent Yes (Too Polar) AddBase->CheckSolubility Still stuck? SilicaDissolves Risk: Silica in Fractions ChangeSolvent->SilicaDissolves If MeOH > 10% SwitchStationary Action: Use Neutral Alumina or Reverse Phase (C18) SilicaDissolves->SwitchStationary Fix

Caption: Decision tree for diagnosing tailing vs. solubility issues in polar heterocycle purification.

Module 3: Stationary Phase Alternatives

If silica gel fails due to decomposition or irreversible adsorption, you must switch the stationary phase.

Option A: Neutral Alumina (Aluminum Oxide) [1]

  • Why: Alumina (

    
    ) is amphoteric.[1][4] "Neutral" Alumina (pH ~7.0) lacks the acidic protons of silica, preventing the chemisorption of basic heterocycles [2].
    
  • Protocol:

    • Use Neutral Alumina (Brockmann Grade III) .

    • Mobile Phase: Use DCM/MeOH or EtOAc/Hexane as usual.

    • Warning: Alumina has lower loading capacity than silica.[4][5][6] Use a 50:1 to 100:1 ratio of Alumina:Sample.

Option B: Reverse Phase (C18)

  • Why: For highly polar poly-alcohols that are water-soluble, normal phase is inefficient.[1]

  • Protocol: Use a C18 flash cartridge. Elute with Water/Acetonitrile or Water/Methanol gradients.

Module 4: Sample Loading Protocol (Dry Loading)

The Issue: Polar alcohols are often insoluble in the starting non-polar solvent (e.g., 5% MeOH in DCM). Loading them as a liquid in pure MeOH ruins the chromatography by causing "band broadening" immediately at the top of the column.

The Solution: Dry Loading This technique adsorbs the sample onto silica before loading, ensuring a tight starting band.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in the minimum amount of a strong solvent (MeOH or Acetone) in a round-bottom flask.

  • Adsorption: Add silica gel (ratio: 1g silica per 1g crude sample).

  • Evaporation: Rotovap the mixture until it is a free-flowing dry powder .

    • Troubleshooting: If it remains sticky/oily, add more silica and re-evaporate.[1]

  • Loading: Pour the powder onto the top of the pre-packed column.

  • Protection: Add a layer of sand (1 cm) on top of the dry load to prevent disturbance when pouring the mobile phase.

DryLoad Step1 1. Dissolve Crude (MeOH/Acetone) Step2 2. Add Silica (1:1 Ratio) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load onto Column Bed Step3->Step4 Step5 5. Cap with Sand Step4->Step5

Caption: Workflow for dry-loading polar samples to prevent band broadening.

Frequently Asked Questions (FAQ)

Q: I used 10% MeOH/DCM and my fractions have a white precipitate. Is it my product? A: Likely not. If the solid is insoluble in organic solvents but dissolves in HF or strong base, it is silica "fines" or dissolved silica. Filter the fractions through a 0.2 µm PTFE filter before evaporating. To prevent this, switch to Spherical Silica (which sheds fewer fines) or use Ethanol instead of Methanol [1].[1]

Q: My pyridine alcohol is UV-active but disappears on the column. Where did it go? A: Pyridines can form N-oxides or salts on acidic silica. If you didn't use TEA, the compound is likely protonated and stuck at the top. Flush the column with DCM:MeOH:NH4OH (90:10:1) to strip the column.

Q: Can I use Acetone instead of Methanol? A: Yes, but be cautious. Acetone is a good solvent, but it absorbs UV at short wavelengths (cutoff ~330 nm), which interferes with detection of some heterocycles.[1] It also reacts with primary amines to form imines (though less relevant for alcohols).[1]

References

  • Biotage. (2023).[7] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Buchi. (2016). “Alien vs. Predator”… or in other words “Silica vs. Alumina”. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Pyridine Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of pyridines to piperidines is a cornerstone of pharmaceutical and agrochemical synthesis, with the piperidine moiety being a key structural motif in numerous FDA-approved drugs.[1] While conceptually straightforward, the transition from a bench-scale reaction to a pilot or industrial-scale process is fraught with challenges. The aromaticity of the pyridine ring necessitates potent catalytic systems, often at elevated temperatures and pressures.[1][2][3] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can act as a catalyst poison, complicating the reaction kinetics and catalyst lifecycle.[1][3][4][5]

This technical support center provides a comprehensive guide to navigating the complexities of scaling up pyridine hydrogenation reactions. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that researchers may encounter during the scale-up of pyridine hydrogenation reactions in a direct question-and-answer format.

Issue 1: The reaction is significantly slower or stalls completely at a larger scale.

  • Question: My pyridine hydrogenation reaction worked perfectly on a 1-gram scale, but upon scaling to 100 grams, the reaction is incredibly sluggish and appears to have stopped before completion. What could be the cause?

  • Answer: This is a classic and often multi-faceted scale-up challenge. The primary culprits are typically a combination of catalyst deactivation and mass transfer limitations.

    • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of both pyridine and the resulting piperidine can strongly coordinate to the active sites of metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh), effectively "poisoning" them.[4][5][6] At a larger scale, with potentially longer reaction times and different mixing dynamics, this inhibition can become pronounced.

      • Solution: The most common and effective solution is the addition of an acid.[5][7] An acid, such as acetic acid or hydrochloric acid, will protonate the pyridine nitrogen, forming a pyridinium salt.[7] This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[5][7]

    • Mass Transfer Limitations: In a larger reactor, inefficient mixing can lead to poor hydrogen availability at the catalyst surface. This creates a situation where the reaction rate is limited by the diffusion of hydrogen to the catalyst, not the intrinsic kinetics of the reaction.

      • Solution:

        • Increase Agitation: Ensure the stirring or agitation is vigorous enough to maintain a good dispersion of the catalyst and facilitate efficient gas-liquid mass transfer. The type of impeller and its speed are critical parameters to consider during scale-up.

        • Optimize Hydrogen Pressure: Increasing the hydrogen pressure can enhance the solubility of hydrogen in the reaction medium, thereby improving its availability at the catalyst surface.[2]

Issue 2: The reaction is producing a significant amount of partially hydrogenated byproducts.

  • Question: On a larger scale, I am observing the formation of dihydropyridines and tetrahydropyridines, which were not present in my small-scale experiments. How can I improve the selectivity towards the desired piperidine product?

  • Answer: The formation of partially hydrogenated intermediates is often a result of suboptimal reaction conditions or catalyst choice for the larger scale.[8]

    • Insufficient Hydrogen Availability: Similar to the issue of slow reaction rates, poor hydrogen mass transfer can lead to incomplete reduction of the pyridine ring.

      • Solution: As before, increasing agitation and hydrogen pressure are key.[2] A consistent and sufficient supply of hydrogen to the catalyst surface is crucial for driving the reaction to completion.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also sometimes favor the desorption of partially hydrogenated intermediates from the catalyst surface before full reduction occurs.

      • Solution: A careful optimization of the reaction temperature is necessary. It may be beneficial to run the reaction at a slightly lower temperature for a longer period to favor complete hydrogenation.

    • Catalyst Choice: The choice of catalyst can significantly influence selectivity.

      • Solution: For complete saturation of the pyridine ring, more active catalysts like Rhodium (Rh) or Ruthenium (Ru) may be more effective than Palladium (Pd) under certain conditions.[7] Platinum oxide (PtO₂) in an acidic solvent is also a classic and effective method for complete pyridine hydrogenation.[7][9]

Issue 3: The reaction is highly exothermic and difficult to control at scale.

  • Question: My reaction is experiencing a significant exotherm during the initial phase, making it difficult to maintain the desired temperature in a larger reactor. What are the best strategies to manage this?

  • Answer: The hydrogenation of pyridine is an exothermic process, releasing approximately 193.8 kJ/mol.[8] On a larger scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation more challenging, which can lead to a runaway reaction if not properly managed.

    • Controlled Reagent Addition: Instead of adding all the pyridine at once, a semi-batch process where the pyridine is added gradually can help to control the rate of heat generation.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. This may involve using a more efficient cooling fluid or a reactor with a better heat exchange capacity.

    • Dilution: Running the reaction at a lower concentration by using more solvent can help to absorb the heat generated. However, this will also impact the overall throughput.

    • Hydrogen Flow Control: Controlling the rate of hydrogen addition can also control the reaction rate and thus the heat output.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the scaling up of pyridine hydrogenation reactions.

Q1: What are the most common catalysts used for pyridine hydrogenation and how do I choose the right one for my scale-up?

A1: The choice of catalyst is critical for a successful hydrogenation.[7] The most common heterogeneous catalysts are platinum group metals supported on carbon or other materials.[1]

CatalystCommon Applications & Characteristics
Palladium on Carbon (Pd/C) Widely used and often effective, especially in the presence of an acid.[1] It can be a good starting point for many pyridine hydrogenations.
Platinum Oxide (PtO₂) A classic and highly effective catalyst, particularly when used in an acidic solvent like acetic acid.[7][9]
Rhodium on Carbon (Rh/C) Generally more active than Pd/C and can be effective for more challenging substrates.[7]
Ruthenium on Carbon (Ru/C) Also a very active catalyst, often used for the hydrogenation of aromatic rings.[7]

Choosing the right catalyst for scale-up involves considering:

  • Activity: A more active catalyst may allow for milder reaction conditions (lower temperature and pressure), which can be advantageous for safety and selectivity.

  • Selectivity: If your molecule contains other reducible functional groups, you will need to choose a catalyst that selectively reduces the pyridine ring.[7]

  • Cost: The cost of the catalyst can be a significant factor at a larger scale.

  • Ease of Handling and Separation: Heterogeneous catalysts are generally preferred for scale-up due to their ease of separation from the reaction mixture.[1]

Q2: How does the solvent choice impact the scale-up of my pyridine hydrogenation?

A2: The solvent plays a crucial role in solubility, hydrogen availability, and even catalyst activity.

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) and acetic acid are commonly used. Acetic acid has the dual benefit of acting as a solvent and an acid to prevent catalyst poisoning.[5]

  • Aprotic Solvents: While less common for pyridine hydrogenation, aprotic solvents may be necessary for substrates with incompatible functional groups. In such cases, the addition of a separate acid is usually required.

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can also poison the catalyst.[4]

Q3: What are the key safety considerations when scaling up a pyridine hydrogenation reaction?

A3: Safety is paramount when dealing with hydrogenation reactions, especially at scale.[10]

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[10] Ensure the reactor is properly sealed and that all operations are conducted in a well-ventilated area.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly when dry and exposed to air, can be pyrophoric and ignite spontaneously.[1] The catalyst should always be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry completely during filtration.[1]

  • High-Pressure Operations: If the reaction requires high pressure, use a properly rated and maintained pressure reactor.[10] Always follow established safety protocols for high-pressure reactions.

  • Exothermic Nature: As discussed in the troubleshooting section, the exothermic nature of the reaction must be carefully managed to prevent runaway reactions.[11]

Experimental Protocols

General Protocol for the Scale-Up of Pyridine Hydrogenation

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate.

  • Reactor Setup:

    • In a suitable high-pressure reactor, add the pyridine substrate and the chosen solvent (e.g., acetic acid or an alcohol).

    • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) under an inert atmosphere.[1]

  • Reaction Execution:

    • Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove any air.[1]

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-80 bar).[1][2]

    • Begin vigorous stirring and heat the reaction to the desired temperature (typically 60-80°C).[2][7]

  • Reaction Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via techniques like GC-MS or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Dilute the reaction mixture with a suitable solvent and carefully filter the catalyst through a pad of Celite®. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. [1]

    • The filtrate can then be worked up as required to isolate the piperidine product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Pyridine Hydrogenation Scale-Up cluster_slow Troubleshooting Slow Reaction cluster_byproducts Troubleshooting Byproducts cluster_exotherm Managing Exotherm Start Problem Encountered During Scale-Up Slow_Reaction Slow or Stalled Reaction Start->Slow_Reaction Byproducts Formation of Byproducts Start->Byproducts Exotherm Uncontrolled Exotherm Start->Exotherm Catalyst_Poisoning Check for Catalyst Poisoning Slow_Reaction->Catalyst_Poisoning Likely Cause Mass_Transfer Evaluate Mass Transfer Slow_Reaction->Mass_Transfer Likely Cause Incomplete_H2 Incomplete Hydrogenation Byproducts->Incomplete_H2 Temp_Control Suboptimal Temperature Byproducts->Temp_Control Catalyst_Choice Inappropriate Catalyst Byproducts->Catalyst_Choice Heat_Dissipation Poor Heat Dissipation Exotherm->Heat_Dissipation Solution Successful Scale-Up Add_Acid Add Acid (e.g., Acetic Acid) Catalyst_Poisoning->Add_Acid Solution Increase_Agitation Increase Agitation/Stirring Mass_Transfer->Increase_Agitation Solution Increase_Pressure Increase H2 Pressure Mass_Transfer->Increase_Pressure Solution Add_Acid->Solution Increase_Agitation->Solution Increase_Pressure->Solution Increase_H2_Availability Increase Agitation/Pressure Incomplete_H2->Increase_H2_Availability Solution Optimize_Temp Optimize Reaction Temperature Temp_Control->Optimize_Temp Solution Change_Catalyst Consider More Active Catalyst (Rh, Ru) Catalyst_Choice->Change_Catalyst Solution Increase_H2_Availability->Solution Optimize_Temp->Solution Change_Catalyst->Solution Controlled_Addition Controlled Reagent Addition Heat_Dissipation->Controlled_Addition Solution Efficient_Cooling Ensure Efficient Cooling Heat_Dissipation->Efficient_Cooling Solution Dilution Increase Solvent Volume Heat_Dissipation->Dilution Solution Controlled_Addition->Solution Efficient_Cooling->Solution Dilution->Solution

Caption: A troubleshooting workflow for common issues in pyridine hydrogenation scale-up.

References

  • Benchchem. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.
  • Benchchem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • Kustov, A. L., Dunaev, S. F., & Salmi, T. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(10), 2129–2132.
  • Neuland Labs. (2022, August 30).
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
  • ResearchGate. (n.d.). Recent work on the hydrogenation of pyridines.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-23.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Benchchem. (2025).

Sources

Diastereoselective Synthesis Support Center: Byproduct Identification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification and Remediation of Byproducts in Diastereoselective Synthesis Reference Code: DSS-TRBL-2026

Introduction: The Purity Imperative

Welcome to the technical support hub for asymmetric synthesis. In diastereoselective reactions, "purity" is not just about removing foreign contaminants; it is about stereochemical integrity. A 95:5 diastereomeric ratio (dr) means 5% of your yield is a chemically distinct isomer that may possess different biological activity, solubility, or toxicity.

This guide moves beyond basic textbook definitions to address the practical reality of the bench: How do you prove what that minor peak is, and how do you eliminate it?

Module 1: Triage & Rapid Diagnostics

Quick-reference FAQs for immediate issue resolution.

Q1: I see a "ghost" peak in my NMR that integrates <10% relative to my product. Is it a diastereomer or a rotamer?

Diagnosis: This is a common confusion in amide/carbamate syntheses or hindered systems. The Test:

  • Variable Temperature (VT) NMR: Heat the sample (e.g., to 50–60°C in DMSO-d6 or Toluene-d8).

    • Result A (Coalescence): If the peaks merge or broaden significantly, they are rotamers (conformational isomers). No purification needed.

    • Result B (Sharpening/No Change): If the peaks remain distinct and sharp, they are likely diastereomers or stable impurities.

  • Solvent Switch: Change from CDCl3 to C6D6. Rotamer populations often shift dramatically with solvent polarity; diastereomeric ratios do not change (though chemical shift dispersion will).

Q2: My reaction typically yields >20:1 dr, but today I got 5:1. What changed?

Root Cause Analysis: Diastereoselectivity is usually kinetic, meaning it relies on the difference in activation energy (


) between two transition states.
Checklist: 
  • Temperature Spike: Did the cooling bath warm up? A 5°C increase can significantly erode kinetic selectivity.

  • Reagent Stoichiometry: Excess Lewis acid (e.g.,

    
    , 
    
    
    
    ) can catalyze the equilibration of the product to the thermodynamic (more stable) diastereomer via a retro-aldol or similar mechanism.
  • Moisture Ingress: In Lewis acid-mediated reactions, water can hydrolyze the active catalyst, creating a non-selective background reaction (e.g., uncatalyzed background reaction is often 1:1 dr).

Module 2: Chromatographic Deconvolution

Distinguishing isomers requires specific separation strategies. Diastereomers are chemically distinct; enantiomers are not.[1]

Table 1: Separation Strategy Matrix
Isomer TypePhysical PropertiesStationary Phase StrategyTroubleshooting "Split Peaks"
Diastereomers Different BP, MP, dipole moment, NMR shifts.Achiral (C18, Silica). They separate like distinct compounds.Broad peaks often indicate on-column epimerization. Buffer pH is critical.
Enantiomers Identical BP, MP, NMR shifts (achiral env).Chiral (Amylose, Cellulose, Pirkle). Requires chiral recognition.[2][3][4][5]If peaks overlap, try "Heart-Cutting" (2D-LC) or change chiral selector.
Regioisomers Different connectivity.Achiral . Usually easy to separate (large

value).
Verify identity by 2D NMR (HMBC) before optimizing HPLC.
Workflow: The "Unknown Peak" Decision Tree

Use this logic flow to categorize an impurity before attempting structural elucidation.

ByproductID Start Unknown Impurity Detected MS Mass Spectrometry (LC-MS) Start->MS Isobaric Is Mass Identical to Product? MS->Isobaric NonIsobaric Non-Isobaric: Reagent Byproduct Over-reaction Hydrolysis Isobaric->NonIsobaric No Isomer Isobaric: Isomer Candidate Isobaric->Isomer Yes AchiralSep Achiral HPLC/GC (C18 / Silica) Isomer->AchiralSep Separates Separates on Achiral? AchiralSep->Separates Diast Diastereomer or Regioisomer Separates->Diast Yes Enant Enantiomer (Requires Chiral HPLC) Separates->Enant No NMR_1D 1H NMR Analysis Diast->NMR_1D Enant->NMR_1D Indistinguishable without CSA NMR_2D 2D NMR (NOESY/HMBC) NMR_1D->NMR_2D

Figure 1: Decision tree for categorizing unknown impurities in stereoselective synthesis.

Module 3: Structural Elucidation Protocols

How to prove relative configuration (Syn vs. Anti / Cis vs. Trans).

Protocol: NOE Differential Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining relative stereochemistry in solution.

Prerequisites:

  • Pure sample of the major diastereomer (or a mixture with distinct, non-overlapping signals).

  • Rigid conformation (flexible chains average out NOE signals, leading to ambiguous results).

Step-by-Step Methodology:

  • Sample Prep: Dissolve ~10 mg sample in

    
     (or 
    
    
    
    to shift overlapping peaks). Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
  • Experiment Setup (1D NOESY):

    • Select a "target" proton (e.g., the

      
      -proton created in the reaction).
      
    • Set mixing time (

      
      ) to 500–800 ms  for small molecules (<500 Da).
      
  • Acquisition: Irradiate the target proton.

  • Interpretation:

    • Strong Enhancement (>2%): Indicates protons are spatially close (<3 Å).

    • Syn-Relationship: In a Zimmerman-Traxler derived aldol product, a syn relationship typically shows strong NOE between the

      
      -proton and the 
      
      
      
      -proton (depending on ring conformation).
    • Anti-Relationship: Often shows weaker or no NOE between

      
       and 
      
      
      
      , but strong NOE between
      
      
      and substituents on the
      
      
      -carbon.
Advanced Technique: J-Based Configurational Analysis

When NOE is ambiguous (flexible chains), use coupling constants (


).
  • Karplus Equation Logic:

    • Small

      
       (2–5 Hz):  Gauche relationship (dihedral angle ~60°).
      
    • Large

      
       (8–12 Hz):  Anti-periplanar relationship (dihedral angle ~180°).
      
  • Application: In 1,2-disubstituted systems, a large

    
     value strongly suggests an anti configuration of the protons (assuming a locked chair or zigzag conformation).
    

Module 4: Mechanistic Troubleshooting

Why did the selectivity fail? Understanding the "Leak".

The "Matched vs. Mismatched" Problem

In reactions where both the substrate and the reagent/catalyst are chiral (double diastereodifferentiation), two scenarios exist:

  • Matched Case: The catalyst and substrate stereocontrol reinforce each other (High dr).

  • Mismatched Case: The catalyst favors one diastereomer, but the substrate's inherent steric bias favors the other (Low dr, slow reaction rate).

Diagnostic Experiment: Run the reaction with the enantiomer of your catalyst.

  • If the dr improves dramatically, you were in a "mismatched" regime.

  • If the dr remains poor, the substrate's inherent bias is overwhelming the catalyst (substrate control).

Visualizing Selectivity Failure: The Boron Enolate Aldol

The Zimmerman-Traxler transition state is the standard model for predicting aldol stereochemistry.

ZT_Model Reagents Aldehyde + (Z)-Boron Enolate ChairTS Zimmerman-Traxler Transition State (Chair-like) Reagents->ChairTS Kinetic Control BoatTS Boat-like Transition State (High Energy) Reagents->BoatTS Thermal Leak SynProduct Syn-Aldol (Major Product) ChairTS->SynProduct AntiProduct Anti-Aldol (Minor Byproduct) BoatTS->AntiProduct Leak Selectivity Leak: 1. Small R-group on Aldehyde 2. Retro-aldol equilibration SynProduct->Leak Leak->AntiProduct Equilibration

Figure 2: Mechanistic pathway for byproduct formation in Evans Aldol or similar boron-mediated reactions. Note that "Anti-Aldol" formation often signals a breakdown in the chair transition state or enolate geometry issues.

References

  • TCI Chemicals. Development of Highly Potent Chiral Discrimination Methods. Retrieved from

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Retrieved from

  • Duddeck, H. Determination of Relative Configuration by NMR Methods. Thieme Connect. Retrieved from

  • Bifulco, G., et al. Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 2007. Retrieved from

  • Claridge, T. NMR Techniques in Organic Chemistry: A Quick Guide. University of Oxford. Retrieved from

  • BenchChem. A Comparative Guide to Determining Diastereomeric Ratios: NMR vs. HPLC. Retrieved from

  • National Institutes of Health (NIH). The Direct Catalytic Asymmetric Aldol Reaction. Retrieved from

  • Royal Society of Chemistry (RSC). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR. Retrieved from

Sources

Technical Support Center: Post-Boc Deprotection Scavenger Removal

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of scavenger reagents following the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in Boc deprotection?

A1: During the acidic cleavage of a Boc group, a reactive tert-butyl cation is generated.[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired side products.[1][2] Scavengers are added to the deprotection reaction mixture to "trap" this reactive carbocation, thereby preventing these side reactions.[1][3]

Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A2: Functional groups with nucleophilic character are particularly vulnerable. In peptide synthesis, these include the side chains of amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Other susceptible moieties include thiols, thioethers, and electron-rich aromatic rings.[2]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the specific functional groups present in your molecule. For instance, thioanisole is particularly effective at preventing the S-alkylation of methionine residues.[1] A common general-purpose scavenger cocktail is a mixture of triisopropylsilane (TIS) and water in trifluoroacetic acid (TFA).[1]

Q4: Are all scavengers removed in the same way?

A4: No, the method of removal depends on the physicochemical properties of the scavenger, such as its volatility, solubility, and whether it is a solid-supported reagent.

Troubleshooting Guides

This section provides detailed solutions for common issues encountered during the removal of scavenger reagents after Boc deprotection.

Issue 1: Residual Scavenger Detected in the Final Product

Possible Cause: The chosen work-up procedure is not suitable for the specific scavenger used.

Solution: The appropriate removal strategy is dictated by the scavenger's properties. Scavengers can be broadly categorized as volatile or non-volatile.

Volatile Scavengers

Many common scavengers have relatively low boiling points and can be removed along with the deprotection reagent (e.g., TFA) and solvent (e.g., DCM) under reduced pressure.

  • Examples: Triethylsilane (TES), Dimethyl Sulfide (DMS)

  • Protocol:

    • Following complete deprotection, concentrate the reaction mixture using a rotary evaporator.[4]

    • To ensure complete removal, the crude product can be co-evaporated with a suitable solvent, such as dichloromethane (DCM) or toluene, multiple times.[4]

Non-Volatile Scavengers

Non-volatile scavengers require a more targeted purification strategy.

  • Examples: Thioanisole, 1,2-Ethanedithiol (EDT), Phenol, Triisopropylsilane (TIS)

Removal Strategies:

  • Precipitation and Trituration: This is a common and effective method, particularly for peptides and other molecules that are solid at room temperature.

  • Liquid-Liquid Extraction: This technique is suitable for products that are soluble in organic solvents and will not partition into the aqueous phase.

  • Solid-Phase Extraction (SPE) or Scavenger Resins: This method utilizes a solid support to selectively bind either the product or the scavenger.

  • Chromatography: When other methods fail or when very high purity is required, purification by flash column chromatography or preparative HPLC is necessary.

Issue 2: Product Loss During Scavenger Removal

Possible Cause 1: The product is co-precipitating with the scavenger or is partially soluble in the precipitation solvent.

Solution:

  • Optimize the precipitation solvent system. A common technique for peptides is precipitation in cold diethyl ether.[1]

  • If product loss is significant, consider an alternative workup such as liquid-liquid extraction or solid-phase extraction.

Possible Cause 2: The product is being removed during the extraction process.

Solution:

  • Ensure the pH of the aqueous phase is optimized to keep your product in the organic layer. For amine products, a basic wash with a solution like sodium bicarbonate (NaHCO₃) can neutralize the TFA salt and allow extraction into an organic solvent, provided the product is not base-sensitive.[5]

  • If your product has some water solubility, brine washes can help to decrease its partitioning into the aqueous phase.[4]

Experimental Protocols

Protocol 1: Removal of Non-Volatile Scavengers by Precipitation

This protocol is generally applicable for the purification of peptides following Boc deprotection.

  • After the deprotection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and any volatile components.

  • Add the concentrated crude product dropwise to a stirred, cold solution of diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). A volume of ether at least 10-20 times that of the crude residue is recommended.[3]

  • A precipitate should form. Continue stirring the suspension in the cold for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing it with fresh, cold ether to remove residual scavengers.[3]

  • Dry the purified product under high vacuum.

Protocol 2: Removal of Scavengers by Liquid-Liquid Extraction

This protocol is suitable for small molecules that are soluble in non-polar organic solvents.

  • Concentrate the reaction mixture to remove the majority of the TFA.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining TFA and remove acidic scavengers. Check that the aqueous layer is basic (pH > 7).

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 3: Use of Scavenger Resins for Acid Removal

This method is useful for products that are sensitive to aqueous basic conditions.

  • Following the removal of TFA under reduced pressure, dissolve the crude product in a suitable solvent (e.g., methanol or DCM).

  • Add a basic resin, such as Amberlyst A21, to the solution and stir for 30-60 minutes.[5]

  • Filter off the resin and wash it with a small amount of the solvent.

  • Concentrate the filtrate to obtain the purified product.[5]

Data Presentation

Table 1: Common Scavengers and Their Properties
ScavengerTypical Concentration (v/v)PurposeKey Properties & Removal Strategy
Triisopropylsilane (TIS)2.5 - 5%Carbocation ScavengerNon-volatile. Removed by precipitation or extraction.[1]
Triethylsilane (TES)5 - 10%Reduces tert-butyl cation to isobutaneVolatile. Removed by evaporation.[1]
Water1 - 5%Forms tert-butanolVolatile. Removed by evaporation.[1]
Thioanisole5 - 10%Protects Met and Trp residuesNon-volatile, pungent odor. Removed by precipitation/trituration with ether or extraction.[1]
1,2-Ethanedithiol (EDT)2.5%Protects Cys residuesNon-volatile, strong odor. Removed by precipitation/trituration with ether.[1]
Phenol5%Carbocation ScavengerNon-volatile solid. Removed by precipitation or basic extraction.[1]

Visualizations

Workflow for Post-Boc Deprotection Scavenger Removal

Scavenger_Removal_Workflow Start Boc Deprotection Complete Evaporation Concentrate under Reduced Pressure Start->Evaporation Check_Scavenger Is the scavenger volatile? Evaporation->Check_Scavenger Volatile_Done Product Isolated Check_Scavenger->Volatile_Done Yes NonVolatile Non-Volatile Scavenger Present Check_Scavenger->NonVolatile No Check_Product Is the product a solid? NonVolatile->Check_Product Precipitation Precipitate/Triturate with Cold Ether Check_Product->Precipitation Yes Extraction Liquid-Liquid Extraction Check_Product->Extraction No Final_Product Purified Product Precipitation->Final_Product Chromatography Consider Chromatography Extraction->Chromatography If impure Extraction->Final_Product Chromatography->Final_Product

Caption: Decision workflow for scavenger removal post-Boc deprotection.

References

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • BOC Deprotection. (n.d.). [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). [Link]

  • ACS Green Chemistry Institute. tert-Butyl Carbamate (BOC) Deprotection. ACS Green Chemistry Institute. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Heterocyclic Intermediates for Reaction Success

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in chemical synthesis and drug development: the poor solubility of heterocyclic intermediates. It is estimated that over 70% of new chemical entities in the development pipeline exhibit poor aqueous solubility, a characteristic that significantly impedes reaction efficiency, purification, and downstream formulation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my heterocyclic intermediates so poorly soluble?

The low solubility of many heterocyclic intermediates stems from a combination of factors inherent to their molecular structure. High molecular weight, extensive aromatic systems, and strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, all contribute to poor solubility in common reaction solvents.[4][5] The rigid nature of many heterocyclic rings can lead to stable crystal packing, making it difficult for solvent molecules to effectively solvate the compound.[5]

Q2: What are the primary consequences of poor intermediate solubility in a reaction?

Poor solubility can lead to a cascade of experimental problems, including:

  • Reduced Reaction Rates: Inhomogeneous reaction mixtures with undissolved solids result in slower and incomplete reactions.

  • Inconsistent Results: Difficulty in achieving consistent concentrations leads to poor reproducibility.

  • Challenges in Purification: Undissolved material can complicate work-up and purification steps, leading to lower yields and purity.

  • Inaccurate Biological Screening: For drug discovery, poor solubility can lead to false negatives in high-throughput screening assays.[6]

Q3: What are the main strategies to improve the solubility of my heterocyclic intermediate?

There are three main pillars of strategies to enhance solubility:

  • Chemical Modification: Altering the chemical structure of the intermediate itself.

  • Physical Modification: Changing the solid-state properties of the intermediate.

  • Formulation & Solvent System Optimization: Modifying the environment in which the intermediate is dissolved.

This guide will delve into each of these areas in the troubleshooting sections below.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are encountering solubility issues with your heterocyclic intermediate, this guide will walk you through a logical progression of troubleshooting steps.

Decision-Making Flowchart for Solubility Troubleshooting

The following flowchart provides a visual guide to help you navigate the troubleshooting process.

Solubility_Troubleshooting start Start: Poorly Soluble Heterocyclic Intermediate solvent_screen 1. Initial Solvent Screening start->solvent_screen is_soluble Is solubility sufficient in a common solvent? solvent_screen->is_soluble reaction_proceed Proceed with Reaction is_soluble->reaction_proceed Yes cosolvent 2. Co-solvent System Optimization is_soluble->cosolvent No is_cosolvent_effective Is co-solvent system effective? cosolvent->is_cosolvent_effective is_cosolvent_effective->reaction_proceed Yes ph_modification 3. pH Adjustment (for ionizable compounds) is_cosolvent_effective->ph_modification No is_ph_effective Does pH adjustment improve solubility? ph_modification->is_ph_effective is_ph_effective->reaction_proceed Yes solubilizing_agents 4. Solubilizing Agents (Surfactants, Cyclodextrins) is_ph_effective->solubilizing_agents No is_agent_effective Is a solubilizing agent effective? solubilizing_agents->is_agent_effective is_agent_effective->reaction_proceed Yes structural_modification 5. Structural or Physical Modification is_agent_effective->structural_modification No

Caption: A decision-making flowchart for troubleshooting poor solubility of heterocyclic intermediates.

In-Depth Troubleshooting Guides & Protocols

Issue 1: My intermediate is insoluble in common organic solvents.

Explanation: The polarity of your intermediate may not be well-matched with standard solvents like THF, DCM, or ACN. Additionally, strong crystal lattice forces can prevent dissolution even in seemingly appropriate solvents.[4]

Solutions & Protocols:

  • Protocol 1: Systematic Co-solvent Screening: The use of a co-solvent, a water-miscible organic solvent, can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[9]

    Step-by-Step Methodology:

    • Prepare stock solutions of your intermediate in a range of water-miscible organic solvents (e.g., DMSO, DMF, NMP, DMAc).

    • In a multi-well plate, add a fixed amount of your stock solution to each well.

    • To each well, add varying ratios of your primary reaction solvent (e.g., water, buffer, or another organic solvent).

    • Seal the plate and agitate at a controlled temperature.

    • Visually inspect for precipitation or use a nephelometer to quantify solubility.[10]

  • Table 1: Comparison of Common Co-solvents for Organic Reactions

Co-solventPolarity (Dielectric Constant)Common Applications & Considerations
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizing power for a wide range of compounds. Can be difficult to remove and may interfere with some reactions.
N,N-Dimethylformamide (DMF)36.7Good for polar and nonpolar compounds. High boiling point can make removal challenging.
N-Methyl-2-pyrrolidone (NMP)32.2Strong solubilizer, often used when other solvents fail. High boiling point and potential toxicity.
1,4-Dioxane2.2Useful for a range of polarities. Peroxide formation is a safety concern.
Tetrahydrofuran (THF)7.6Good general-purpose solvent. Can also form peroxides.
  • Novel Approaches: For extremely insoluble compounds, consider solvent-free reaction conditions using techniques like high-temperature ball milling, which can drive reactions in the solid state.[11][12]

Issue 2: My intermediate precipitates when I add an aqueous reagent or change the pH.

Explanation: This is a common issue for heterocyclic intermediates containing ionizable functional groups (e.g., carboxylic acids, amines). The solubility of such compounds is highly dependent on the pH of the solution.[13] For a basic heterocycle, solubility will increase at lower pH due to protonation. Conversely, an acidic heterocycle will be more soluble at higher pH due to deprotonation.[14][15]

Solutions & Protocols:

  • Protocol 2: pH-Solubility Profiling: Systematically determine the optimal pH for your reaction.

    Step-by-Step Methodology:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

    • Add an excess of your solid intermediate to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved intermediate in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

    • Plot solubility as a function of pH to identify the optimal range.

  • Salt Formation: Consider forming a salt of your intermediate to significantly increase its aqueous solubility.[16][17] This is a widely used and effective strategy for both acidic and basic compounds.

Issue 3: Co-solvents and pH adjustment are not sufficient or are incompatible with my reaction conditions.

Explanation: In some cases, the required concentration of a co-solvent may be too high and interfere with the reaction, or the optimal pH for solubility may be detrimental to the stability of your reactants or the desired reaction outcome.

Solutions & Protocols:

  • Employing Solubilizing Agents: These are excipients that can enhance solubility through various mechanisms.[18]

    • Surfactants: These amphiphilic molecules form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility. Common examples include Tween 80, Sodium Lauryl Sulfate (SLS), and Cremophor® EL.[18][19]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[17][20]

  • Table 2: Comparison of Common Solubilizing Agents

Agent TypeMechanism of ActionAdvantagesDisadvantages
Surfactants Micellar encapsulationHigh solubilization capacity, cost-effectiveCan be toxic, may interfere with downstream processing
Cyclodextrins Inclusion complex formationLow toxicity, can improve stabilityCan be expensive, may have limited capacity for large molecules
  • Structural Modification with Solubility-Enhancing Tags: For intermediates in a multi-step synthesis, especially those involving biological molecules, consider the temporary addition of a solubility-enhancing tag. These are peptides or small proteins that, when fused to the target molecule, can dramatically improve its solubility.[21][22][23] Common tags include Maltose Binding Protein (MBP) and Glutathione S-transferase (GST).[23][24]

Workflow for Employing a Solubility-Enhancing Tag

Solubility_Tag_Workflow start Insoluble Intermediate clone_fuse Clone and fuse with solubility tag gene start->clone_fuse express_purify Express and purify fusion protein clone_fuse->express_purify reaction Perform reaction on solubilized intermediate express_purify->reaction cleave_tag Cleave solubility tag reaction->cleave_tag final_product Purified Final Product cleave_tag->final_product

Caption: A typical workflow for using a solubility-enhancing tag in a multi-step synthesis.

Advanced Considerations: The Role of Solid-State Properties

The solid-state properties of your heterocyclic intermediate, such as its crystal form (polymorphism) and whether it is crystalline or amorphous, can have a profound impact on its solubility.[25][26]

  • Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered structure and generally exhibit higher solubility than their crystalline counterparts because no energy is required to break the crystal lattice.[1][25] However, amorphous forms can be less stable.[25] Techniques like spray drying and hot-melt extrusion can be used to generate amorphous solid dispersions.[27][28]

  • Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal packing and improve the solubility and dissolution rate of the intermediate.

Conclusion

Improving the solubility of heterocyclic intermediates is a multifaceted challenge that often requires a systematic and multi-pronged approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly enhance the success of their chemical reactions and accelerate the development of new chemical entities.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Thakuria, R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018, May 23). MDPI. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI. [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Asia Research News. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Journal of Pharmaceutical Analysis. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2023). Pharmaceutics. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Journal of Young Pharmacists. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Co-solvent – Knowledge and References. Taylor & Francis. [Link]

  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. (2014, February 18). Frontiers in Microbiology. [Link]

  • Improving solubility via structural modification. ResearchGate. [Link]

  • The influence of pH on solubility in water. Course Hero. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Solid-State Techniques for Improving Solubility. ResearchGate. [Link]

  • Increasing Protein Yields: Solubility Tagging. (2025, June 18). LenioBio. [Link]

  • Solid State Properties of Drugs. (2025, March 19). Vici Health Sciences. [Link]

  • Solid-state properties. (2016, June 2). Basicmedical Key. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). LinkedIn. [Link]

  • Heterocyclic Compounds: Structure, Properties, and Applications. SlidePlayer. [Link]

  • Fusion Tags Enhance The Solubility Of Expressed Proteins. BiologicsCorp. [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 20). ScienceDaily. [Link]

  • Molecular characteristics for solid-state limited solubility. (2008, May 22). PubMed. [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2006, May 15). PubMed. [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023, August 25). Annex Publishers. [Link]

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. (2010). Expert Opinion on Drug Discovery. [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021, December 15). International Journal of Advanced Research in Science & Technology. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. (2022). RSC Publishing. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 19). International Journal of Creative Research and Studies. [Link]

Sources

avoiding epimerization during functional group manipulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Epimerization During Functional Group Manipulation

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Priority: High (Irreversible Stereochemical Loss)

Mission Statement

Welcome to the Epimerization Control Center. In drug development and complex synthesis, stereochemical integrity is binary: you either have it, or you have a mixture of diastereomers that ruins bioactivity and complicates purification. This guide does not just list "safe" reagents; it explains the mechanistic causality of epimerization (usually via enolization or oxazolone formation) and provides self-validating protocols to prevent it.

Module 1: Peptide Coupling & Amide Bond Formation

The Issue: The most common source of epimerization occurs during the activation of a carboxyl group attached to a chiral


-carbon.
Mechanism:  The Oxazolone (Azlactone) Pathway . Upon activation, the carbonyl oxygen of the upstream amide backbone attacks the activated ester, forming a 5-membered oxazolone ring. This ring creates a pseudo-aromatic system where the 

-proton becomes highly acidic (pKa ~9-10), leading to rapid racemization before the amine nucleophile can attack.
Troubleshooting Guide

Q: I am seeing significant D-isomer formation (5-15%) during fragment condensation.

  • Diagnosis: You are likely using a "base-driven" activation protocol (e.g., HATU/DIPEA) on a segment where the C-terminal amino acid is susceptible to oxazolone formation.

  • The Fix: Switch to a "neutral" carbodiimide activation with a suppression additive.

    • Replace HOBt with Oxyma Pure: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[1][2] It creates an activated ester that is reactive enough to couple but less prone to oxazolone cyclization [1].

    • Eliminate Strong Bases: Avoid DIPEA or TEA during the activation step if possible. If a base is required (to neutralize salts), use 2,4,6-Collidine (TMP) . Its steric bulk prevents it from approaching the

      
      -proton, acting as a "proton scavenger" rather than a base capable of deprotonation [2].
      

Q: Why is my Cysteine residue racemizing even with DIC/Oxyma?

  • Diagnosis: Cysteine is uniquely prone to direct enolization due to the electron-withdrawing nature of the sulfur protecting group (especially Trt or Acm).

  • The Fix:

    • Use DIC/Oxyma at 0°C for the entire activation and coupling duration.

    • Use Trt-OH protection strategies where the trityl group provides steric shielding.

Protocol: Low-Epimerization Coupling (The "Safe" Standard)
  • Reagents: Amino Acid (1.0 eq), DIC (1.0 eq), Oxyma Pure (1.0 eq).

  • Solvent: DMF or NMP (DCM can be used to lower temperature further).

  • Step 1: Dissolve AA and Oxyma in minimal solvent.[3] Cool to 0°C.[4][5]

  • Step 2: Add DIC.[3][6][7] Do not pre-activate for >2 minutes.

  • Step 3: Add immediately to the resin/amine.

  • Validation: Monitor via HPLC on a chiral stationary phase (e.g., Chiralpak) or use Marfey’s reagent post-hydrolysis to quantify D-amino acid content.

Visualizing the Threat: The Oxazolone Trap

The diagram below illustrates how the "Danger Zone" (Oxazolone) competes with the Product pathway.

OxazoloneMechanism cluster_risk High Risk Pathway Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Danger Zone) Start->Oxazolone  Cyclization (Slow)   Product Pure Peptide (L-Isomer) Start->Product  Amine Attack (Fast)   Enol Planar Enol (Achiral) Oxazolone->Enol  Base (Deprotonation)   Racemate Racemized Product (50% L / 50% D) Oxazolone->Racemate  Amine Attack   Enol->Oxazolone  Reprotonation  

Caption: The kinetic race: Amine attack must outcompete oxazolone formation. Base accelerates the Enol step.

Module 2: Chiral Ester Hydrolysis

The Issue: Hydrolyzing an ester (e.g., methyl or ethyl ester) adjacent to a chiral center using standard hydroxide (LiOH, NaOH) often results in epimerization.[4] Mechanism: The hydroxide ion (


) acts as a base rather than a nucleophile, removing the acidic 

-proton to form a planar enolate. Upon reprotonation, stereochemistry is scrambled.
Troubleshooting Guide

Q: My chiral auxiliary (Evans) cleavage yielded a 60:40 diastereomeric mix.

  • Diagnosis: You likely used LiOH in THF/Water at room temperature. The basicity of LiOH caused enolization before hydrolysis.

  • The Fix: The LiOH/H₂O₂ (Peroxide) Protocol.[5]

    • Why it works: The hydroperoxide anion (

      
      ) is roughly 100x more nucleophilic than hydroxide (due to the alpha-effect) but significantly less basic (pKa ~11.6 vs 15.7). It attacks the carbonyl faster than it can abstract the proton [3].
      

Q: I see gas evolution and pressure buildup during the LiOH/H₂O₂ reaction.

  • Safety Alert: The reaction generates Oxygen gas (

    
    ).[5][8]
    
  • The Fix: Ensure the system is vented. Do not seal the vessel. Perform at 0°C to control the rate of gas evolution.[5]

Data: Base vs. Nucleophile Selection
Reagent SystemRole of ReagentRisk of EpimerizationBest Application
LiOH / H₂O Strong Base / Good NucleophileHigh Achiral esters
LiOH / H₂O₂ Weak Base / Super NucleophileLow Chiral Auxiliaries, Sensitive Esters
TMSOK (Potassium Trimethylsilanolate) Anhydrous NucleophileMedium-Low Sterically hindered esters
Pig Liver Esterase (PLE) EnzymaticZero Ultra-sensitive substrates
Protocol: Epimerization-Free Hydrolysis (Evans Method)
  • Setup: Dissolve substrate in THF/H₂O (3:1). Cool to 0°C.[4][5]

  • Add Peroxide: Add 30%

    
     (4.0 eq).[5]
    
  • Add Base: Add LiOH (2.0 eq) slowly.

  • Monitor: TLC should show conversion within 1-2 hours.

  • Quench: Quench with

    
     (saturated) to destroy excess peroxide before acidification.
    
Module 3: Base Selection Matrix

The Issue: Users often default to DIPEA (Hünig's base) for everything. This is a critical error in chiral synthesis. The Logic: You need a base that is strong enough to neutralize acid (e.g., HCl salts) but sterically incapable of abstracting an


-proton.
Decision Logic Diagram

BaseSelection Start Select Base for Coupling/Manipulation IsAlphaAcidic Is the Alpha-Proton Acidic? (e.g., Cys, His, Phenylglycine) Start->IsAlphaAcidic StericCheck Is the Electrophile Sterically Hindered? IsAlphaAcidic->StericCheck No (Standard AA) UseCollidine Use 2,4,6-Collidine (TMP) (Steric Shielding) IsAlphaAcidic->UseCollidine Yes (High Risk) UseDIPEA Use DIPEA or TEA (Standard) StericCheck->UseDIPEA No UseNMM Use N-Methylmorpholine (NMM) (Weaker Base, pKa ~7.4) StericCheck->UseNMM Yes AvoidBase AVOID BASE (Use pre-activated species or acid chlorides) UseCollidine->AvoidBase Still Epimerizing?

Caption: Decision tree for selecting the appropriate base to minimize alpha-proton abstraction.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave synthesis for chiral couplings? A: Proceed with extreme caution. Microwave heating accelerates both coupling and epimerization. If you must, use Oxyma/DIC and limit temperature to 50°C max. Never use strong bases (DIPEA) in the microwave with chiral centers.

Q: I'm doing a Mitsunobu reaction to invert a center, but I got retention. A: This is "Double Inversion" or SN1 leakage.

  • Cause: If the nucleophile is too acidic (pKa < 11), the reaction works well. If the intermediate carbocation is stabilized, SN1 competes (racemization).

  • Fix: Ensure your nucleophile pKa is < 11. Use ADDP/PBu3 instead of DEAD/PPh3 for more steric demand, forcing the SN2 mechanism.

Q: How do I detect 1% epimerization? NMR isn't showing it. A: Standard 1H NMR is often insufficient.

  • Method A: C18 HPLC . Diastereomers are separable, enantiomers are not. If you have a dipeptide, you have diastereomers.

  • Method B: Marfey's Reagent (FDAA) . Derivatize the hydrolysate. It converts enantiomers into diastereomers, easily separable by standard HPLC [4].

References
  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][3] Chemistry – A European Journal.[1]

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Protected Amino Acids." Journal of Organic Chemistry.

  • Evans, D. A., et al. (1982). "Hydrolysis of Chiral Oxazolidinones with LiOH/H2O2." Journal of the American Chemical Society.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][6][7][9][10][11][12]

Sources

Validation & Comparative

Comparative Guide: Stereochemical Assignment of Cyclopenta[c]pyridine Derivatives via NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., iridoid derivatives) and synthetic antiviral agents.[1] However, the biological efficacy of these molecules is strictly governed by their stereochemistry. While X-ray crystallography remains the absolute standard for configuration determination, it is often inaccessible due to the amorphous nature of these oily derivatives.

This guide provides an in-depth technical analysis of Nuclear Overhauser Effect (NOE) spectroscopy as the primary solution-state alternative for defining the relative stereochemistry of cyclopenta[c]pyridine derivatives. We compare this approach against traditional alternatives and provide a validated, self-consistent experimental protocol.

The Structural Challenge

Cyclopenta[c]pyridine derivatives present two distinct stereochemical challenges depending on the saturation of the pyridine ring:

  • Aromatic Core: The pyridine ring is planar. Stereochemistry is defined by substituents on the fused cyclopentane ring (positions 5, 6, and 7). The challenge lies in determining pseudo-axial vs. pseudo-equatorial orientations and the relative configuration (syn vs. anti) of substituents.

  • Reduced Core (Hexahydro): The bridgehead carbons (positions 4a and 7a) become chiral. The challenge is distinguishing between cis-fused and trans-fused bicyclic systems, which adopt drastically different puckered conformations.

Conventional J-coupling analysis (Karplus equation) is often unreliable in these fused systems because the cyclopentane ring envelope conformation can result in dihedral angles that yield ambiguous coupling constants (e.g.,


 Hz for both cis and trans vicinal protons in certain geometries).

Comparative Analysis: NOE vs. Alternatives

The following table objectively compares NOE spectroscopy against X-ray crystallography and Scalar Coupling (J-value) analysis for this specific scaffold.

FeatureNOE Spectroscopy (Recommended)X-ray Crystallography Scalar Coupling (

)
Primary Mechanism Through-space dipolar coupling (

dependence).
Electron density diffraction.Through-bond orbital overlap (Dihedral angle).
Sample State Solution (native state).Solid crystal lattice.Solution.
Sample Requirement 2–10 mg (non-destructive).Single, high-quality crystal.[2]< 1 mg.
Stereo Certainty High (Relative Stereochem).Absolute (Gold Standard).Moderate to Low (Ambiguous in 5-membered rings).
Time to Result 2–12 Hours.[3]Days to Weeks (crystallization).< 1 Hour.
Limitation Requires protons < 5 Å apart; subject to spin diffusion.Packing forces may distort conformation; crystallization failure.Karplus curve overlaps for 5-ring envelope conformations.

Technical Deep Dive: The NOE Approach

Mechanism of Action

The Nuclear Overhauser Effect relies on cross-relaxation between two spins (


 and 

) that are close in space. The intensity of the NOE signal (

) is inversely proportional to the sixth power of the distance between the nuclei (

):


For cyclopenta[c]pyridine derivatives, this steep distance dependence allows us to distinguish between protons on the same face of the ring system (cis relationship,


 Å) and those on opposite faces (trans relationship, 

Å).
Experimental Workflow

The following diagram outlines the decision logic and workflow for assigning stereochemistry using NOE.

NOE_Workflow Sample Cyclopenta[c]pyridine Sample (>5 mg in CDCl3/DMSO) H1_NMR 1D 1H NMR (Assign Chemical Shifts) Sample->H1_NMR Degas CRITICAL: Degas Sample (Remove O2 Paramagnetism) H1_NMR->Degas Decision Molecule Size (MW)? Degas->Decision Small MW < 1000 Da (Extreme Narrowing Limit) Decision->Small Small Medium MW 1000-3000 Da (Zero Crossing Region) Decision->Medium Medium/Aggregating NOESY 2D NOESY (Positive NOE) Small->NOESY ROESY 2D ROESY (Rotating Frame) Medium->ROESY Mixing Optimize Mixing Time (0.5s - 0.8s) NOESY->Mixing ROESY->Mixing Analysis Data Analysis Identify Cross-Peaks Mixing->Analysis

Figure 1: Decision matrix for selecting the appropriate NOE experiment based on molecular weight and correlation time.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the internal control (geminal protons) fails, the stereochemical assignment must be rejected.

Step 1: Sample Preparation[2][4]
  • Concentration: Dissolve 5–10 mg of the derivative in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ). High viscosity solvents (
    
    
    ) slow molecular tumbling, which can actually enhance NOE signals for small molecules by pushing them away from the "zero-crossing" point.
  • Degassing (Essential): Oxygen is paramagnetic and promotes rapid

    
     relaxation, quenching the NOE buildup.
    
    • Method: Bubble high-purity nitrogen or argon through the solution for 5–10 minutes, or use the freeze-pump-thaw method (3 cycles).

Step 2: Pulse Sequence Setup (2D NOESY)
  • Pulse Program: noesyph (Bruker) or equivalent phase-sensitive sequence.

  • Mixing Time (

    
    ):  This is the critical parameter.[4][5]
    
    • Initial Scan: Set

      
       ms (0.5 s).
      
    • Optimization: If cross-peaks are absent, increase to 800 ms. If "spin diffusion" (false positives via multi-step transfer) is suspected, decrease to 300 ms.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to allow full equilibrium recovery.
Step 3: Data Acquisition & Processing[3][4]
  • Scans (NS): Minimum 16 scans per increment.

  • Increments (TD1): 256 or 512 for sufficient resolution in the indirect dimension.

  • Window Function: Apply a sine-bell squared (

    
    ) function shifted by 90° to reduce truncation artifacts.
    
Step 4: Internal Validation (Quality Control)

Before assigning stereochemistry, verify the spectrum using Geminal Protons :

  • Identify a

    
     group on the cyclopentane ring (e.g., position 6).
    
  • These protons are

    
     Å apart. They must  show a strong, intense NOE cross-peak.
    
  • Pass Criteria: If geminal NOE is weak or absent, the mixing time is too short or the sample is not degassed. Do not proceed.

Data Interpretation: The Stereochemical Logic

For a cyclopenta[c]pyridine derivative with substituents at positions 5 and 7, the assignment logic follows the spatial proximity of the methine protons.

Case Study: 5,7-Dihydroxy-cyclopenta[c]pyridine

Objective: Determine if the hydroxyl groups are cis (syn) or trans (anti).

  • H5 Proton: Located at the chiral center C5.

  • H7 Proton: Located at the chiral center C7.

  • H6 Protons: Two diastereotopic protons (

    
     and 
    
    
    
    ).
Logic Map for Assignment

Stereo_Logic H5 Proton H5 NOE_Strong Strong NOE Cross-Peak H5->NOE_Strong Correlation? NOE_None No NOE Cross-Peak H5->NOE_None Correlation? H7 Proton H7 H7->NOE_Strong H7->NOE_None Result_Cis CIS (Syn) Configuration NOE_Strong->Result_Cis Distance < 3.0 Å Result_Trans TRANS (Anti) Configuration NOE_None->Result_Trans Distance > 4.0 Å

Figure 2: Logic flow for interpreting NOE correlations between non-adjacent protons on the cyclopentane ring.

Interpretation Steps:
  • Identify H5 and H7: Locate the chemical shifts of the protons at the chiral centers.

  • Check H5-H7 Cross-peak:

    • Presence: If H5 and H7 show a direct NOE correlation, they are on the same face of the ring (Cis/Syn ). In the envelope conformation, 1,3-diaxial-like orientation brings them within 2.5 Å.

    • Absence: If no cross-peak is observed, but both show NOEs to specific H6 protons, they are likely on opposite faces (Trans/Anti ).

  • Triangulation via H6: Use the H6 methylene protons as geometric anchors.

    • If H5 correlates with

      
       and H7 correlates with 
      
      
      
      , the configuration is Trans.
    • If H5 and H7 both correlate exclusively with

      
      , the configuration is Cis.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The authoritative text on small molecule NMR pulse sequences and NOE theory).
  • Keeler, J. (2010). Understanding NMR Spectroscopy. 2nd Edition. Wiley.
  • Butts, C. P., et al. (2011). "Interproton distance accuracy in NOE-derived solution structures." Chemical Communications, 47, 1192-1194.

  • Hu, H., et al. (2022). "Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives." Molecules, 27(21), 7164. (Context on the biological relevance and synthesis of the scaffold).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. 2nd Edition. Wiley-VCH.

Sources

Comparative Analysis of Boc vs. Cbz Protecting Groups for Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pyridine chemistry, the distinction between Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) extends beyond simple amine protection. While both mask exocyclic amines effectively, their divergent roles in activating the pyridine ring for dearomatization (reduction or nucleophilic addition) constitute a critical decision point in synthetic design.

  • Select Cbz when performing "one-pot" reduction-deprotection sequences to access piperidines, or when conducting classic Fowler reductions where 1,2-regioselectivity is required.

  • Select Boc when the intermediate dihydropyridine (DHP) requires superior oxidative stability, when acid-mediated deprotection is necessary to preserve benzyl ethers, or when steric bulk is needed to influence regioselectivity toward the C4 position.

Mechanistic Foundations: Activation vs. Protection

Unlike aliphatic amines, the pyridine ring nitrogen is not nucleophilic enough to form stable carbamates with chloroformates/anhydrides without generating a reactive pyridinium salt . This salt is an electrophilic species, not a passive "protected" intermediate.

The Activation Pathway

The interaction of Pyridine (1) with Cbz-Cl or Boc₂O generates an


-acylpyridinium ion (2). This species is highly susceptible to nucleophilic attack, leading to dihydropyridines (3).

Figure 1: General pathway for pyridine activation and functionalization.[1]

Comparative Analysis: Performance & Causality

Reagent Reactivity and Handling
  • Cbz-Cl (Benzyl Chloroformate): Highly reactive electrophile. Reacts spontaneously with pyridine at

    
     to form the 
    
    
    
    -Cbz pyridinium salt.
    • Advantage:[1][2][3][4][5][6][7][8] No catalyst required.

    • Risk:[5] Exothermic; the salt is unstable and must be trapped immediately with a nucleophile (e.g.,

      
      , Grignard).
      
  • Boc₂O (Di-tert-butyl dicarbonate): Poor electrophilicity toward pyridine.

    • Requirement: Often requires a Lewis Acid (e.g.,

      
      ) or nucleophilic catalyst (DMAP) to form the activated 
      
      
      
      -Boc species.
    • Expert Insight:Boc-Cl is commercially available but notoriously unstable (decomposes to isobutene/HCl). Avoid Boc-Cl for pyridine chemistry; generate the active species in situ using

      
      .
      
Regioselectivity (1,2- vs. 1,4-Addition)

The steric bulk of the protecting group significantly influences where the nucleophile attacks the pyridinium ring.

FeatureCbz GroupBoc Group
Steric Profile Planar, moderate bulk.Bulky, spherical (

-butyl).
Preferred Attack 1,2-Addition (Major). Favors attack at

-carbon due to charge control and lower steric hindrance.
1,4-Addition (Increased). Bulky group shields

-positions, directing nucleophiles to the

-position (C4).
Primary Use Case Fowler Reduction (Synthesis of 1,2-DHPs).Synthesis of 4-substituted piperidines or 1,4-DHPs.[9][10]
Stability of Dihydropyridine Intermediates

If your goal is to isolate the dihydropyridine (DHP) rather than reducing it immediately to a piperidine:

  • 
    -Boc DHPs:  Superior stability.[1] The bulky Boc group forces the ring into a specific conformation that sterically shields the enamine double bond from oxidation.
    
  • 
    -Cbz DHPs:  Prone to oxidation (re-aromatization) upon exposure to air. They are often handled as transient intermediates or require immediate hydrogenation.
    
Orthogonality and Deprotection

This is the decisive factor for multi-step synthesis.[3]

  • Cbz (Hydrogenolysis Pathway):

    • Condition:

      
      .
      
    • Result: Cleaves Cbz AND reduces the pyridine/DHP double bonds simultaneously.

    • Verdict: Ideal for accessing unprotected piperidines in one step from pyridine.

  • Boc (Acid Pathway):

    • Condition: TFA or HCl.[2]

    • Result: Cleaves Boc but leaves ring unsaturation intact (unless reduced separately).

    • Verdict: Essential if you need to retain benzyl ethers or other acid-stable/hydrogenolysis-labile groups.

Decision Matrix: Selecting the Right Group

Figure 2: Decision tree for selecting Boc vs. Cbz based on synthetic targets.

Experimental Protocols

Protocol A: Cbz-Mediated Fowler Reduction (1,2-Addition)

Target: Synthesis of N-Cbz-1,2-dihydropyridine followed by Diels-Alder trapping or hydrogenation.

Causality: Cbz-Cl is used here because its high electrophilicity allows rapid salt formation at low temperatures, minimizing side reactions before the hydride source is added.

  • Activation: To a solution of Pyridine (10 mmol) in anhydrous MeOH (20 mL) at

    
    , add Benzyl Chloroformate (Cbz-Cl)  (10.5 mmol) dropwise.
    
    • Note: The reaction is exothermic. Maintain temperature to prevent polymerization.

  • Nucleophilic Attack: Stir for 15 min, then add

    
     (12 mmol) in portions.
    
    • Mechanism:[5][7][8][10][11][12] Hydride attacks the

      
      -position (C2) of the 
      
      
      
      -Cbz pyridinium salt.
  • Workup: Quench with water, extract with

    
    .
    
  • Result:

    
    -Cbz-1,2-dihydropyridine.
    
    • Warning: This intermediate is unstable to air. Use immediately or store under Argon at

      
      .
      
Protocol B: Boc-Mediated Regioselective Addition (1,4-Addition)

Target: Synthesis of 4-substituted N-Boc-dihydropyridines.

Causality:


 is paired with a Lewis Acid to generate the active electrophile. The bulk of the Boc group directs the nucleophile to the C4 position.
  • Complexation: Dissolve Pyridine (5 mmol) in anhydrous THF (15 mL). Add

    
      (5.5 mmol) at 
    
    
    
    . Stir for 15 min.
  • Activation: Add

    
      (6 mmol) dissolved in THF.
    
  • Nucleophilic Attack: Cool to

    
    . Add Organolithium or Grignard reagent (e.g., 
    
    
    
    , 6 mmol) dropwise via syringe pump.
    • Observation: The bulky

      
      -Boc group blocks C2, forcing attack at C4.
      
  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ).
    
    • Outcome: 4-substituted-1-Boc-1,4-dihydropyridine (Stable solid).

Summary Data Table

ParameterBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Activation Reagent

(requires Lewis Acid/DMAP)
Cbz-Cl (Spontaneous reaction)
Intermediate Stability High (Steric shielding)Low (Prone to oxidation)
Regioselectivity Favors 1,4-addition (C4)Favors 1,2-addition (C2)
Deprotection (Acid) Labile (TFA, HCl)Stable (mostly)
Deprotection (H₂) StableLabile (Cleaves + Reduces Ring)
Atom Economy Poor (Loss of

-butyl mass)
Moderate
Crystallinity Excellent (Often yields solids)Moderate (Often oils)

References

  • BenchChem. (2025).[2][3][7] Literature Review of Boc vs. Cbz Protecting Groups. BenchChem. Link

  • Yamaguchi, R., et al. (1990). Divergent change of regioselectivity in nucleophilic addition to 4-acylpyridinium salts. J. Chem. Soc., Chem. Commun.[9] Link

  • Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. Canadian Journal of Chemistry. Link

  • Comins, D. L., & Joseph, S. P. (1996). Dihydropyridines in Synthesis. Encyclopedia of Reagents for Organic Synthesis.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link

Sources

alternative synthetic routes to octahydro-1H-cyclopenta[c]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines three distinct synthetic pathways to octahydro-1H-cyclopenta[c]pyridin-5-ol , a fused bicyclic scaffold relevant in medicinal chemistry (e.g., as a core for JAK inhibitors or GPCR ligands).

Executive Summary

The synthesis of octahydro-1H-cyclopenta[c]pyridin-5-ol presents a challenge in stereocontrol and ring construction. The molecule consists of a piperidine ring fused to a cyclopentane ring across the 3,4-positions of the nitrogen heterocycle.

  • Route 1 (The "Aromatic Reduction" Approach): Best for accessibility. Involves constructing the aromatic 2-pyrindin-5-one core via aldol condensation and exhaustive hydrogenation.

  • Route 2 (The "Dieckmann" Approach): Best for scalability. Utilizes a stepwise construction of the cyclopentane ring onto a pre-existing piperidine scaffold via Dieckmann cyclization.

  • Route 3 (The "Metal-Cascade" Approach): Best for stereoselectivity. A modern transition-metal catalyzed cascade that constructs the scaffold with high diastereomeric excess.

Route Analysis & Technical Comparison

Route 1: Hydrogenation of 5H-Cyclopenta[c]pyridin-5-one

This route relies on the robust chemistry of pyridine derivatives. The strategy is to build the unsaturated bicyclic aromatic system first and then reduce it globally.

  • Mechanism: Double Aldol condensation

    
     Catalytic Hydrogenation 
    
    
    
    Carbonyl Reduction.
  • Key Precursor: 3,4-Pyridinedicarboxaldehyde.

  • Pros: Reagents are cheap (acetone, aldehydes); fewer steps if the aromatic precursor is available.

  • Cons: High-pressure hydrogenation required; cis/trans stereoselectivity can be difficult to control during ring reduction.

Route 2: Dieckmann Cyclization of Piperidine Diesters

A classic method for fusing 5- or 6-membered rings onto heterocycles. This route builds the cyclopentanone ring after the piperidine ring is established.

  • Mechanism: Dieckmann Condensation

    
     Decarboxylation 
    
    
    
    Ketone Reduction.
  • Key Precursor: Ethyl 4-(2-ethoxycarbonylethyl)-1-(phenylmethyl)-3-piperidinecarboxylate.

  • Pros: Scalable; allows for modification of the nitrogen protecting group early on; predictable thermodynamics.

  • Cons: Synthesis of the specific diester precursor requires multi-step alkylation.

Route 3: Pd/Au-Catalyzed Cascade Cyclization

A modern approach utilizing cross-electrophile coupling and cycloisomerization to build the scaffold from acyclic precursors.

  • Mechanism: Intramolecular Heck-type cyclization

    
     Sonogashira coupling 
    
    
    
    1,5-enyne cyclization.[1]
  • Key Precursor: (Z)-1-iodo-1,6-diene and terminal alkynes.

  • Pros: Excellent diastereoselectivity (>99:1); tolerates complex functional groups.

  • Cons: High catalyst cost (Pd/Au); requires inert atmosphere and specialized handling.

Performance Metrics Comparison

FeatureRoute 1: Aromatic ReductionRoute 2: Dieckmann CyclizationRoute 3: Pd/Au Cascade
Overall Yield Moderate (40-55%)Good (50-65%)High (70-85%)
Step Count 3 (Linear)4-5 (Linear)1 (Convergent)
Stereocontrol Low (Mixture of isomers)Moderate (Thermodynamic)Excellent (Kinetic)
Scalability High (Kg scale feasible)High (Kg scale feasible)Low (mg to g scale)
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive catalysts)
Safety Profile High Pressure (

gas)
Standard Organic HazardsHeavy Metal Waste

Detailed Experimental Protocol (Route 2: Dieckmann Strategy)

This protocol focuses on the Dieckmann Cyclization route as it balances scalability with laboratory accessibility.

Step 1: Dieckmann Cyclization

Objective: Cyclize the diester precursor to form the fused cyclopentanone ring.

  • Reagents: Ethyl 4-(2-ethoxycarbonylethyl)-1-benzylpiperidine-3-carboxylate (10 mmol), Potassium tert-butoxide (KOtBu, 12 mmol), Toluene (anhydrous, 50 mL).

  • Procedure:

    • Charge a flame-dried RBF with toluene and KOtBu under

      
      .
      
    • Heat to reflux (

      
      ).
      
    • Add the diester precursor dropwise over 30 minutes.

    • Reflux for 4 hours.[2] Monitor by TLC (disappearance of starting material).

    • Cool to

      
       and quench with glacial acetic acid (15 mmol).
      
    • Dilute with water and extract with EtOAc. Dry organic layer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and concentrate.[3]
      
  • Outcome: Crude

    
    -keto ester intermediate.
    
Step 2: Decarboxylation

Objective: Remove the ester group to yield the ketone.

  • Reagents: Crude

    
    -keto ester, 6M HCl (30 mL).
    
  • Procedure:

    • Suspend the crude residue in 6M HCl.

    • Reflux vigorously for 6 hours (evolution of

      
       gas).
      
    • Cool to room temperature.[2][4][5] Neutralize with NaOH to pH 10.

    • Extract with DCM (3x). The product is 1-benzyl-octahydro-2-pyrindin-5-one .

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Stereoselective Reduction

Objective: Reduce the ketone to the alcohol (5-ol).

  • Reagents: 1-benzyl-octahydro-2-pyrindin-5-one (5 mmol),

    
     (1.5 eq), Methanol (20 mL).
    
  • Procedure:

    • Dissolve ketone in MeOH at

      
      .
      
    • Add

      
       portion-wise.
      
    • Stir at

      
       for 1 hour, then warm to RT for 1 hour.
      
    • Quench with saturated

      
      . Extract with DCM.
      
  • Outcome: Octahydro-1H-cyclopenta[c]pyridin-5-ol (as a mixture of diastereomers; separation via column chromatography may be required).

Visualizations

Figure 1: Reaction Pathways Overview

G cluster_0 Route 1: Aromatic Reduction cluster_1 Route 2: Dieckmann Cyclization R1_Start 3,4-Pyridinedicarboxaldehyde R1_Int1 5H-Cyclopenta[c]pyridin-5-one (Aldol Condensation) R1_Start->R1_Int1 Acetone, Base R1_Int2 Octahydro-2-pyrindin-5-one (H2/Pd-C) R1_Int1->R1_Int2 H2, Pd/C, High Pressure R1_End Product (5-ol) (NaBH4 Reduction) R1_Int2->R1_End NaBH4, MeOH R2_Int2 Octahydro-2-pyrindin-5-one (Decarboxylation) R2_Start Piperidine Diester (Precursor) R2_Int1 Beta-Keto Ester (Dieckmann) R2_Start->R2_Int1 KOtBu, Toluene, Reflux R2_Int1->R2_Int2 HCl, Reflux (-CO2) R2_End Product (5-ol) (NaBH4 Reduction) R2_Int2->R2_End NaBH4, MeOH

Caption: Comparative reaction schemes for Route 1 (Aromatic Reduction) and Route 2 (Dieckmann Cyclization) converging on the common ketone intermediate.

References

  • Synthesis of Octahydro-1H-cyclopenta[c]pyridine Scaffold

    • Title: Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay c
    • Source: Organic Chemistry Frontiers, RSC.
    • URL: [Link]

  • Dieckmann Condens

    • Title: The Dieckmann Condens
    • Source: Organic Reactions (Wiley).
    • URL: [Link]

  • Pyridine Reduction Str

    • Title: Use of dissolving metals in the partial reduction of pyridines.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL: [Link][4]

  • Synthesis of 2-Pyrindine Deriv

    • Title: The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene)
    • Source: ResearchGate / Chemistry of Heterocyclic Compounds.
    • URL: [Link]

Sources

Biological Activity of Cyclopenta[c]pyridine vs. Indolizidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of the biological activities, mechanisms of action, and experimental profiles of cyclopenta[c]pyridine and indolizidine scaffolds.

Executive Summary

The indolizidine and cyclopenta[c]pyridine scaffolds represent two distinct classes of bicyclic nitrogen heterocycles that have evolved—both in nature and in the laboratory—to target fundamentally different biological systems.

  • Indolizidines (6,5-fused system with a bridgehead nitrogen) are primarily glycosidase inhibitors . Their saturated, polyhydroxylated forms mimic monosaccharides, allowing them to intercept the transition states of glycosidic hydrolysis. They are critical in metabolic regulation, antiviral therapies, and lysosomal storage disorder treatments.

  • Cyclopenta[c]pyridines (5,6-fused system with a pyridine ring) function as pharmacophores for receptor modulation and agrochemical defense . Found in iridoid alkaloids (e.g., Valerianine), they exhibit potent sedative (GABAergic), antiviral (TMV), and anti-inflammatory activities. Recent medicinal chemistry has validated them as scaffolds for GPR40 agonists and kinase inhibitors.

Structural & Physicochemical Comparison

The biological divergence of these scaffolds stems directly from their electronic and steric properties.

FeatureIndolizidine ScaffoldCyclopenta[c]pyridine Scaffold
Core Structure 1-Azabicyclo[4.3.0]nonane5H-Cyclopenta[c]pyridine (2-pyrindine)
Ring Fusion 6-membered ring fused to 5-membered ring; Bridgehead Nitrogen 5-membered ring fused to 6-membered pyridine; Shared Carbon Bond
Electronic State Typically saturated (

); basic amine.
Aromatic pyridine ring (

); electron-deficient.
Natural Mimicry Sugar Mimic (Iminosugar). Resembles glucose/mannose cations.Alkaloid/Terpene Mimic . Resembles bioactive iridoids.[1]
Primary Binding Active site of glycosyl hydrolases (competitive inhibition).GPCRs (GPR40, CRF1), Viral Replicases, GABA receptors.

Biological Activity Profiles

A. Indolizidine Scaffolds: The Glycosidase Specialists

Indolizidine alkaloids, such as swainsonine and castanospermine , are defined by their ability to inhibit glycosidases. This activity translates into broad therapeutic potential:

  • Anticancer Activity: Swainsonine inhibits Golgi

    
    -mannosidase II, blocking the formation of complex N-linked oligosaccharides implicated in tumor metastasis.
    
  • Antiviral Activity: Castanospermine inhibits

    
    -glucosidase I, disrupting the folding of viral envelope glycoproteins (e.g., HIV gp120, Dengue E protein), preventing viral entry and secretion.
    
  • Lysosomal Storage Diseases: Pharmacological chaperones (e.g., synthetic indolizidines) can stabilize misfolded enzymes in the ER, rescuing their activity in diseases like Fabry or Gaucher disease.

B. Cyclopenta[c]pyridine Scaffolds: The Versatile Modulators

This scaffold appears in "Monoterpene Pyridine Alkaloids" (MTPAs) and synthetic drugs.[2] Its aromaticity allows for


-stacking interactions within receptor pockets.
  • Agrochemical (Antiviral/Fungicidal): Synthetic 5-aryl-cyclopenta[c]pyridine derivatives (e.g., Compound 4k ) exhibit superior activity against Tobacco Mosaic Virus (TMV) compared to Ribavirin. They likely interfere with viral coat protein assembly or RNA replication.

  • Neuropharmacology: Valerianine , a natural alkaloid from Valeriana officinalis, acts as a sedative.[3][4] While the exact mechanism involves synergistic modulation of GABA_A receptors, the scaffold provides the lipophilicity required for blood-brain barrier penetration.

  • Human Metabolic Targets: Synthetic derivatives have been identified as GPR40 agonists (treating Type 2 Diabetes by enhancing insulin secretion) and CRF1 receptor antagonists (anxiety/depression), leveraging the rigid bicyclic core to lock substituents in active conformations.

Comparative Experimental Data

The following table contrasts the potency of key derivatives in their respective primary assays.

Compound ClassDerivativeTarget / AssayPotency / ActivityReference
Indolizidine Castanospermine

-Glucosidase (Rice)
IC

= 0.05

M
[1]
Indolizidine Swainsonine

-Mannosidase (Jack bean)
IC

= 0.2

M
[2]
Cyclopenta[c]pyridine Compound 4k (Synthetic)Tobacco Mosaic Virus (In vivo)51.1% Inactivation (at 500

g/mL)
[3]
Cyclopenta[c]pyridine ValerianineGABA Receptor (Displacement)K

~ 10-100

M
(Est.)
[4]
Cyclopenta[c]pyridine Synthetic AnalogCDK4 Kinase InhibitionIC

= 3.87 nM
[5]

Critical Insight: Indolizidines typically achieve nanomolar potency against enzymes due to precise stereochemical mimicry of the transition state. Cyclopenta[c]pyridines often require specific aryl-substitutions (SAR optimization) to achieve high potency against receptors or viral targets.

Mechanism of Action & SAR Visualization

The following diagram illustrates the divergent mechanisms of action for these two scaffolds.

ScaffoldMechanism cluster_Indolizidine Indolizidine Scaffold cluster_Cyclopenta Cyclopenta[c]pyridine Scaffold Indol Indolizidine Core (Saturated, Poly-OH) Mimic Transition State Mimic (Oxocarbenium Ion) Indol->Mimic Stereochem Match Target1 Glycosidase Active Site (Asp/Glu Residues) Mimic->Target1 Competitive Binding Effect1 Inhibition of Glycan Processing Target1->Effect1 Cyclo Cyclopenta[c]pyridine (Aromatic, Planar) Pharma Lipophilic Pharmacophore (Pi-Stacking) Cyclo->Pharma Rigid Geometry Target2 Viral Replicase / GPCR (Allosteric/Orthosteric) Pharma->Target2 Hydrophobic Interaction Effect2 Receptor Modulation (Antiviral / Sedative) Target2->Effect2

Caption: Divergent mechanistic pathways: Indolizidines exploit stereochemical mimicry of sugars, while Cyclopenta[c]pyridines utilize aromatic rigidity for receptor binding.

Experimental Protocols

To validate the activity of these scaffolds, the following standardized protocols are recommended.

Protocol A: Glycosidase Inhibition Assay (Indolizidine Validation)

Use this protocol to quantify the potency of indolizidine derivatives against


-glucosidase.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM).
    
  • Buffer: 67 mM Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compound (Indolizidine derivative) in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix 10

    
    L of test compound with 20 
    
    
    
    L of enzyme solution and 150
    
    
    L of buffer. Incubate at 37°C for 10 minutes.
  • Reaction: Add 20

    
    L of pNPG substrate to initiate the reaction.
    
  • Measurement: Monitor the release of p-nitrophenol by measuring absorbance at 405 nm every 60 seconds for 20 minutes (kinetic mode).

  • Analysis: Calculate the slope of absorbance vs. time. Determine % Inhibition =

    
    . Plot log[concentration] vs. inhibition to derive IC
    
    
    
    .
Protocol B: In Vivo Anti-TMV Assay (Cyclopenta[c]pyridine Validation)

Use this protocol to assess the antiviral efficacy of cyclopenta[c]pyridine derivatives (e.g., for agrochemical applications).

Reagents:

  • Host: Nicotiana tabacum L. leaves (5-6 leaf stage).

  • Virus: Tobacco Mosaic Virus (TMV) crude extract (6

    
     10
    
    
    
    mg/mL).
  • Agent: Test compound emulsified in 0.1% Tween 80.

Workflow (Curative Activity):

  • Inoculation: Mechanically inoculate whole tobacco leaves with TMV using a brush and Carborundum abrasive.

  • Treatment: After 1 hour, brush the test compound solution (500

    
    g/mL) onto the left side of the leaf. Brush the solvent control (0.1% Tween 80) onto the right side.
    
  • Incubation: Maintain plants in a growth chamber at 25°C, 14h light/10h dark photoperiod.

  • Quantification: After 3–4 days, count the number of local lesions on both sides.

  • Calculation: Calculate inhibition rate (%):

    
    
    

References

  • Nash, R. J., et al. (1990). "The plant alkaloid castanospermine as a specific inhibitor of glucosidase I." Biochemical Journal, 265(1).

  • Colegate, S. M., et al. (1979). "Swainsonine: an indolizidine alkaloid with alpha-mannosidase inhibitory activity." Australian Journal of Chemistry, 32(10).

  • Wang, Z., et al. (2025).[5] "Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives." Journal of Agricultural and Food Chemistry.

  • Houghton, P. J. (1999). "The scientific basis for the reputed activity of Valerian." Journal of Pharmacy and Pharmacology, 51(5).

  • Reddy, M. V., et al. (2014). "Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of CDK4."[6][7] Journal of Medicinal Chemistry, 57(3).

Sources

comparing different catalysts for pyridine ring saturation

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Pyridine Ring Saturation: A Comparative Guide to Catalytic Hydrogenation

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, agrochemicals, and bioactive natural products[1]. The most atom-economical and direct method for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors[1]. However, the dearomatization of pyridine is notoriously difficult. It requires overcoming the high resonance stabilization energy of the aromatic ring while simultaneously managing the Lewis basicity of the nitrogen atom, which acts as a potent catalyst poison[1].

This guide provides an objective, data-driven comparison of modern catalytic systems for pyridine saturation, detailing the mechanistic causality behind experimental choices to help researchers optimize their synthetic workflows.

Mechanistic Pathway & The Catalyst Poisoning Dilemma

The hydrogenation of pyridine is a stepwise process involving the sequential addition of three hydrogen molecules, proceeding through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine[1].

Pathway Py Pyridine (Aromatic) DHP Dihydropyridine (Intermediate) Py->DHP + H2 Catalyst THP Tetrahydropyridine (Intermediate) DHP->THP + H2 Catalyst Pip Piperidine (Saturated Product) THP->Pip + H2 Catalyst

Reaction pathway of pyridine hydrogenation to piperidine via partially saturated intermediates.

The Causality of Catalyst Poisoning: When utilizing standard platinum group metals (PGMs) like Palladium (Pd) or Platinum (Pt), the lone pair of electrons on the nitrogen atom of both the pyridine substrate and the piperidine product strongly coordinates to the metal surface[2]. Frontier Molecular Orbital (FMO) calculations show that this extraordinary HOMO broadening on the metal surface prevents the activation of H₂ gas and halts catalytic turnover[2].

To overcome this, researchers employ two primary strategies:

  • Electronic Deactivation (Acidic Media): Conducting the reaction in acidic solvents (e.g., glacial acetic acid or aqueous H₂SO₄) protonates the nitrogen, forming a pyridinium cation. This ties up the lone pair, preventing it from binding to the catalyst and allowing the reduction to proceed smoothly[2][3].

  • Kinetic Desorption (Rhodium Catalysts): Density Functional Theory (DFT) calculations reveal that Rhodium (Rh) exhibits a significantly lower desorption energy barrier for the piperidine product (1.18 eV) compared to Platinum (1.43 eV)[4]. This allows Rh(0) surfaces to release the product rapidly, maintaining high catalytic activity even under mild or acid-free conditions[4].

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the required temperature, pressure, and solvent system. The table below summarizes the quantitative performance of leading heterogeneous and homogeneous alternatives.

Catalyst SystemTypical ConditionsConversion / YieldSelectivityMechanistic & Operational Notes
10% Pd/C H₂ (1.5–6 bar), Acetic Acid or H₂O/H₂SO₄, 30 °C>95%>90%Highly efficient but strictly requires acidic media to protonate the nitrogen and prevent catalyst poisoning[2][3].
PtO₂ (Adams' Catalyst) H₂ (50–70 bar), Glacial Acetic Acid, 50 °CHighHighTraditional method. Requires harsh pressure and highly acidic conditions due to strong substrate adsorption[5].
5% Rh/C (Electrocatalytic) Ambient Temp/Pressure, H₂O, Electrolysis98%>99%Emerging green method. Rh(0) provides a low desorption barrier, enabling highly efficient turnover without pressurized H₂ gas[4].
[Cp*RhCl₂]₂ Transfer Hydrogenation, HCOOH/Et₃N, 40 °C>90%HighHomogeneous system. Highly chemoselective for reducible functional groups; utilizes formic acid as the hydrogen donor[6].

Experimental Methodologies

The following protocols are designed as self-validating workflows, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Workflow Start 1. Substrate Preparation (Pyridine + Solvent + Acid) Cat 2. Catalyst Addition (e.g., Rh/C or Pd/C) Start->Cat Purge 3. Reactor Purging (Vacuum / N2 / H2 cycles) Cat->Purge Reaction 4. Hydrogenation (Monitor via GC/MS) Purge->Reaction Workup 5. Workup & Filtration (Remove Catalyst via Celite) Reaction->Workup Product 6. Isolation & Analysis (NMR, Yield Calculation) Workup->Product

Standard experimental workflow for the catalytic hydrogenation of pyridine derivatives.

Protocol A: Acid-Promoted Hydrogenation using Pd/C

Objective: Complete saturation of simple pyridine derivatives under low-pressure conditions.

  • Step 1: Preparation. Dissolve the pyridine derivative (1.0 equiv) in glacial acetic acid (0.1 M concentration). Causality: Acetic acid acts as both the solvent and the protonating agent, forming the pyridinium acetate salt in situ to prevent Pd surface poisoning[2].

  • Step 2: Catalyst Loading. Add 10% Pd/C (1–5 mol% relative to substrate).

  • Step 3: Purging. Seal the reaction vessel. Purge the atmosphere by pulling a vacuum and backfilling with N₂ (3x), followed by vacuum and backfilling with H₂ gas (3x).

  • Step 4: Reaction. Pressurize the vessel with H₂ (balloon pressure to 6 bar, depending on steric hindrance) and stir vigorously at 30 °C for 15–24 hours[2][3].

  • Step 5: Self-Validation (In-Process). Sample the reaction mixture, basify with NaHCO₃, extract into ethyl acetate, and analyze via GC/MS. The reaction is complete when the pyridine molecular ion peak disappears and the piperidine peak (+6 m/z) is exclusively present.

  • Step 6: Workup. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Concentrate the filtrate, basify with aqueous NaOH to liberate the free amine, and extract with dichloromethane. Dry over Na₂SO₄ and evaporate to yield the piperidine product.

Protocol B: Electrocatalytic Hydrogenation using Rh/C

Objective: Acid-free, ambient-condition hydrogenation utilizing renewable electrons.

  • Step 1: Cell Setup. Prepare an anion-exchange membrane (AEM) electrolyzer. Coat the cathode with a carbon-supported rhodium catalyst (Rh/KB)[4].

  • Step 2: Substrate Introduction. Circulate an aqueous solution of the pyridine derivative through the cathodic compartment. Causality: Water serves as the safe, abundant source of protons and electrons, completely eliminating the need for hazardous, pressurized H₂ gas[4].

  • Step 3: Electrolysis. Apply a constant current density (e.g., 25 mA cm⁻²) at ambient temperature and pressure.

  • Step 4: Self-Validation (Efficiency Tracking). Monitor the charge passed (Faradays per mole, F mol⁻¹). A quantitative conversion of pyridine to piperidine should be observed after passing 9 F mol⁻¹. Calculate the current efficiency; a value >65% confirms the system is selectively channeling electrons into the hydrogenation pathway rather than parasitic hydrogen evolution[4].

  • Step 5: Isolation. Extract the aqueous catholyte with an organic solvent, dry, and concentrate to isolate the highly pure piperidine derivative.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at:[Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Advances. Available at:[Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool Repository. Available at:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at:[Link]

  • Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions? European Journal of Organic Chemistry. Available at:[Link]

Sources

Structural Validation of Novel Cyclopenta[c]pyridine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The [c]-Fusion Challenge

Cyclopenta[c]pyridine derivatives represent a niche but high-value scaffold in medicinal chemistry, distinct from their more common [b]-fused isomers (like 5,6-dihydro-pyrindines) and 6,6-fused analogues (isoquinolines). Recent studies have highlighted their superior efficacy as antiviral agents (specifically against Tobacco Mosaic Virus, TMV) and insecticidal leads, often outperforming commercial standards like Ribavirin and Rotenone .

However, the structural validation of [c]-fused systems presents unique challenges. Unlike the thermodynamically stable isoquinoline, the cyclopenta[c]pyridine core possesses specific electronic properties (often described as pseudoazulene-like in fully conjugated forms) and potential regioisomeric ambiguity during synthesis.

This guide provides a technical comparison of validation methodologies, establishing a Tiered Confirmation System to ensure structural integrity in drug development pipelines.

Comparative Analysis of Validation Architectures

In the development of novel 5-aryl-cyclopenta[c]pyridine derivatives, researchers must choose between speed and structural certainty. The following analysis compares the "performance" of three validation workflows.

Table 1: Performance Matrix of Structural Validation Methods
FeatureMethod A: Routine Screening Method B: Advanced Solution State Method C: Integrated Definitive
Techniques 1D ¹H/¹³C NMR + LR-MS2D NMR (HSQC, HMBC, NOESY) + HRMSMethod B + X-Ray Crystallography + DFT
Isomer Discrimination Low . Difficult to distinguish [c]-fused from [b]-fused isomers solely by shifts.High . HMBC correlations confirm fusion points; NOESY confirms regiochemistry.Absolute . X-ray provides 3D coordinates; DFT validates electronic feasibility.
Sample Requirement < 5 mg10–20 mg (High Concentration)Single Crystal (X-ray) or Cluster Access (DFT)
Time to Result < 1 Hour12–24 HoursDays to Weeks
Confidence Level Preliminary (60%)Publishable (95%)Gold Standard (99.9%)
Primary Risk Misassignment of regioisomers (e.g., 5-aryl vs 7-aryl).Ambiguity in signal overlap for complex aliphatic rings.High resource cost; crystallization failure.
Expert Insight: The Causality of Choice
  • Why Method B is the Minimum Standard: In cyclopenta[c]pyridines, the bridgehead carbons (C4a and C7a) are quaternary and NMR-silent in DEPT experiments. 1D NMR cannot definitively prove the position of the nitrogen atom relative to the cyclopentane ring substituents. HMBC (Heteronuclear Multiple Bond Correlation) is non-negotiable here to trace the ³J coupling from the pyridine protons to the cyclopentyl carbons.

  • When to use Method C: If the derivative contains stereocenters (e.g., chiral 5- or 7-substituted variants derived from iridoids like cerbinal), NOESY data can sometimes be misleading due to ring flexibility. DFT (Density Functional Theory) calculations of NMR shifts (GIAO method) provide a self-validating check—if experimental and calculated shifts deviate by >2 ppm, the structure is likely incorrect.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives

Context: This protocol utilizes a Suzuki-Miyaura cross-coupling approach on a 5-bromo intermediate, a proven pathway for diversifying this scaffold.

Reagents:

  • Substrate: 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 v/v)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalyst and will lead to homocoupling byproducts.

  • Dissolution: Dissolve the 5-bromo intermediate in degassed 1,4-dioxane. Add the arylboronic acid and aqueous K₃PO₄.[1][2]

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reflux: Heat the mixture to 90°C for 10–12 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1).

    • Checkpoint: The product typically fluoresces under UV (254 nm) differently than the starting material due to extended conjugation.

  • Workup: Cool to RT, filter through a Celite pad to remove Palladium black. Extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Structural Validation via HMBC & NOESY

Context: Distinguishing the [c]-isomer from the [b]-isomer.

  • Sample Prep: Dissolve ~15 mg of purified compound in 0.6 mL CDCl₃ (or DMSO-d₆ if solubility is poor). Ensure the solution is free of paramagnetic impurities (filter if necessary).

  • Acquisition (600 MHz recommended):

    • ¹H NMR: 16 scans, 30° pulse angle.

    • ¹³C NMR: 1024 scans minimum for quaternary carbon detection.

    • HMBC: Optimize for long-range coupling (J = 8 Hz).

  • Critical Analysis Points (The "Self-Validating" System):

    • The Bridgehead Test: Look for the pyridine proton adjacent to the bridgehead. In a [c]-fused system, the proton at C-3 should show a strong ³J correlation to the bridgehead carbon C-4a and C-7a.

    • NOE Check: Irradiate the benzylic protons of the cyclopentane ring. If you observe an NOE to a pyridine proton, it confirms the proximity, validating the fusion geometry.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural logic required to validate these derivatives.

Diagram 1: Structural Validation Decision Tree

This workflow ensures no ambiguous structures proceed to biological testing.

ValidationWorkflow Start Crude Product Isolated H_NMR 1H NMR Screening (Check Purity) Start->H_NMR Decision1 Clean Spectrum? H_NMR->Decision1 Purify Flash Chromatography Decision1->Purify No (<95%) Advanced 2D NMR Suite (HSQC, HMBC, NOESY) Decision1->Advanced Yes Purify->H_NMR IsomerCheck Bridgehead Correlations Confirmed? Advanced->IsomerCheck XRay X-Ray Crystallography (Or DFT Calculation) IsomerCheck->XRay Ambiguous Final Structure Validated Proceed to Bioassay IsomerCheck->Final Definitive XRay->Final

Caption: Systematic workflow for validating cyclopenta[c]pyridine derivatives, prioritizing 2D NMR.

Diagram 2: Scaffold Comparison & Bioactivity Logic

Why choose cyclopenta[c]pyridine? A comparison of electronic and steric features.

ScaffoldComparison Scaffold Cyclopenta[c]pyridine Core Feature1 Pseudoazulene Character (Electronic Delocalization) Scaffold->Feature1 Feature2 Rigid Bicyclic System (Reduced Entropy Loss) Scaffold->Feature2 Feature3 C5-Position (Modifiable Vector) Scaffold->Feature3 Comparison Vs. Isoquinoline (Too Lipophilic/Stable) Scaffold->Comparison Performance Target Target Binding (e.g., TMV Coat Protein) Feature1->Target Pi-Stacking Feature2->Target Shape Complimentarity Feature3->Target SAR Optimization

Caption: Structural attributes of the [c]-fused scaffold contributing to superior biological binding.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. (2025).

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. (2024).[3][4]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. (2022).

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. (2020).

  • Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide. BenchChem. (2025).[1]

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A Comparative Guide to the Structure-Activity Relationship of Substituted Octahydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

The octahydropyridine framework, a saturated bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling specific and high-affinity interactions with a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two prominent octahydropyridine cores: the octahydro-1H-pyrido[1,2-a]pyrazines and the octahydropyrido[2,1-c][1][2]oxazines . We will explore how substitutions on these scaffolds modulate their biological activity, with a focus on their roles as µ-opioid receptor antagonists and central nervous system (CNS) depressants, respectively. Additionally, we will touch upon the emerging potential of related scaffolds as inhibitors of monoacylglycerol lipase (MAGL).

Octahydro-1H-pyrido[1,2-a]pyrazines: Potent and Selective µ-Opioid Receptor Antagonists

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been extensively investigated for its ability to yield potent and selective antagonists of the µ-opioid receptor.[3][4] These compounds have potential therapeutic applications in treating opioid-induced side effects, such as constipation and respiratory depression, without compromising the analgesic effects of opioid agonists.

Core Structure and Key Interaction Points

The SAR of this class is well-defined, with key interactions governed by substituents at the N-benzyl position and the C-8 position of the pyrazine ring. The core structure, a constrained analog of the N-phenethyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid ligands, provides a rigid framework that orients the critical pharmacophoric elements for optimal receptor binding.[3]

Structure-Activity Relationship Insights

The development of potent µ-opioid antagonists from the octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been guided by systematic modifications. A key finding was that replacing an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold led to compounds with improved binding selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[3]

Substitution on the N-Benzyl Group:

The nature of the substituent on the N-benzyl group plays a crucial role in modulating both binding affinity and functional activity.

  • Electron-withdrawing groups at the ortho position of the benzyl ring, such as chlorine, are well-tolerated and can lead to high affinity. For instance, compound 36 (2-(2-chlorobenzyl) derivative) exhibits a sub-nanomolar Kᵢ value of 0.47 nM for the µ-opioid receptor.[3]

  • Moving the chloro substituent to the meta or para position generally results in a decrease in affinity.

  • The introduction of a para-fluoro substituent also maintains high affinity.

  • Unsubstituted benzyl or phenethyl groups lead to a significant loss of potency.

Stereochemistry at C-7 and C-8:

The stereochemistry of the methyl groups at the C-7 and C-8 positions is critical for activity. The trans configuration of these methyl groups is essential for high-affinity binding.

The 3-Hydroxyphenyl Moiety:

The presence of a hydroxyl group on the phenyl ring at the C-8 position is a key pharmacophoric feature for interaction with the opioid receptor.

Comparative Data of Octahydro-1H-pyrido[1,2-a]pyrazine Analogs

The following table summarizes the in vitro binding affinities (Kᵢ) and functional antagonist activities (IC₅₀) of key analogs at the human µ (hµ), δ (hδ), and κ (hκ) opioid receptors.

CompoundR (N-Benzyl Substituent)hµ Kᵢ (nM)hδ Kᵢ (nM)hκ Kᵢ (nM)hµ IC₅₀ (nM)
36 2-Chlorobenzyl0.47130291.8
4 2-Chlorobenzyl (Octahydroquinolizine core)0.622101100.54
37 3-Chlorobenzyl2.118012013
38 4-Chlorobenzyl2.225016011
39 2-Fluorobenzyl0.78150543.9

Data extracted from a study on novel µ-opioid receptor antagonists.[3][4]

Octahydropyrido[2,1-c][1][2]oxazines: Modulators of CNS Activity

The octahydropyrido[2,1-c][1][2]oxazine scaffold represents another class of octahydropyridine derivatives that have been explored for their effects on the central nervous system. These compounds have been shown to possess CNS depressant activity, suggesting their potential as scaffolds for the development of novel sedative or anxiolytic agents.[5]

Core Structure and Stereochemical Considerations

The synthesis of these compounds often starts from chiral 2-piperidinemethanol, leading to the formation of diastereomers. The stereochemistry of the molecule has been shown to influence its biological activity qualitatively.[5]

Structure-Activity Relationship Insights

The SAR for this class is less developed compared to the pyrido[1,2-a]pyrazines. However, initial studies have provided some key insights:

  • Substitution at the C-3 Position: The introduction of a phenyl group at the C-3 position is crucial for the observed CNS depressant activity.

  • The Hemiketal Derivative: The 3-hydroxy-3-phenyl intermediate (a hemiketal) exhibits qualitatively different central effects compared to the final 3-phenyl derivative, highlighting the importance of this position's substitution.[5]

  • Diastereomeric Differences: Qualitative differences in the effects on locomotor activity in mice were observed between the 10R and 10S diastereomers of the 3-phenyl compound, indicating that the three-dimensional arrangement of the molecule is a key determinant of its interaction with its biological target.[5]

Further research is needed to fully elucidate the SAR of this scaffold and to identify the specific molecular targets responsible for its CNS effects.

Alternative Biological Targets: Monoacylglycerol Lipase (MAGL) Inhibition

Beyond their well-established roles as receptor antagonists, octahydropyridine-related scaffolds, particularly piperidine derivatives, are emerging as promising inhibitors of monoacylglycerol lipase (MAGL).[6][7] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[6]

The development of piperidine-based MAGL inhibitors suggests that the rigid octahydropyridine scaffold could be a valuable template for designing potent and selective inhibitors for this enzyme. The SAR for these inhibitors is an active area of research, with a focus on achieving selectivity over other serine hydrolases.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Functional Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist stimulation. For antagonist testing, the assay is performed in the presence of a known agonist.[9][10][11]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS (for non-specific binding determination).

  • GDP (Guanosine 5'-diphosphate).

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a standard agonist.

  • Test compounds (substituted octahydropyridines).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the µ-opioid receptor. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (10-20 µg of protein per well), and GDP (10 µM final concentration).

  • Antagonist Incubation: For antagonist testing, add varying concentrations of the test compound along with a fixed concentration of the agonist DAMGO (e.g., its EC₅₀ concentration). For total binding, add only the agonist. For non-specific binding, add excess unlabeled GTPγS (10 µM).

  • Reaction Initiation: Pre-incubate the plate at 30°C for 15 minutes. Initiate the G protein activation by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For antagonist activity, determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Locomotor Activity Test for CNS Depressant Activity

This in vivo assay assesses the spontaneous locomotor activity of rodents and is used to evaluate the potential CNS depressant or stimulant effects of a test compound.[1][2][12][13][14]

Materials:

  • Male Swiss albino mice.

  • Open field apparatus (a square arena with walls, often equipped with infrared beams for automated tracking).

  • Test compounds (substituted octahydropyridines).

  • Vehicle control (e.g., saline, DMSO solution).

  • Standard CNS depressant drug (e.g., diazepam).

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.

  • Dosing: Administer the test compound, vehicle, or standard drug to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Observation: Immediately after dosing, place each mouse individually into the center of the open field arena.

  • Data Collection: Record the locomotor activity for a predefined period (e.g., 30 minutes). Parameters to be measured include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (a measure of exploratory behavior).

    • Number of line crossings.

  • Data Analysis: Compare the activity parameters of the test compound-treated groups with the vehicle control group. A significant decrease in locomotor activity suggests a CNS depressant effect.

Visualizing Structure-Activity Relationships

SAR_Octahydropyridopyrazine cluster_scaffold Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold cluster_substituents Substituent Effects on µ-Opioid Antagonism cluster_activity Biological Activity Scaffold Core Scaffold (trans-7,8-dimethyl) N_Benzyl N-Benzyl Substituent (R) Scaffold->N_Benzyl Influences Potency C8_Phenyl C8-(3-hydroxyphenyl) Scaffold->C8_Phenyl Essential for Receptor Interaction High_Affinity High Affinity (Low nM Ki) N_Benzyl->High_Affinity ortho-Cl, ortho-F Low_Affinity Low Affinity N_Benzyl->Low_Affinity Unsubstituted, meta/para-Cl C8_Phenyl->High_Affinity

Caption: SAR of Octahydro-1H-pyrido[1,2-a]pyrazines for µ-opioid antagonism.

Experimental_Workflow start Synthesized Octahydropyridine Analogs in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo binding_assay Radioligand Binding Assay (Ki determination) in_vitro->binding_assay functional_assay [35S]GTPγS Binding Assay (IC50 determination) in_vitro->functional_assay sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis cns_assay Locomotor Activity Test in_vivo->cns_assay cns_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for SAR studies of octahydropyridine derivatives.

References

  • IACUC. (n.d.). Locomotor Activity/Open Field Test. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. Protocols.io. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. Retrieved from [Link]

  • Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36939. Retrieved from [Link]

  • Ronsisvalle, S., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6030. Retrieved from [Link]

  • Sbrini, S., et al. (2021). Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Journal of Medicinal Chemistry, 64(10), 6983-7013. Retrieved from [Link]

  • Chen, J. Z., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1148-1166. Retrieved from [Link]

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334-336. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Retrieved from [Link]

  • Grim, T. W., et al. (2019). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 62(21), 9579-9596. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744-753. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. Retrieved from [Link]

  • Srivastava, S. K., et al. (2002). 4'-Arylpyrrolomorphinans: effect of a pyrrolo-N-benzyl substituent in enhancing delta-opioid antagonist activity. Journal of Medicinal Chemistry, 45(2), 537-540. Retrieved from [Link]

  • Schirmeister, T., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6773. Retrieved from [Link]

  • Al-Khafaji, Z. H. H., & Al-Masoudi, W. A. M. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones derived from 2-aminobenzothiazole. Journal of Applied and Industrial Sciences, 11(4), 1142-1153. Retrieved from [Link]

  • Song, H. J. (2023). Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. Journal of Drug and Alcohol Research, 12(S1), 001-002. Retrieved from [Link]

  • University of Pisa. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Retrieved from [Link]

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Bioisosteric Replacement Strategies Involving Pyridine Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies involving pyridine rings, designed for medicinal chemists and drug discovery scientists.[1]

Executive Summary & Physicochemical Context

The pyridine ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings, amides, and amines.[2] Its utility stems from its ability to function as a hydrogen bond acceptor (HBA), its moderate basicity (pKa ~5.2), and its capacity to lower lipophilicity (logP) compared to carbocyclic analogs. However, pyridine moieties can introduce liabilities, including CYP450 inhibition (via heme iron coordination), N-oxidation, and toxicity associated with quaternary ammonium metabolites.

This guide analyzes three primary bioisosteric strategies involving pyridine:

  • Phenyl

    
     Pyridine:  To improve aqueous solubility and metabolic stability.
    
  • Pyridine

    
     Diazines (Pyrimidine/Pyrazine):  To modulate basicity, reduce hERG liability, and mitigate CYP inhibition.
    
  • Pyridine

    
     Saturated Bicycles (e.g., 3-azabicyclo[3.1.1]heptane):  To increase fraction sp3 (
    
    
    
    ), improve solubility, and extend patent space ("Escaping Flatland").

Comparative Analysis of Strategies

Strategy A: Phenyl to Pyridine Replacement

Objective: Enhance aqueous solubility and lower logD without altering steric bulk significantly.

  • Mechanism: The pyridine nitrogen introduces a dipole and H-bond accepting capability. The

    
     lone pair allows for water solvation, significantly reducing logP (typically by ~1.0–1.5 units) compared to a phenyl ring.
    
  • Trade-offs:

    • Pros: Improved solubility; potential for new H-bond interactions in the binding pocket (e.g., with backbone NH).

    • Cons: Potential for CYP inhibition (Type II binding to heme iron); risk of N-methylation or N-oxidation.

Quantitative Comparison (Matched Molecular Pair Data):

PropertyPhenyl Analog (Reference)Pyridine Analog (Bioisostere)Impact
LogP (Calc) ~3.5~2.2Reduced Lipophilicity (Better ADME)
Solubility (pH 7.4) Low (< 5 µM)Moderate (> 50 µM)Significant Improvement
CYP3A4 Inhibition Low RiskModerate RiskLiability Increase (Requires screening)
Metabolic Stability Prone to aromatic hydroxylationProne to N-oxidationShift in Metabolic Soft Spot

Expert Insight: When replacing a phenyl group with pyridine, the position of the nitrogen is critical. Ortho-substitution often shields the nitrogen, reducing CYP coordination but also reducing solubility gains due to steric hindrance of solvation.

Strategy B: Pyridine to Diazines (Pyrimidine, Pyrazine, Pyridazine)

Objective: Mitigate toxicity (hERG, CYP inhibition) and fine-tune basicity.

  • Mechanism: Diazines are significantly less basic than pyridine due to the inductive electron-withdrawing effect of the second nitrogen.

    • Pyridine pKa: ~5.2

    • Pyridazine pKa: ~2.3

    • Pyrimidine pKa: ~1.3

    • Pyrazine pKa: ~0.6

  • Application: Reducing basicity is a primary tactic to lower affinity for the hERG potassium channel (which prefers basic amines) and to reduce phospholipidosis risk.

Performance Data:

ScaffoldpKa (Conj. Acid)hERG Liability RiskCYP Heme AffinitySolubility Impact
Pyridine 5.2HighHighGood
Pyrimidine 1.3Low Low Moderate
Pyrazine 0.6Very Low Low Moderate

Case Study Reference: In the optimization of kinase inhibitors (e.g., EGFR inhibitors), replacing a pyridine core with a pyrimidine often maintains H-bond acceptor motifs while eliminating the basic nitrogen responsible for off-target ion channel activity [1].

Strategy C: Pyridine to Saturated Bioisosteres (The "3D" Shift)

Objective: "Escape from Flatland"—improving physicochemical properties by increasing


.
  • Emerging Bioisostere: 3-azabicyclo[3.1.1]heptane .[3]

  • Mechanism: This bridged bicyclic system mimics the vector alignment of the pyridine ring but removes the aromaticity. This disruption of planarity often improves solubility (crystal packing disruption) and metabolic stability (removal of aromatic oxidation sites).

Experimental Validation (Rupatadine Case Study [2]):

ParameterPyridine (Original Drug)3-azabicyclo[3.1.1]heptane (Bioisostere)
Solubility 29 µM365 µM (>10-fold increase)
Metabolic

(HLM)
3.2 min35.7 min (>10-fold stability)
Lipophilicity HighOptimized

Decision Framework & Visualizations

Decision Tree for Pyridine Replacement

PyridineStrategy Start Start: Optimization Issue Solubility Poor Solubility / High LogP? Start->Solubility Toxicity hERG / CYP Inhibition? Start->Toxicity Metabolism Rapid Metabolism (Oxidation)? Start->Metabolism Action1 Replace Phenyl with Pyridine (Monitor CYP) Solubility->Action1 If Phenyl present Action3 Replace Pyridine with Saturated Bicycle (e.g., 3-azabicyclo) Solubility->Action3 If Pyridine present Action2 Replace Pyridine with Diazine (Pyrimidine/Pyrazine) Toxicity->Action2 Reduce Basicity Metabolism->Action2 Block Oxidation Metabolism->Action3 Remove Aromaticity

Caption: Strategic decision tree for selecting bioisosteres based on specific ADME/Tox liabilities.

Experimental Protocols

To validate these bioisosteric replacements, the following protocols are standard industry practice.

Protocol 1: Comparative Microsomal Stability Assay (HLM)

Purpose: To determine if the bioisosteric replacement improves metabolic stability (


).
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Pyridine vs. Bioisostere) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • Calculate

      
      .
      
Protocol 2: Kinetic Solubility Assay (Shake-Flask)

Purpose: To quantify the solubility advantage of Pyridine or Saturated Bioisosteres.

  • Dosing: Add excess solid compound (typically 1–2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification:

    • Dilute filtrate with mobile phase.

    • Inject onto HPLC-UV (254 nm) alongside a standard curve of the compound prepared in DMSO.

    • Result: Report solubility in µM or µg/mL.

Mechanistic Pathway: CYP Inhibition via Pyridine

Understanding why pyridine causes toxicity is crucial for choosing the right bioisostere.

CYP_Mechanism Pyridine Pyridine Moiety (sp2 Nitrogen) Heme CYP450 Heme Iron (Fe) Pyridine->Heme Lone Pair Donation Bioisostere Pyrimidine/Pyrazine (Reduced Basicity) Pyridine->Bioisostere Replacement Strategy Complex Type II Ligand Complex (Fe---N Interaction) Heme->Complex Inhibition Metabolic Inhibition (Drug-Drug Interaction) Complex->Inhibition Bioisostere->Heme sterically/electronically dis favored NoComplex Weak/No Interaction Bioisostere->NoComplex

Caption: Mechanism of CYP inhibition by pyridine and mitigation via diazine substitution.

References

  • BenchChem. (2025).[1] A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. BenchChem Guides. Link

  • Mykhailiuk, P. K., et al. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Chao, Q., et al. (2009). Bioisosteres in Drug Discovery: A Guide to Pyridine Replacements. Journal of Medicinal Chemistry. Link

Sources

Assessing Scaffold Three-Dimensionality: A Technical Guide to Octahydropyridines (OHPs)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Scaffold Three-Dimensionality of Octahydropyridines Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[1]

Executive Summary: The Shift to Rigid 3D Scaffolds

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While flat, aromatic scaffolds like pyridines have historically dominated library design due to synthetic accessibility, they often suffer from poor solubility and non-specific binding. Octahydropyridines (OHPs) —defined here as fused, fully saturated bicyclic pyridine derivatives (e.g., octahydroquinolines, octahydropyrrolo[3,4-c]pyridines)—offer a critical solution.[2]

Unlike monocyclic piperidines (which are 3D but floppier/flexible), OHPs provide rigid three-dimensionality .[2] This rigidity reduces the entropic penalty upon protein binding while accessing novel vectors in chemical space. This guide objectively compares OHPs against their planar and flexible counterparts and details the experimental protocols to validate their 3D character.

Comparative Analysis: OHP vs. Alternatives

The following table contrasts Octahydropyridines with standard alternatives across key physicochemical and structural metrics.

Table 1: Structural and Physicochemical Profile Comparison

FeaturePyridine (Aromatic)Piperidine (Monocyclic)Trans-Octahydropyridine (Fused Bicyclic)Cis-Octahydropyridine (Fused Bicyclic)
3D Character (Fsp³) Low (0.0 - 0.2)High (1.0), but flexibleHigh (1.0), RigidHigh (1.0), Rigid
Shape Descriptor Planar / Disk-likeVariable / AdaptiveRod-like / Extended Spherical / Bent
Conformational Entropy Low (Rigid)High (Floppy)Low (Rigid)Low (Rigid)
Solubility (Aq) Moderate to HighHighModerate (Lipophilic core)High (Disrupted packing)
Vector Diversity 2D (Exit vectors in plane)Isotropic (limited by chair flip)Defined linear vectorsOrthogonal/Angular vectors
Metabolic Stability Susceptible to oxidationSusceptible to N-dealkylationEnhanced (Steric bulk)Enhanced (Steric bulk)
Key Insight: The Stereochemical Switch

The critical differentiator for OHPs is the ring fusion stereochemistry .

  • Trans-fusion locks the scaffold into a flat, extended geometry (similar to trans-decalin), mimicking the vector alignment of flat aromatics but with saturation.

  • Cis-fusion introduces a "kink" or bend (similar to cis-decalin), projecting substituents into orthogonal 3D space.[2] This is the primary driver for increasing Principal Moment of Inertia (PMI) ratios toward the spherical domain.

Technical Deep Dive: Assessing Three-Dimensionality

To validate the 3D nature of an OHP scaffold, researchers must move beyond simple Fsp³ counts. The industry standard involves Principal Moments of Inertia (PMI) analysis and experimental NMR validation.

Computational Assessment: PMI Analysis

PMI plots visualize the shape of a molecule relative to three extremes: Rod, Disk, and Sphere.[3]

Workflow Logic:

  • Generate Conformers: Use a low-energy conformational search (e.g., OPLS4 force field).[2]

  • Calculate Moments: Compute principal moments

    
     (where 
    
    
    
    ).
  • Normalize: Calculate normalized ratios:

  • Plot: Map coordinates

    
     onto the triangular plot.
    

Interpretation for OHPs:

  • Pyridines cluster at the bottom edge (Rod-Disk line).[2]

  • Trans-OHPs move slightly up but remain elongated.[2]

  • Cis-OHPs shift significantly toward the Sphere vertex (

    
    ), indicating true 3D volume occupancy.[2]
    
Experimental Validation: Distinguishing Cis/Trans Fusion

You cannot rely solely on synthesis prediction. The thermodynamic vs. kinetic product ratio varies by method (e.g., hydrogenation catalyst). NMR Spectroscopy is the gold standard for self-validating the scaffold geometry.

Protocol: 1H NMR Coupling Constant (

) Analysis
  • Target: The bridgehead protons (H_a and H_b) at the ring fusion.

  • Trans-Fusion: The bridgehead protons are typically anti-periplanar (axial-axial relationship).[2]

    • Observable: Large coupling constant,

      
      .
      
  • Cis-Fusion: The bridgehead protons are syn-clinal (axial-equatorial relationship).[2]

    • Observable: Small coupling constant,

      
      .
      
Protocol: NOESY/ROESY Correlation
  • Cis-Fusion: Strong NOE cross-peak between bridgehead protons due to spatial proximity (< 2.5 Å).[2]

  • Trans-Fusion: Weak or absent NOE cross-peak (protons are on opposite faces, > 3.5 Å).[2]

Visualizing the Assessment Workflow

The following diagram outlines the decision tree for synthesizing and validating OHP scaffolds.

OHP_Assessment_Workflow Start Start: OHP Scaffold Design Synth Synthesis (e.g., Hydrogenation) Start->Synth Sep Isomer Separation (Chiral SFC / Prep HPLC) Synth->Sep NMR 1H NMR Analysis (Focus: Bridgehead J-coupling) Sep->NMR Decision J-value of Bridgehead H? NMR->Decision Trans Trans-Isomer Identified (J = 10-13 Hz) Shape: Extended/Rod Decision->Trans Large J Cis Cis-Isomer Identified (J = 2-5 Hz) Shape: Bent/Spherical Decision->Cis Small J PMI PMI Calculation (Confirm Vector Trajectory) Trans->PMI Cis->PMI

Caption: Workflow for the synthesis, separation, and stereochemical validation of Octahydropyridine scaffolds.

Experimental Protocols

Protocol A: Determination of Scaffold Stereochemistry via 1H NMR

Objective: Differentiate cis- and trans-fused octahydropyridines.

  • Sample Preparation: Dissolve 5-10 mg of the purified scaffold in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Acquire a standard 1H spectrum (min 16 scans).

    • Acquire a 2D COSY spectrum to identify the spin system of the bridgehead protons.

    • Acquire a 2D NOESY (mixing time 500 ms) for spatial confirmation.

  • Analysis:

    • Locate the bridgehead proton signals using COSY.

    • Measure the multiplet width or extract

      
       values.
      
    • Criterion: If bridgehead signal is a broad multiplet/triplet with

      
      , assign as Trans . If signal is a narrow multiplet/doublet with 
      
      
      
      , assign as Cis .[2]
  • Verification: Check NOESY. Presence of a cross-peak between bridgehead H's confirms Cis .[1]

Protocol B: Calculation of PMI Ratios

Objective: Quantify the "Escape from Flatland."

  • Modeling: Build the 3D structure of the experimentally verified isomer in software (e.g., MOE, Schrödinger, or RDKit).

  • Minimization: Perform energy minimization (Force Field: MMFF94 or OPLS3e) to reach the global minimum conformer.

  • Calculation:

    • Calculate the three principal moments of inertia (

      
      ).
      
    • Compute Normalized Principal Moments (NPR):

      
      
      
  • Benchmarking: Compare values against a reference set (e.g., benzene:

    
    ; adamantane: 
    
    
    
    ).[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[2]

  • Sauer, W. H., & Schwarz, M. K. (2003). "Molecular Shape Diversity of Combinatorial Libraries: A Prerequisite for Broad Bioactivity." Journal of Chemical Information and Computer Sciences. Link[2]

  • Firth, N. C., et al. (2012). "Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules." Journal of Chemical Information and Modeling. Link[2]

  • Meyers, A. I., et al. (1984).[2] "Stereoselective synthesis of octahydroquinolines." Journal of Organic Chemistry. (Foundational work on cis/trans synthesis). Link[2]

  • Cipolla, L., et al. (2020). "Bicyclic Scaffolds in Medicinal Chemistry: A Guide to Octahydropyrrolo[3,4-c]pyridines." European Journal of Medicinal Chemistry. (Contextual reference for specific OHP scaffolds).

Sources

Safety Operating Guide

2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Operational and Disposal Procedures for 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol

As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter bicyclic scaffolds like this compound (CAS: 1784089-78-6). This molecule is a highly versatile intermediate in modern drug discovery, offering orthogonal functionalization handles via its Boc-protected cyclic amine and secondary alcohol. However, the very reactivity that makes it valuable also generates distinct, potentially hazardous waste streams during its lifecycle. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, preventing exothermic runaway reactions and environmental contamination.

Chemical Hazard Profile and Causality

Before designing a disposal plan, we must understand the intrinsic hazards of the molecule. According to safety data, this compound presents specific acute hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Causality: The lipophilic nature of the octahydrocyclopenta[c]pyridine core enhances dermal penetration, making the irritation hazards more pronounced than in simpler aliphatic alcohols. Furthermore, the acid-labile nature of the tert-butyloxycarbonyl (Boc) group means that downstream processing will inevitably generate highly corrosive acidic waste[2]. Consequently, any disposal protocol must be bifurcated based on the chemical state of the waste.

Quantitative Data Summary

ParameterValue / DescriptionOperational ImplicationReference
CAS Number 1784089-78-6Unique identifier for EHS logging and waste tracking.[1]
Molecular Weight 241.33 g/mol Used to calculate neutralization equivalents for reaction waste.[1]
Hazard Codes H302, H315, H319, H335Dictates mandatory PPE (nitrile gloves, safety goggles, fume hood).[1]
Target Neutralization pH 5.0 – 9.0Safe pH range required before aqueous waste transfer.[2]
Acid Dilution Ratio 10:1 (Water:Acid)Prevents thermal shock and boiling during base neutralization.[2]

Waste Stream Segregation Workflow

To prevent incompatible chemical mixing, waste must be segregated at the source. The following workflow illustrates the logical routing of this compound waste streams based on their operational history.

Segregation Start 2-Boc-octahydro-1H- cyclopenta[c]pyridin-5-ol Waste Source Solid Pure / Unused Solid Chemical Start->Solid Acidic Boc-Deprotection (TFA/HCl) Waste Start->Acidic Organic Alcohol Activation Reaction Mixtures Start->Organic SolidBin Hazardous Solid Waste Carboy Solid->SolidBin Neutralize Acid Neutralization (Target pH 5-9) Acidic->Neutralize Halogenated Halogenated Waste (e.g., DCM) Organic->Halogenated Contains Cl/F NonHalogenated Non-Halogenated (e.g., EtOAc) Organic->NonHalogenated No Halogens AqueousBin Aqueous Waste Carboy Neutralize->AqueousBin pH Validated

Fig 1. Waste segregation workflow for this compound derivatives.

Self-Validating Disposal Protocols

Protocol 1: Disposal of Pure/Unused Solid Chemical

Causality: Pure this compound is an acute irritant. Under no circumstances should this chemical be disposed of down the drain, as complex cyclic amines can disrupt municipal wastewater treatment biomes and are not readily biodegradable[3].

  • Containerization: Leave the unused chemical in its original glass vial if possible. If transferring, use a high-density polyethylene (HDPE) or glass container.

  • Labeling: Clearly label the container with the full IUPAC name ("tert-butyl 5-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate") and the CAS number (1784089-78-6). Do not use ambiguous abbreviations.

  • EHS Coordination: Store in a designated solid hazardous waste satellite accumulation area until pickup by your institution's Environmental Health and Safety (EHS) office[3].

Protocol 2: Neutralization of Acidic Boc-Deprotection Waste

Causality: The most common transformation of this scaffold is the removal of the Boc group to reveal the secondary amine, typically achieved using strong acids like Trifluoroacetic Acid (TFA) or 4M HCl in dioxane[2]. The resulting waste stream contains the acidic solvent and the amine salt. Directly mixing this highly acidic waste with general organic waste can trigger violent exothermic reactions, potentially over-pressurizing waste carboys. This protocol is a self-validating system; successful neutralization is confirmed by continuous pH tracking.

  • Dilution & Cooling: Transfer the acidic waste to a large Erlenmeyer flask. Dilute the waste with water at a 10:1 ratio (Water:Acid) to increase the thermal mass[2]. Submerge the flask in an ice-water bath to control the heat of neutralization.

  • Base Addition: While stirring vigorously with a magnetic stir bar, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) dropwise[2].

  • Self-Validation (pH Monitoring): Pause the addition periodically to check the pH using universal indicator paper. The target pH for neutralized waste is between 5.0 and 9.0[2]. Do not proceed to transfer until this parameter is met.

  • Phase Separation: If the deprotection was performed in a biphasic mixture (e.g., DCM/TFA), transfer the neutralized mixture to a separatory funnel. Drain the lower organic layer into the Halogenated Waste carboy, and the upper aqueous layer into the Aqueous Waste carboy.

Neutralization Step1 Collect Acidic Waste (Amine Salt + TFA/HCl) Step2 Ice Bath Cooling (Exotherm Control) Step1->Step2 Step3 Slow Addition of 1M NaOH / NaHCO3 Step2->Step3 Step4 Continuous pH Monitoring (Target: pH 5-9) Step3->Step4 Step4->Step3 If pH < 5 Step5 Transfer to Aqueous Waste Carboy Step4->Step5 If pH 5-9

Fig 2. Self-validating acid-base neutralization loop for Boc-deprotection waste streams.

Protocol 3: Management of Halogenated Solvent Waste

Causality: Activating the secondary alcohol at the C5 position (e.g., via tosylation or Swern oxidation) typically requires dichloromethane (DCM) as a solvent. Halogenated waste must be strictly segregated from non-halogenated waste. Incinerating halogenated waste requires specialized high-temperature facilities to prevent the formation of toxic dioxins. Mixing even a small amount of DCM into a non-halogenated carboy contaminates the entire batch, drastically increasing institutional disposal costs.

  • Segregation Validation: Before adding reaction filtrate to a carboy, confirm the solvent composition. If DCM, chloroform, or any fluorinated reagents were used, it must go to the Halogenated container.

  • Transfer: Use a dedicated funnel to avoid cross-contamination. Ensure the carboy is stored in a well-ventilated secondary containment tray to capture any spills.

Conclusion

Handling complex intermediates like this compound requires a deep understanding of both the molecule's reactivity and its environmental impact. By implementing these self-validating protocols and strictly segregating waste streams based on mechanistic causality, laboratories can ensure operational safety, regulatory compliance, and environmental protection.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.